Product packaging for 4-Chloro-6-methoxy-2-methylpyrimidine(Cat. No.:CAS No. 89466-39-7)

4-Chloro-6-methoxy-2-methylpyrimidine

Cat. No.: B1592325
CAS No.: 89466-39-7
M. Wt: 158.58 g/mol
InChI Key: GHMCOGKFWUYJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-6-methoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2O B1592325 4-Chloro-6-methoxy-2-methylpyrimidine CAS No. 89466-39-7

Properties

IUPAC Name

4-chloro-6-methoxy-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMCOGKFWUYJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609458
Record name 4-Chloro-6-methoxy-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89466-39-7
Record name 4-Chloro-6-methoxy-2-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89466-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methoxy-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-6-methoxy-2-methylpyrimidine: Structure, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and essential biological molecules like nucleobases.[1] Its unique electronic properties and versatile substitution patterns make it a privileged structure in drug discovery. This guide focuses on a specific, highly functionalized derivative, 4-Chloro-6-methoxy-2-methylpyrimidine . This compound is not an end-product but a crucial intermediate, a versatile building block whose value lies in its strategically placed functional groups. The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic substitution and cross-coupling reactions, while the methoxy and methyl groups modulate the electronic properties and steric profile of the ring. This document provides an in-depth analysis of its structure, a guide to its analytical characterization, and an exploration of its applications for researchers, chemists, and professionals in drug development.

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental structure and physical characteristics. These properties dictate its reactivity, solubility, and appropriate handling and storage conditions.

Chemical Structure

The structure of this compound is defined by a pyrimidine ring substituted at positions 2, 4, and 6.

Caption: Chemical structure of this compound.

Key Identifiers and Properties

Summarizing the core data in a tabular format allows for quick reference and comparison.

PropertyValueSource
CAS Number 89466-39-7
Molecular Formula C₆H₇ClN₂O[2]
Molecular Weight 158.59 g/mol [2]
Appearance Solid (Typical)[2]
InChI Key ONOSIHCSUIEICE-UHFFFAOYSA-N[2]
Purity Typically >95%[2]
Storage Refrigerator, under inert atmosphere

Synthesis and Reactivity

Plausible Synthetic Pathway

While multiple synthetic routes can be envisioned, a common and efficient strategy for this class of compounds involves the selective nucleophilic aromatic substitution (SₙAr) on a readily available dichlorinated precursor. A logical starting material is 2-methyl-4,6-dichloropyrimidine.

The key to this synthesis is regioselectivity. The two chlorine atoms on the dichloropyrimidine ring are electronically distinct. The presence of the electron-donating methyl group at C2 slightly modulates the electrophilicity of the adjacent C4 and C6 positions. However, for many nucleophiles, the reaction can yield a mixture of products. To achieve selectivity for the methoxy substitution, the reaction conditions, particularly temperature and stoichiometry of the nucleophile (sodium methoxide), must be precisely controlled. A single equivalent of sodium methoxide at a controlled temperature favors monosubstitution, yielding the desired this compound.

Synthetic Workflow

SynthesisWorkflow start 2-Methyl-4,6-dichloropyrimidine (Starting Material) process Nucleophilic Aromatic Substitution (SₙAr) start->process reagent + Sodium Methoxide (NaOMe) (1 equivalent) + Methanol (Solvent) reagent->process workup Reaction Quench, Extraction & Purification (e.g., Crystallization/Chromatography) process->workup product This compound (Target Product) workup->product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity: A Versatile Synthon

The synthetic utility of this molecule stems directly from the reactivity of the C4-Cl bond. This chloride is activated towards displacement by a wide range of nucleophiles, making it an ideal intermediate for building molecular complexity. It serves as a scaffold for introducing new functionalities, a critical step in generating libraries of compounds for drug screening. Analogous chloro-substituted pyrimidines are known to readily participate in:

  • Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.[3]

  • Buchwald-Hartwig Amination: To introduce various amine functionalities.[3]

  • Nucleophilic Substitution: With alcohols, thiols, and other heteroatom nucleophiles to generate diverse ethers and thioethers.[3]

Comprehensive Analytical Characterization

Robust analytical methods are required to confirm the identity, purity, and stability of any chemical intermediate. A multi-technique approach ensures a comprehensive characterization.

Analytical Strategy Workflow

AnalyticalWorkflow cluster_id Identity Confirmation cluster_purity Purity & Assay ms Mass Spectrometry (MS) (Molecular Weight & Isotopic Pattern) nmr NMR Spectroscopy (¹H, ¹³C) (Structural Connectivity) ir IR Spectroscopy (Functional Groups) hplc HPLC-UV (Purity Assessment & Quantitation) gc GC-MS (Volatile Impurities) Sample Synthesized Sample Sample->ms Identification Sample->nmr Identification Sample->ir Identification Sample->hplc Quantification Sample->gc Quantification

Caption: Logical workflow for the analytical characterization of the target compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. Based on the molecule's structure, the following signals are predicted in ¹H NMR (in CDCl₃):

    • A singlet around δ 6.5-7.0 ppm corresponding to the lone proton on the pyrimidine ring (C5-H).

    • A singlet around δ 4.0-4.2 ppm for the three protons of the methoxy group (-OCH₃).

    • A singlet around δ 2.5-2.7 ppm for the three protons of the methyl group (-CH₃). In ¹³C NMR, six distinct carbon signals would be expected, including resonances for the three unique substituted ring carbons, the one unsubstituted ring carbon, the methoxy carbon, and the methyl carbon.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 158. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of one chlorine atom: an (M)⁺ peak and an (M+2)⁺ peak in an approximate 3:1 ratio.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Expected absorption bands include:

    • ~3000-2800 cm⁻¹: C-H stretching from the methyl and methoxy groups.

    • ~1600-1550 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

    • ~1250-1000 cm⁻¹: C-O stretching from the methoxy group and C-Cl stretching.

Chromatographic Analysis: A Self-Validating Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and assay of non-volatile organic compounds in research and pharmaceutical development.[5] The following protocol provides a reliable starting point.

Objective: To determine the purity of this compound and quantify its concentration (assay) against a reference standard.

Methodology:

  • Instrumentation & Columns:

    • HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Rationale: C18 columns are versatile and provide excellent retention and separation for moderately polar compounds like this pyrimidine derivative.[5]

  • Mobile Phase & Elution:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic, e.g., 60:40 (A:B). The exact ratio should be optimized to achieve a retention time of 3-7 minutes with good peak shape.

      • Rationale: The acidic aqueous phase suppresses the protonation of the basic pyrimidine nitrogens, ensuring a single ionic state and leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier with good UV transparency.

  • Detection:

    • Wavelength: ~260 nm.

      • Rationale: Pyrimidine rings exhibit strong UV absorbance in this region. A UV scan of a dilute standard should be performed to determine the wavelength of maximum absorbance (λₘₐₓ) for optimal sensitivity.

  • Standard and Sample Preparation:

    • Diluent: Mobile phase or a 50:50 mixture of Acetonitrile:Water.

    • Standard Solution: Accurately weigh ~10 mg of a certified reference standard and dissolve in 100 mL of diluent to get a 0.1 mg/mL solution.

    • Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) in the diluent.

  • Validation & Procedure (Trustworthiness Pillar):

    • System Suitability Test (SST): Before any sample analysis, inject the standard solution five times. The system is deemed ready if:

      • The relative standard deviation (RSD) of the peak area is ≤ 2.0%.

      • The tailing factor of the analyte peak is ≤ 1.5.

      • Causality: This step validates that the HPLC system is performing consistently and is capable of producing reliable data on the day of analysis.

    • Analysis:

      • Inject a blank (diluent) to ensure no interfering peaks are present at the analyte's retention time.

      • Inject the prepared standard solution.

      • Inject the sample solution in duplicate.

    • Calculations:

      • Purity (% Area): (Area of Main Peak / Total Area of All Peaks) * 100

      • Assay (% w/w): (Sample Peak Area / Standard Peak Area) * (Standard Concentration / Sample Concentration) * Purity of Standard

Applications in Research and Drug Development

The Pyrimidine Scaffold in Medicinal Chemistry

Pyrimidines are integral to a vast array of FDA-approved drugs for treating conditions ranging from infections to cancer.[1] Their ability to act as bioisosteres for phenyl rings and form critical hydrogen bonds with biological targets makes them a highly attractive scaffold for medicinal chemists.[1]

Utility in Lead Generation

This compound is a prime example of a building block used in the early stages of drug discovery. Its pre-functionalized nature allows for rapid diversification. A research program might use this intermediate to:

  • Generate a Library: React the intermediate with a diverse set of amines via Buchwald-Hartwig amination or SₙAr to explore the structure-activity relationship (SAR) of a new target.

  • Synthesize Scaffolds: Use the chloro-position as a handle for Suzuki coupling to build more complex, polycyclic heterocyclic systems, which are common in kinase inhibitors and other targeted therapies.[3]

  • Fine-Tune Properties: The methoxy and methyl groups provide a specific electronic and steric profile. By starting with this defined scaffold, chemists can focus on modifying the 4-position to optimize potency, selectivity, and pharmacokinetic properties. The roles of chloro and methoxy groups are well-established in fine-tuning drug-like properties.[6]

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety. Information should always be sourced from the latest Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • Ingestion: If swallowed, rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound represents more than just a chemical formula; it is a carefully designed tool for chemical innovation. Its value is derived from its structural features: a stable pyrimidine core, modulating substituents, and a reactive chlorine handle. For researchers in drug discovery and synthetic chemistry, this intermediate offers a reliable and efficient starting point for the synthesis of novel and complex molecules. The robust analytical methods outlined in this guide provide the necessary framework to ensure the quality and integrity of this crucial building block, paving the way for its successful application in the development of next-generation therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-methoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 4-Chloro-6-methoxy-2-methylpyrimidine (CAS No. 89466-39-7) is a substituted pyrimidine, a class of compounds renowned for its wide-ranging biological activities and applications as a scaffold in drug discovery.[1] The specific arrangement of its substituents—a chloro group, a methoxy group, and a methyl group—creates a unique electronic and steric environment that dictates its reactivity and potential applications. Accurate and unambiguous characterization of this molecule is the foundational step for any research or development endeavor.

Molecular Structure & Spectroscopic Predictions

The logical starting point for any spectroscopic analysis is a thorough examination of the molecule's structure. This allows us to predict the number and type of signals we expect to observe in each spectrum, turning the analysis from a passive observation into an active process of hypothesis testing.

Chemical Structure: C₆H₇ClN₂O Molecular Weight: 158.59 g/mol [2]

The structure contains three distinct proton environments and six unique carbon environments, which will be the basis for our NMR analysis. The various functional groups (C-Cl, C-O-C, C=N, aromatic ring) will give rise to characteristic absorption bands in the IR spectrum. Finally, the molecule's mass and the presence of a chlorine atom will produce a distinctive pattern in the mass spectrum.

G cluster_nmr NMR Analysis Workflow Sample Dissolve Sample (5-10 mg in 0.7 mL CDCl₃) Acquire Acquire FID (400 MHz Spectrometer) Sample->Acquire Insert into Magnet Process Process Data (FT, Phasing, Baseline) Acquire->Process Digital Signal H1_Spec ¹H Spectrum (Shifts, Integrals, Multiplicity) Process->H1_Spec C13_Spec ¹³C Spectrum (Chemical Shifts) Process->C13_Spec Structure Structure Confirmation H1_Spec->Structure C13_Spec->Structure G cluster_ms Predicted EI-MS Fragmentation Pathway M [M]⁺˙ m/z 158/160 M_minus_CH3 [M - CH₃]⁺ m/z 143/145 M->M_minus_CH3 - •CH₃ M_minus_Cl [M - Cl]⁺ m/z 123 M->M_minus_Cl - •Cl M_minus_OCH3 [M - OCH₃]⁺ m/z 127/129 M->M_minus_OCH3 - •OCH₃

References

An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, stands as a cornerstone in the realm of medicinal chemistry.[1][2] Its fundamental role as a core constituent of nucleobases—cytosine, thymine, and uracil—in DNA and RNA underscores its profound biological significance.[3][4] This inherent biocompatibility has rendered the pyrimidine scaffold a "privileged structure" for the design and development of novel therapeutic agents. A vast and ever-expanding portfolio of U.S. Food and Drug Administration (FDA)-approved drugs across a spectrum of diseases, including cancers, infectious diseases, and immunological disorders, features the pyrimidine core, attesting to its therapeutic versatility.[5][6]

This technical guide provides a comprehensive exploration of the diverse biological activities of pyrimidine derivatives for researchers, scientists, and drug development professionals. Moving beyond a mere cataloging of effects, this document delves into the mechanistic underpinnings of these activities, the causal logic behind experimental designs, and detailed, self-validating protocols for their evaluation.

I. The Spectrum of Biological Activities: A Mechanistic Overview

Pyrimidine derivatives exhibit a remarkable breadth of pharmacological effects, a testament to their ability to interact with a multitude of biological targets.[7][8] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of its physicochemical properties, enabling precise interactions with enzymes, receptors, and other macromolecules.

Anticancer Activity

The fight against cancer has been a major arena for the application of pyrimidine derivatives.[9][10] Their mechanisms of action are diverse, often targeting the fundamental processes of cell growth and proliferation.

1.1.1. Inhibition of Kinases: A prominent mechanism of anticancer action is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways regulating cell growth, differentiation, and survival. Many pyrimidine-based drugs act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their substrates.[11][12]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Pyrimidine derivatives can effectively block the EGFR signaling pathway. For instance, a novel indolyl-pyrimidine hybrid has demonstrated potent antiproliferative activity against MCF-7, HepG2, and HCT-116 cancer cell lines, with EGFR inhibitory activity comparable to the standard drug erlotinib.[1]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle. Their aberrant activity is a hallmark of many cancers. Certain pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit CDK4/Cyclin D1, leading to cell cycle arrest and apoptosis.[12]

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream P EGF EGF (Ligand) EGF->EGFR Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibition ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.

1.1.2. Antimetabolites: Pyrimidine antagonists can disrupt the synthesis of nucleic acids, thereby halting DNA replication and cell division.[9] 5-Fluorouracil (5-FU), a well-known pyrimidine analog, is a classic example of an antimetabolite that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.[13]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[14][15]

1.2.1. Antibacterial Activity: The antibacterial efficacy of pyrimidine derivatives is often attributed to their ability to interfere with essential bacterial processes. The position and nature of substituents on the pyrimidine ring significantly influence their activity.[2][16] For instance, certain 2,4,6-trisubstituted pyrimidines have demonstrated significant antibacterial activity against both Gram-positive (e.g., Bacillus pumilis) and Gram-negative (e.g., Escherichia coli) bacteria.[1]

1.2.2. Antifungal Activity: Pyrimidine derivatives have also shown potent antifungal properties. For example, a novel 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide exhibited excellent antifungal activity against Phomopsis sp.[1]

Antiviral Activity

The antiviral potential of pyrimidine derivatives is well-documented, with activity against a wide range of viruses, including influenza virus, herpes virus, hepatitis B and C, and HIV.[1][17][18]

1.3.1. Inhibition of Viral Replication: Many antiviral pyrimidine derivatives function by inhibiting key viral enzymes essential for replication. For example, some pyrimidine glycoside derivatives have been tested for their antiviral activity against the Hepatitis B virus (HBV).[1] Furthermore, certain derivatives have shown efficacy against human coronavirus 229E (HCoV-229E).[19]

II. Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a pyrimidine derivative and its biological activity is paramount for rational drug design.[2][20] SAR studies provide crucial insights into the pharmacophore, the essential structural features required for biological activity.

Substitution Position Influence on Biological Activity Examples
C2, C4, C6 The nature of substituents at these positions significantly impacts anticancer and antimicrobial activities. Electron-donating groups at the C2 position and less bulky electron-donating groups at the para position of an aromatic ring at C4 can enhance anticancer activity.[10]2,4,6-trisubstituted pyrimidines have shown significant antibacterial activity.[1]
C5 Substitution at the C5 position can modulate antiviral efficacy. Halogen substitution at this position has been explored in anti-influenza virus agents.[21]Amino group > hydroxyiminomethyl group > halogen substitution at the 5-position for anti-influenza activity.[21]
Fused Rings Fusing the pyrimidine ring with other heterocyclic systems can lead to compounds with enhanced and diverse biological activities.[6][22]Pyrido[2,3-d]pyrimidines are a class of fused pyrimidines with potent anticancer activity.[12]

III. Experimental Protocols for Biological Evaluation

The reliable assessment of the biological activities of pyrimidine derivatives requires standardized and robust experimental protocols. The following sections detail key in vitro assays.

In Vitro Anticancer Activity Assessment

3.1.1. MTT Cell Viability Assay: This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cells.[23]

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[13]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds and a vehicle control. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Pyrimidine Derivatives incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate IC50 Value read_absorbance->analyze_data end End analyze_data->end Pyrimidine_Synthesis Amidine Amidine Derivative (e.g., Urea, Thiourea, Guanidine) Condensation Condensation Reaction Amidine->Condensation ThreeCarbon Three-Carbon Component (e.g., β-Diketone, β-Ketoester) ThreeCarbon->Condensation Pyrimidine Pyrimidine Derivative Condensation->Pyrimidine

References

An In-depth Technical Guide to the Safe Handling of 4-Chloro-6-methoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Chloro-6-methoxy-2-methylpyrimidine (CAS No. 97041-37-7). Designed for researchers, chemists, and professionals in the field of drug development, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of research outcomes. The following sections detail hazard identification, personal protective equipment (PPE), emergency procedures, and best practices for storage and handling, grounded in authoritative safety data.

Section 1: Compound Identification and Physicochemical Properties

This compound is a heterocyclic organic compound frequently utilized as a building block in medicinal chemistry and pharmaceutical synthesis. A thorough understanding of its fundamental properties is the first step toward safe handling.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 97041-37-7[1]
Molecular Formula C₆H₇ClN₂O[1]
Molecular Weight 158.59 g/mol [1]
Physical State Solid[1]
Purity Typically ≥95%[1]

Section 2: Hazard Identification and Classification

While specific GHS classification data for this compound is not consistently available across all sources, related pyrimidine compounds exhibit known hazards.[2][3] Prudence dictates treating this compound with a high degree of caution. Based on data for structurally similar chemicals, researchers should assume it may cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]

It is imperative to consult the most current Safety Data Sheet (SDS) provided by the specific supplier before commencing any work.

Table 2: Potential GHS Hazard Classifications (Based on Analogous Compounds)

Hazard ClassHazard StatementPrecautionary Statement (Examples)Source
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[2]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Acute Toxicity (Oral, Inhalation) H302+H332: Harmful if swallowed or if inhaledP261: Avoid breathing dust. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]
Specific target organ toxicity (single exposure) H335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is critical for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source.

  • Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This provides essential local exhaust ventilation to prevent the inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[7]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is required to protect the user from direct contact. The selection of appropriate PPE should be based on a thorough risk assessment.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Handle with gloves that have been inspected prior to use.[5] The gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[5] Given the lack of specific breakthrough time data, nitrile gloves are a common starting point, but the supplier's SDS should be consulted for specific recommendations. Always wash hands thoroughly after handling.[2]

    • Lab Coat: A flame-resistant lab coat or impervious clothing should be worn to protect street clothes and skin from contamination.[5][8]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations where exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used.[8]

Section 4: Safe Handling, Storage, and Disposal

Standard Operating Procedure for Handling

Adherence to a strict protocol minimizes the risk of exposure during routine laboratory operations.

  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all required equipment and reagents.

  • Donning PPE: Don all required PPE as described in Section 3.

  • Weighing and Transfer:

    • Perform all weighing operations on a tared weigh boat or paper inside the fume hood.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • Add the solid to the chosen solvent in a flask or beaker within the fume hood.

    • If necessary, stir the solution using a magnetic stirrer to facilitate dissolution.

  • Post-Handling:

    • Clean all contaminated surfaces within the fume hood thoroughly.

    • Properly dispose of any contaminated consumables (e.g., weigh boats, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly after removing gloves.

Storage Requirements

Proper storage is crucial for maintaining the chemical's stability and preventing accidental release.

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]

  • Store away from incompatible materials, such as strong oxidizing agents.[5][9]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6]

  • Do not allow the product to enter drains or waterways.[2][7]

Section 5: Emergency Procedures

Immediate and appropriate action is vital in the event of an accidental exposure or spill.

First-Aid Measures
  • General Advice: If symptoms persist, consult a physician. Show the Safety Data Sheet to the doctor in attendance.[5]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult, give oxygen.[7] Seek medical attention if you feel unwell.[2]

  • Skin Contact: Immediately take off all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][7] If skin irritation occurs, get medical advice.[2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Continue rinsing.[2] Seek immediate medical attention.[5][7]

  • Ingestion: Rinse mouth with water.[5] Do NOT induce vomiting.[5][9] Call a POISON CENTER or doctor immediately if you feel unwell.[5]

Accidental Release Measures (Spills)

A structured response is necessary to safely manage a spill.

  • Personal Precautions:

    • Ensure adequate ventilation and wear appropriate PPE, including respiratory protection.[7]

    • Keep unnecessary personnel away from the spill area.[5]

    • Avoid dust formation.[8] Do not touch damaged containers or spilled material without proper protective clothing.[5]

  • Environmental Precautions:

    • Prevent the substance from entering drains, water courses, or soil.[5][7]

  • Containment and Cleaning:

    • For solid spills, carefully sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[5]

    • Avoid generating dust during cleanup.[5]

    • Thoroughly clean the spill surface to remove any residual contamination.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride may be generated.[6][7]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Section 6: Visual Workflow Guides

Diagram: PPE Donning and Doffing Procedure

The following diagram illustrates the logical sequence for putting on and removing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Removing) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Wash1 Wash Hands Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Wash2 Wash Hands Thoroughly Doff4->Wash2

Caption: Logical workflow for donning and doffing Personal Protective Equipment (PPE).

Diagram: Emergency Response to a Solid Spill

This flowchart provides a decision-making framework for responding to an accidental spill.

Spill_Response Start Spill Occurs Evacuate Evacuate immediate area Alert others Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill (Manageable) Assess->SmallSpill Small LargeSpill Large Spill (Unmanageable) Assess->LargeSpill Large DonPPE Don appropriate PPE (incl. respirator) SmallSpill->DonPPE CallEHNS Call Emergency Personnel / EH&S LargeSpill->CallEHNS Contain Contain spill Avoid dust generation DonPPE->Contain Cleanup Carefully sweep/collect solid into labeled waste container Contain->Cleanup Decontaminate Decontaminate area and equipment Cleanup->Decontaminate Dispose Dispose of waste per regulations Decontaminate->Dispose SecureArea Secure the area Wait for responders CallEHNS->SecureArea

Caption: Decision flowchart for responding to a solid chemical spill in the laboratory.

Section 7: References

  • 4-Chloro-2-methoxy-6-methylpyrimidine Safety Data Sheet. Echemi.com. --INVALID-LINK--

  • 4-chloro-2-methoxy-6-methylpyrimidine - Safety Data Sheet. ChemicalBook. --INVALID-LINK--

  • Material Safety Data Sheets 4,6-Dichloro-2-methylpyrimidine. Cleanchem. --INVALID-LINK--

  • Safety Data Sheet. TCI Chemicals. --INVALID-LINK--

  • 4-Pyridinecarbaldehyde oxime CAS 696-54-8 | 820714. Merck Millipore. --INVALID-LINK--

  • 4-Chloro-2-cyclopropyl-6-methylpyrimidine Safety Data Sheet. AK Scientific, Inc.--INVALID-LINK--

  • Pyridine-4-aldoxime 696-54-8. Tokyo Chemical Industry (India) Pvt. Ltd.--INVALID-LINK--

  • Material Safety Data Sheet - 4-Pyridinealdoxime, 98%. Cole-Parmer. --INVALID-LINK--

  • Safety Data Sheet. Thermo Fisher Scientific. --INVALID-LINK--

  • Safety Data Sheet. Fisher Scientific. --INVALID-LINK--

  • 4-Pyridinealdoxime | 696-54-8. ChemicalBook. --INVALID-LINK--

  • Safety Data Sheet. Sigma-Aldrich. --INVALID-LINK--

  • 4-Pyridinealdoxime. PubChem, National Institutes of Health. --INVALID-LINK--

  • Safety Data Sheet. Fisher Scientific. --INVALID-LINK--

  • 4,6-Dichloro-2-methylpyrimidine. PubChem, National Institutes of Health. --INVALID-LINK--

  • 4-Chloro-2-methoxy-6-methyl-pyrimidine. CymitQuimica. --INVALID-LINK--

References

The Architects of a Kinase Inhibitor: An In-depth Guide to the Key Intermediates in Dasatinib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Dasatinib (marketed as Sprycel®) is a potent oral tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Its complex molecular architecture necessitates a multi-step synthesis, the efficiency and purity of which are critically dependent on the strategic formation of key intermediates. This technical guide provides a detailed exploration of the core intermediates in the synthesis of Dasatinib, elucidating the underlying chemical principles and offering practical insights for researchers and process chemists in the field.

The Central Scaffolds: Core Intermediates in Dasatinib Synthesis

The synthesis of Dasatinib converges on two pivotal intermediates that form the backbone of the final active pharmaceutical ingredient (API). The purity and yield of these compounds directly impact the overall efficiency and cost-effectiveness of the manufacturing process.[1]

The Thiazole Core: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This molecule represents the foundational thiazole carboxamide moiety of Dasatinib. Its synthesis is a critical first phase in many reported manufacturing routes. Several synthetic strategies have been developed to produce this key intermediate, each with its own advantages and challenges.

One common approach begins with the readily available 2-aminothiazole-5-ethyl formate. This method involves a series of protection, amidation, and deprotection steps to construct the desired carboxamide.

G A 2-Aminothiazole-5-ethyl formate B CBZ-protected intermediate A->B  CBZ protection   C Carboxylic acid intermediate B->C  Decarboxylation   D Amide intermediate C->D  Amidation with  2-chloro-6-methylaniline   E 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide D->E  CBZ deprotection  

Experimental Protocol (Illustrative) [1]

  • Protection: 2-aminothiazole-5-ethyl formate is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., sodium bicarbonate) to protect the amino group.

  • Hydrolysis: The ethyl ester of the CBZ-protected intermediate is hydrolyzed to the corresponding carboxylic acid.

  • Amidation: The carboxylic acid is activated (e.g., with methanesulfonyl chloride) and then reacted with 2-chloro-6-methylaniline to form the amide bond.

  • Deprotection: The CBZ protecting group is removed, typically using conditions like aluminum trichloride-anisole, to yield the final intermediate.

An alternative and efficient route involves the construction of the thiazole ring from an acyclic precursor. This method often boasts higher yields and a more convergent approach.[2][3]

G A (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide B α-bromo intermediate A->B  α-bromination (e.g., NBS)   C 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide B->C  Cyclization with thiourea  

Experimental Protocol (Illustrative) [2][3]

  • Acrylamide Formation: 3-ethoxyacrylic acid is converted to its acyl chloride and then reacted with 2-chloro-6-methylaniline to form (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[3]

  • Bromination: The acrylamide is then subjected to chemoselective α-bromination, typically using N-bromosuccinimide (NBS).[2]

  • Cyclization: The resulting α-bromo acrylamide undergoes a one-pot cyclization reaction with thiourea to directly form the 2-aminothiazole ring of the desired intermediate.[2]

Parameter Synthetic Pathway A Synthetic Pathway B
Starting Materials 2-Aminothiazole-5-ethyl formate3-Ethoxyacrylic acid, 2-chloro-6-methylaniline
Key Transformations Protection, amidation, deprotectionRing formation via cyclization
Reported Advantages Utilizes a commercially available thiazole starting material.Often higher yielding and more convergent.[2]
The Penultimate Intermediate: 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This advanced intermediate is formed by coupling the thiazole core with the pyrimidine moiety of Dasatinib. This step is a critical juncture in the synthesis, and its efficiency is paramount for the overall success of the process.

The most common method for the synthesis of this intermediate is a nucleophilic aromatic substitution (SNAr) reaction between 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine.[4][5][6]

G cluster_0 Nucleophilic Aromatic Substitution A 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide C 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide A->C B 4,6-dichloro-2-methylpyrimidine B->C

Experimental Protocol (Illustrative) [4][6]

  • Reaction Setup: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine are dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF).

  • Base Addition: A strong base, for instance, sodium tert-butoxide, is added to facilitate the nucleophilic attack of the aminothiazole onto the dichloropyrimidine. The reaction is typically conducted at a controlled temperature.

  • Work-up and Isolation: After the reaction is complete, the mixture is quenched, and the product is isolated, often through precipitation and filtration.

The choice of base and solvent is crucial for optimizing the yield and minimizing the formation of impurities. The regioselectivity of the substitution is generally high, with the amino group of the thiazole preferentially displacing one of the chlorine atoms on the pyrimidine ring.

The Final Assembly: From Intermediate to Dasatinib

The culmination of the synthesis involves the coupling of the penultimate intermediate with the side chain, 1-(2-hydroxyethyl)piperazine. This final SNAr reaction completes the Dasatinib molecule.

G cluster_0 Final Nucleophilic Aromatic Substitution A 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide C Dasatinib A->C B 1-(2-hydroxyethyl)piperazine B->C

Experimental Protocol (Illustrative) [5][7]

  • Reaction: The penultimate intermediate is reacted with an excess of 1-(2-hydroxyethyl)piperazine in a suitable solvent, often at an elevated temperature to drive the reaction to completion.

  • Purification: The crude Dasatinib is then purified, which may involve crystallization to obtain the desired polymorphic form, such as the monohydrate.[5]

The control of impurities during this final step is of utmost importance to ensure the quality and safety of the final API.[8]

Conclusion

The synthesis of Dasatinib is a testament to the ingenuity of modern medicinal and process chemistry. The efficient construction of the key intermediates, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, is the cornerstone of a successful manufacturing process. A thorough understanding of the synthetic pathways, reaction mechanisms, and process parameters for these intermediates is essential for any researcher or professional involved in the development and production of this life-saving medication. The continuous refinement of these synthetic routes will undoubtedly lead to more efficient, cost-effective, and environmentally benign methods for producing Dasatinib.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-6-methoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The synthesis of substituted aminopyrimidines represents a cornerstone in modern medicinal chemistry and drug development. These scaffolds are prevalent in a multitude of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr) which often require harsh conditions and have limited substrate scope.[1] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 4-chloro-6-methoxy-2-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the mechanistic underpinnings of this reaction, offer detailed protocols for its execution, and provide insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex Base, -HBase+X- Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Product Product Reductive Elimination Complex->Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle commences with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex, forming a Pd(II) species. Subsequently, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Reaction Optimization: A Tabular Guide

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. Given that chloro-heterocycles can be challenging substrates due to the strong C-Cl bond, careful optimization is often necessary.[2]

Parameter Recommendation Rationale & Key Considerations References
Palladium Precatalyst G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3) are preferred over simple Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.Precatalysts offer greater air and moisture stability and generate the active Pd(0) species more reliably and efficiently. This is particularly important for less reactive aryl chlorides.[3]
Ligand Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are highly effective.These ligands promote the rate-limiting oxidative addition step and facilitate reductive elimination. The choice of ligand can also influence the suppression of side reactions like hydrodehalogenation.[4]
Base Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.The base is crucial for the deprotonation of the amine coordinated to the palladium center. The choice of base can significantly impact the reaction rate and the tolerance of various functional groups.[5]
Solvent Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.The solvent must be able to dissolve the reactants and the catalyst system. It is critical to use anhydrous solvents to prevent catalyst deactivation and minimize hydrodehalogenation.[2]
Temperature Reaction temperatures typically range from 80-120 °C. Microwave heating can also be employed to accelerate the reaction.Higher temperatures are often necessary to drive the oxidative addition of the C-Cl bond. However, excessively high temperatures can lead to catalyst decomposition or side reactions.[2]

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. It is recommended to perform small-scale test reactions to optimize conditions for a specific amine substrate.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagent_Prep Prepare anhydrous reagents and solvents Vial_Prep Add Pd precatalyst, ligand, and base to an oven-dried vial Reagent_Prep->Vial_Prep Inert_Atmosphere Purge vial with an inert gas (Ar or N2) Vial_Prep->Inert_Atmosphere Add_Reactants Add this compound, amine, and solvent Inert_Atmosphere->Add_Reactants Heating Heat the reaction mixture with vigorous stirring Add_Reactants->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Cooling Cool the reaction to room temperature Monitoring->Cooling Quenching Quench the reaction (e.g., with water or sat. aq. NH4Cl) Cooling->Quenching Extraction Extract the product with an organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification

Figure 2: A general workflow for the Buchwald-Hartwig amination experiment.

Protocol 1: General Procedure for Amination with Primary and Secondary Alkylamines
  • Reaction Setup: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (e.g., XPhos, 1.2-2.4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Seal the vial with a Teflon-lined cap and purge with argon or nitrogen for 10-15 minutes.

  • Addition of Reactants: Under the inert atmosphere, add this compound (1.0 equivalent), the amine (1.2 equivalents), and anhydrous toluene (to achieve a concentration of 0.1-0.5 M).

  • Reaction: Place the vial in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amination with Anilines

For less nucleophilic anilines, slightly modified conditions may be required.

  • Reaction Setup: Follow steps 1 and 2 from Protocol 1.

  • Addition of Reactants: Under the inert atmosphere, add this compound (1.0 equivalent), the aniline (1.2 equivalents), and anhydrous dioxane (to achieve a concentration of 0.1-0.5 M). For some anilines, a weaker base like potassium phosphate (K₃PO₄, 2.0 equivalents) may be beneficial.

  • Reaction: Heat the reaction mixture to 110-120 °C and stir for 18-36 hours.

  • Monitoring and Workup: Follow steps 5 and 6 from Protocol 1.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide

Encountering challenges in Buchwald-Hartwig aminations is not uncommon. The following table provides guidance on common issues and potential solutions.

Problem Potential Cause(s) Suggested Solution(s) References
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality reagents or solvents. 4. Low reaction temperature.1. Use a fresh batch of palladium precatalyst. 2. Ensure thorough purging with an inert gas. 3. Use anhydrous solvents and high-purity reagents. 4. Increase the reaction temperature in increments of 10 °C.[2][3]
Hydrodehalogenation (Replacement of -Cl with -H) 1. Presence of water or other protic sources. 2. Slow reductive elimination. 3. Inappropriate ligand choice.1. Use rigorously dried solvents and reagents. 2. A more electron-donating ligand may facilitate reductive elimination. 3. Screen different bulky phosphine ligands.[6]
Formation of Side Products 1. Reaction with other functional groups on the amine. 2. Catalyst decomposition.1. Protect reactive functional groups on the amine substrate. 2. Lower the reaction temperature or use a more stable precatalyst.[2]
Poor Reproducibility 1. Inconsistent quality of reagents. 2. Variations in reaction setup and inertness.1. Use reagents from a reliable source and store them properly. 2. Standardize the experimental procedure and ensure consistent inert gas purging.[2]

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and highly valuable transformation for the synthesis of key building blocks in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists and professionals in the field, enabling the efficient and reliable synthesis of novel aminopyrimidine derivatives.

References

Application Notes & Protocols: The Strategic Role of 4-Chloro-6-methoxy-2-methylpyrimidine in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The pyrimidine scaffold is a cornerstone in the discovery and development of novel pesticides, prized for its high efficacy and broad-spectrum biological activities.[1][2] Pyrimidine derivatives are integral to a wide array of commercial fungicides, insecticides, and herbicides.[1][3] Among the vast library of pyrimidine-based intermediates, 4-Chloro-6-methoxy-2-methylpyrimidine stands out as a pivotal building block, particularly in the synthesis of the highly effective sulfonylurea class of herbicides.[4][5]

This document serves as a detailed guide for researchers and development scientists, elucidating the strategic application of this compound. We will explore its chemical reactivity, provide field-proven protocols for its conversion into key downstream intermediates, and detail its ultimate incorporation into final agrochemical products. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper mechanistic understanding.

Physicochemical Properties & Strategic Reactivity

The utility of this compound stems from its distinct electronic and steric properties. The pyrimidine ring is electron-deficient, which activates the chlorine atom at the C4 position, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the lynchpin of its synthetic value.

PropertyValue
IUPAC Name This compound
CAS Number 696-52-6
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Appearance White to off-white crystalline solid
Melting Point 63-65 °C
Solubility Soluble in most organic solvents (e.g., Dichloromethane, THF, Acetonitrile)

The primary mode of reaction involves the displacement of the C4-chloro substituent by a variety of nucleophiles, most notably amines. This specific transformation is the gateway to producing the essential 2-amino-4-methoxy-6-methylpyrimidine heterocycle required for building the sulfonylurea bridge.

Core Application: Synthesis of Sulfonylurea Herbicides

Sulfonylurea herbicides are renowned for their high potency and low application rates. They function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[5][6] The general structure consists of a sulfonylurea bridge connecting an aryl or heterocyclic group to a pyrimidine or triazine heterocycle. This compound is a premier starting material for constructing the vital pyrimidine portion of these molecules.

The overall synthetic workflow is a robust two-stage process:

  • Amination: Conversion of the starting chloropyrimidine to its corresponding aminopyrimidine via nucleophilic substitution.

  • Coupling: Reaction of the aminopyrimidine with a suitable sulfonyl isocyanate or its precursor to form the final sulfonylurea herbicide.

G cluster_0 Synthesis Workflow A 4-Chloro-6-methoxy- 2-methylpyrimidine B 2-Amino-4-methoxy- 6-methylpyrimidine A->B Step 1: Amination (Nucleophilic Substitution) C Final Sulfonylurea Herbicide B->C Step 2: Coupling (Sulfonylurea Bridge Formation)

Caption: High-level workflow for sulfonylurea herbicide synthesis.

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process controls and purification steps to ensure high-quality outcomes.

Protocol 1: Synthesis of 2-Amino-4-methoxy-6-methylpyrimidine

Principle: This protocol details the nucleophilic aromatic substitution (SNAr) of the C4-chloro group with an amino group using aqueous ammonia. The reaction is conducted under elevated temperature and pressure to overcome the activation energy barrier and drive the substitution to completion.

Materials:

  • This compound (1.0 eq)

  • Aqueous Ammonia (28-30%, 10-15 eq)

  • Ethanol or Dioxane (as co-solvent)

  • High-pressure autoclave or sealed reaction vessel

  • Magnetic stirrer and heating mantle

  • TLC plates (Silica gel 60 F254)

  • Deionized water

  • Brine solution

Procedure:

  • Vessel Charging: To a high-pressure autoclave, add this compound (e.g., 15.8 g, 0.1 mol) and ethanol (100 mL). Seal the vessel.

  • Reagent Addition: Add aqueous ammonia (e.g., 100 mL, ~1.5 mol) to the vessel.

    • Causality: A large excess of ammonia is used to ensure it acts as both the nucleophile and the base to neutralize the HCl byproduct, driving the equilibrium towards the product. Ethanol acts as a co-solvent to improve the solubility of the starting material.

  • Reaction: Seal the autoclave completely. Heat the mixture to 120-140 °C with vigorous stirring. Maintain this temperature for 8-12 hours.

    • Trustworthiness: The reaction progress should be monitored by taking aliquots (after cooling) and analyzing via TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent system) until the starting material spot is no longer visible.

  • Work-up: Carefully cool the reactor to room temperature and slowly vent any excess pressure.

  • Isolation: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove ethanol and excess ammonia.

  • Purification: The resulting aqueous slurry will contain the product. Cool the slurry in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified white solid under vacuum at 50 °C to a constant weight. The expected yield is typically >90%.

G cluster_0 S(N)Ar Mechanism start This compound + :NH3 meisenheimer Meisenheimer Complex (Intermediate) start->meisenheimer Nucleophilic Attack product 2-Amino-4-methoxy-6-methylpyrimidine + Cl- meisenheimer->product Loss of Leaving Group (Cl-)

Caption: Key mechanism for the amination of the pyrimidine ring.

Protocol 2: Synthesis of a Nicosulfuron Analogue

Principle: This procedure describes the coupling of the aminopyrimidine intermediate with an appropriate arylsulfonyl isocyanate to form the target sulfonylurea herbicide. The reaction is performed in an anhydrous aprotic solvent to prevent hydrolysis of the highly reactive isocyanate.

Materials:

  • 2-Amino-4-methoxy-6-methylpyrimidine (1.0 eq, from Protocol 1)

  • 2-(N,N-Dimethylaminocarbonyl)-pyridine-3-sulfonyl isocyanate (1.05 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Addition funnel

Procedure:

  • Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and an addition funnel.

  • Dissolution: Add 2-Amino-4-methoxy-6-methylpyrimidine (e.g., 13.9 g, 0.1 mol) to the flask and dissolve it in anhydrous acetonitrile (150 mL).

  • Isocyanate Preparation: In a separate dry flask, prepare a solution of 2-(N,N-Dimethylaminocarbonyl)-pyridine-3-sulfonyl isocyanate (e.g., 26.8 g, 0.105 mol) in anhydrous acetonitrile (50 mL). Transfer this solution to the addition funnel.

    • Causality: Using a slight excess of the isocyanate ensures complete consumption of the valuable aminopyrimidine intermediate. Anhydrous conditions are critical as isocyanates readily react with water.

  • Reaction: Cool the aminopyrimidine solution to 0-5 °C using an ice bath. Slowly add the sulfonyl isocyanate solution dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.

    • Expertise: The dropwise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent the formation of undesired side products, such as symmetrical ureas from the isocyanate.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the aminopyrimidine is fully consumed.

  • Isolation: A precipitate of the final product will likely form. Cool the mixture in an ice bath for 1 hour. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold acetonitrile to remove any unreacted isocyanate. Dry the product under vacuum. If needed, further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Broader Applications & Future Outlook

While its role in sulfonylurea synthesis is prominent, the reactivity of this compound allows for its use in creating diverse agrochemicals. The chloro group can be displaced by other nucleophiles such as alkoxides, thiolates, and secondary amines, opening pathways to other classes of herbicides and fungicides.[3][7] As the agricultural industry faces challenges like herbicide resistance, versatile intermediates like this one provide a rich platform for developing next-generation crop protection solutions with novel modes of action.[8][9]

References

Application Notes and Protocols for the Synthesis of 4-aryl-6-methoxy-2-(methylthio)pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several FDA-approved drugs.[1][2][3][4][5] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability, which allows for the creation of diverse molecular libraries. Specifically, 4-aryl-6-methoxy-2-(methylthio)pyrimidines represent a class of compounds with significant therapeutic potential, finding applications as kinase inhibitors in oncology, as well as agents targeting a range of other diseases.[6] The strategic placement of the aryl group at the C4 position, a methoxy group at C6, and a methylthio group at C2 allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing drug-target interactions.

This document provides a detailed guide for the synthesis of 4-aryl-6-methoxy-2-(methylthio)pyrimidines, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.[7][8][9] We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, provide a robust and optimized experimental protocol, and discuss key considerations for ensuring a successful and reproducible synthesis.

Synthetic Strategy: A Two-Step Approach to Arylated Pyrimidines

The most efficient and modular approach to synthesizing 4-aryl-6-methoxy-2-(methylthio)pyrimidines involves a two-step sequence. First, a suitable pyrimidine precursor, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, is synthesized. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a variety of arylboronic acids to introduce the desired aryl moiety at the C4 position.

Step 1: Synthesis of the Key Intermediate: 4-chloro-6-methoxy-2-(methylthio)pyrimidine

The precursor, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, is a versatile building block for the subsequent cross-coupling reaction.[7] It can be readily prepared from commercially available starting materials. One common method involves the reaction of a dichlorinated pyrimidine with sodium methoxide, which selectively displaces one of the chlorine atoms.[7][10][11]

Step 2: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that has become an indispensable tool in modern organic synthesis for the formation of C-C bonds.[12][13] Its popularity is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[14][15][16][17]

The Catalytic Cycle: The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[18] The electron-deficient nature of the pyrimidine ring makes the C4-chloro substituent particularly susceptible to oxidative addition by the palladium catalyst.[9][19][20]

Visualizing the Synthesis

To better illustrate the synthetic process, the following diagrams outline the overall reaction scheme and the catalytic cycle of the Suzuki-Miyaura coupling.

Synthesis_Scheme cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Suzuki-Miyaura Coupling start 4,6-dichloro-2- (methylthio)pyrimidine intermediate 4-chloro-6-methoxy-2- (methylthio)pyrimidine start->intermediate Regioselective Nucleophilic Substitution reagent1 CH3ONa / CH3OH catalyst Pd(0) Catalyst, Base product 4-aryl-6-methoxy-2- (methylthio)pyrimidine intermediate->product C-C Bond Formation aryl_boronic Arylboronic Acid (Ar-B(OH)2)

Caption: Overall synthetic route to 4-aryl-6-methoxy-2-(methylthio)pyrimidines.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)Ln-Cl OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Ar_Ar Ar_boronate Ar'-B(OR)3- Ar_boronate->Transmetalation Base_Activation Base Base_Activation->Ar_boronate Aryl_Boronic Ar'-B(OH)2 Aryl_Boronic->Base_Activation RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Halide Ar-Cl Halide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of a representative 4-aryl-6-methoxy-2-(methylthio)pyrimidine. Researchers should note that optimization may be necessary for specific arylboronic acids.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS NumberSupplier
4-chloro-6-methoxy-2-(methylthio)pyrimidine190.6589466-42-2[Supplier]
Arylboronic AcidVariesVaries[Supplier]
Tetrakis(triphenylphosphine)palladium(0)1155.5614221-01-3[Supplier]
Potassium Carbonate (anhydrous)138.21584-08-7[Supplier]
1,4-Dioxane (anhydrous)88.11123-91-1[Supplier]
Water (degassed)18.027732-18-5N/A
Ethyl Acetate88.11141-78-6[Supplier]
Brine (saturated NaCl solution)N/AN/AN/A
Anhydrous Sodium Sulfate142.047757-82-6[Supplier]
Silica Gel (for column chromatography)N/A7631-86-9[Supplier]

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6-methoxy-2-(methylthio)pyrimidine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

    • Expert Insight: The use of a slight excess of the boronic acid ensures complete consumption of the starting pyrimidine. Potassium carbonate is a commonly used base that is effective and cost-efficient.[17]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

    • Expert Insight: While various palladium catalysts can be effective, Pd(PPh₃)₄ is a robust and commercially available choice for this transformation.[20][21] The catalyst loading can often be optimized to as low as 0.5 mol% for highly reactive substrates.[20]

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (5 mL). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Expert Insight: A mixture of an organic solvent and water is crucial for the Suzuki-Miyaura reaction as it helps to dissolve both the organic substrates and the inorganic base. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Trustworthiness: In-process controls like TLC or LC-MS are essential to determine the point of complete consumption of the starting material and to avoid the formation of byproducts due to prolonged heating.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Expert Insight: The aqueous work-up removes the inorganic salts and any water-soluble impurities.

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-methoxy-2-(methylthio)pyrimidine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary

Reactant/ReagentMolarity/EquivalentsPurpose
4-chloro-6-methoxy-2-(methylthio)pyrimidine1.0 eqStarting material
Arylboronic Acid1.2 eqSource of the aryl group
Tetrakis(triphenylphosphine)palladium(0)3 mol%Catalyst for the cross-coupling reaction
Potassium Carbonate2.0 eqBase to activate the boronic acid
1,4-Dioxane/Water (4:1)-Solvent system

Expected Yield: 70-95% (highly dependent on the specific arylboronic acid used).

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂), bases (e.g., Cs₂CO₃, K₃PO₄), and solvent systems. Microwave-assisted heating can also significantly improve yields and reduce reaction times.[19][20][22][23]

  • Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can sometimes be observed. This can often be minimized by ensuring the reaction mixture is thoroughly degassed and by using the appropriate stoichiometry of reagents.

  • Decomposition of Catalyst: If the reaction mixture turns black, it may indicate the decomposition of the palladium catalyst to palladium black. This can be caused by the presence of oxygen or impurities. Ensure all reagents and solvents are of high purity and that the degassing procedure is effective.

Conclusion

The synthesis of 4-aryl-6-methoxy-2-(methylthio)pyrimidines via a Suzuki-Miyaura cross-coupling reaction is a reliable and versatile method for accessing a diverse range of potentially bioactive molecules. By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can efficiently synthesize these valuable compounds for further investigation in drug discovery and development programs. The protocols and insights provided in this document are intended to serve as a comprehensive guide for scientists in the field.

References

Application Notes and Protocols: 4-Chloro-6-methoxy-2-methylpyrimidine as a Versatile Building Block for Novel Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals in Agrochemicals

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Herbicide Discovery

The pyrimidine ring is a privileged scaffold in modern agrochemical research, forming the core of numerous highly effective herbicides.[1][2] Its inherent chemical versatility and amenability to substitution allow for the fine-tuning of biological activity, selectivity, and environmental fate. Among the vast array of pyrimidine-based intermediates, 4-chloro-6-methoxy-2-methylpyrimidine stands out as a key building block for the synthesis of potent herbicidal agents, particularly within the sulfonylurea class.[3][4] Sulfonylurea herbicides are renowned for their high efficacy at low application rates, broad weed control spectrum, and favorable toxicological profiles, primarily acting through the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for branched-chain amino acid biosynthesis in plants.[5][6]

This comprehensive guide provides detailed application notes and protocols for leveraging this compound in the synthesis and evaluation of novel herbicidal compounds. As senior application scientists, we aim to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their quest for next-generation weed management solutions.

Core Concept: The Role of this compound in Sulfonylurea Herbicide Synthesis

The strategic utility of this compound lies in its reactive chlorine atom at the 4-position, which is susceptible to nucleophilic substitution. This reactivity allows for the crucial coupling of the pyrimidine heterocycle with a sulfonyl isocyanate or a related precursor, forming the characteristic sulfonylurea bridge that is essential for herbicidal activity. The methoxy and methyl groups on the pyrimidine ring also play a significant role in modulating the electronic properties and steric bulk of the final molecule, thereby influencing its binding affinity to the target enzyme and its metabolic stability in plants and the environment.[2][5]

A prime example of a commercial herbicide synthesized from a closely related pyrimidine building block is Chlorimuron-ethyl.[7][8] The synthesis of such compounds typically involves the reaction of an appropriately substituted aminopyrimidine with a sulfonyl isocyanate. Therefore, a key synthetic step is the conversion of the chloro group in this compound to an amino group to facilitate this coupling reaction.

Synthesis of a Representative Sulfonylurea Herbicide: A Step-by-Step Protocol

This section details a representative two-step synthesis of a novel sulfonylurea herbicide, starting from this compound. This protocol is designed to be a robust and adaptable starting point for the synthesis of a library of analogous compounds for structure-activity relationship (SAR) studies.

Part 1: Synthesis of the Intermediate: 2-Amino-4-methoxy-6-methylpyrimidine

The initial step involves the conversion of the chloro-pyrimidine to its amino-analogue. This is a critical transformation as the resulting amino group is the key nucleophile for the subsequent sulfonylurea bridge formation.

Protocol 1: Amination of this compound

  • Objective: To synthesize 2-amino-4-methoxy-6-methylpyrimidine from this compound.

  • Materials:

    • This compound

    • Ammonia (aqueous solution, e.g., 28-30%)

    • A polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

    • Autoclave or a sealed reaction vessel capable of withstanding pressure

    • Standard laboratory glassware

    • Magnetic stirrer with heating capabilities

    • Rotary evaporator

  • Procedure:

    • In a suitable autoclave, dissolve 1 equivalent of this compound in a minimal amount of DMF.

    • Add an excess of aqueous ammonia (typically 5-10 equivalents) to the solution.

    • Seal the autoclave and heat the reaction mixture to 100-120 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • After the reaction is complete (typically 4-8 hours), cool the autoclave to room temperature and carefully vent any excess pressure.

    • Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-4-methoxy-6-methylpyrimidine.

  • Causality and Self-Validation: The use of a pressurized system is necessary to increase the reaction rate between the gaseous ammonia and the pyrimidine substrate in solution. The excess of ammonia drives the reaction to completion. Monitoring the reaction by TLC/HPLC is a critical self-validation step to ensure the complete consumption of the starting material. The purity of the final product should be confirmed by NMR and mass spectrometry.

Part 2: Synthesis of the Final Sulfonylurea Herbicide

With the aminopyrimidine intermediate in hand, the next step is the formation of the sulfonylurea bridge by reacting it with a suitable sulfonyl isocyanate.

Protocol 2: Coupling of 2-Amino-4-methoxy-6-methylpyrimidine with a Sulfonyl Isocyanate

  • Objective: To synthesize a novel sulfonylurea herbicide by reacting 2-amino-4-methoxy-6-methylpyrimidine with a representative sulfonyl isocyanate (e.g., 2-methoxycarbonylphenylsulfonyl isocyanate).

  • Materials:

    • 2-Amino-4-methoxy-6-methylpyrimidine (from Protocol 1)

    • 2-Methoxycarbonylphenylsulfonyl isocyanate (or a similar sulfonyl isocyanate)

    • Anhydrous aprotic solvent (e.g., acetonitrile or tetrahydrofuran - THF)

    • Inert gas atmosphere (e.g., nitrogen or argon)

    • Standard laboratory glassware

    • Magnetic stirrer

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 1 equivalent of 2-amino-4-methoxy-6-methylpyrimidine in anhydrous acetonitrile.

    • To this solution, add a solution of 1.05 equivalents of 2-methoxycarbonylphenylsulfonyl isocyanate in anhydrous acetonitrile dropwise at room temperature with stirring.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

    • Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by washing with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, followed by recrystallization if necessary.

  • Causality and Self-Validation: The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive sulfonyl isocyanate. The slight excess of the isocyanate ensures the complete conversion of the aminopyrimidine. Monitoring the reaction by chromatography confirms the formation of the desired product and the consumption of the starting materials. The final product's identity and purity should be rigorously confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Insights

The herbicidal activity of sulfonylureas is highly dependent on the nature of the substituents on both the aromatic/heterocyclic ring and the pyrimidine/triazine ring.[2][5] For derivatives of this compound, the following SAR principles are generally observed:

  • Substituents on the Pyrimidine Ring: The methoxy and methyl groups are crucial for activity. Disubstitution at the 4- and 6-positions of the pyrimidine ring is generally preferred for high herbicidal potency.[1][5] These groups influence the pKa of the sulfonylurea bridge and the overall lipophilicity of the molecule, which in turn affects its uptake, translocation, and binding to the ALS enzyme.

  • The Sulfonylurea Bridge: The -SO2NHCONH- bridge is the essential pharmacophore responsible for binding to the active site of the ALS enzyme.

  • The Aryl/Heterocyclic Moiety: The nature of the aromatic or heterocyclic ring attached to the other side of the sulfonylurea bridge significantly impacts the herbicidal spectrum and potency. Electron-withdrawing groups on this ring can enhance activity.

Experimental Workflow and Data Presentation

A logical workflow is crucial for the efficient discovery and optimization of new herbicides.

G cluster_0 Synthesis cluster_1 Biological Evaluation A 4-Chloro-6-methoxy- 2-methylpyrimidine B Amination (Protocol 1) A->B C 2-Amino-4-methoxy- 6-methylpyrimidine B->C E Coupling Reaction (Protocol 2) C->E D Sulfonyl Isocyanate D->E F Novel Sulfonylurea Herbicide E->F G Herbicidal Activity Screening (Protocol 3) F->G H Dose-Response Analysis G->H I Structure-Activity Relationship (SAR) Analysis H->I I->A Lead Optimization

Caption: A streamlined workflow for the synthesis and evaluation of novel herbicides.

Table 1: Representative Data for Herbicidal Activity Evaluation

Compound IDWeed SpeciesApplication Rate (g/ha)Growth Inhibition (%)
Herbicide-01 Echinochloa crus-galli (Barnyardgrass)5085
Amaranthus retroflexus (Redroot Pigweed)5092
Herbicide-02 Echinochloa crus-galli5078
Amaranthus retroflexus5088
Commercial Standard Echinochloa crus-galli5095
Amaranthus retroflexus5098

Protocol for Evaluating Herbicidal Activity: Greenhouse Bioassay

A standardized greenhouse bioassay is essential for obtaining reliable and reproducible data on the herbicidal efficacy of newly synthesized compounds.

Protocol 3: Post-emergence Herbicidal Activity Assay

  • Objective: To evaluate the post-emergence herbicidal activity of synthesized sulfonylurea compounds on selected weed species.

  • Materials:

    • Synthesized sulfonylurea compounds

    • Commercial standard herbicide (e.g., Chlorimuron-ethyl)

    • Acetone (for dissolving compounds)

    • Tween-20 (as a surfactant)

    • Pots filled with a standardized soil mix

    • Seeds of target weed species (e.g., Echinochloa crus-galli and Amaranthus retroflexus)

    • Greenhouse with controlled temperature, humidity, and lighting

    • Spray chamber for uniform herbicide application

  • Procedure:

    • Sow the seeds of the target weed species in pots and allow them to grow to the 2-3 leaf stage in the greenhouse.

    • Prepare stock solutions of the test compounds and the commercial standard in acetone.

    • Prepare the final spray solutions by diluting the stock solutions with water containing 0.1% (v/v) Tween-20 to achieve the desired application rates (e.g., expressed in grams of active ingredient per hectare).

    • Apply the herbicide solutions to the weeds using a calibrated spray chamber to ensure uniform coverage. A control group should be sprayed with the water/Tween-20 solution only.

    • Return the treated plants to the greenhouse and maintain them under optimal growth conditions.

    • After a specified period (e.g., 14-21 days), visually assess the herbicidal damage on a scale of 0% (no effect) to 100% (complete plant death).

    • For a more quantitative assessment, harvest the above-ground biomass, dry it in an oven at 70°C to a constant weight, and record the dry weight.

    • Calculate the percentage of growth inhibition relative to the untreated control.

  • Causality and Self-Validation: The use of a commercial standard provides a benchmark for the activity of the new compounds. The inclusion of a surfactant in the spray solution ensures proper wetting of the leaf surfaces. Randomization of the pots in the greenhouse helps to minimize the effects of environmental variability. Replicating the experiment will ensure the statistical significance of the results.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel herbicides, particularly within the sulfonylurea class. The protocols and insights provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new herbicidal candidates. Future work in this area could focus on the synthesis of a diverse library of derivatives by varying the sulfonyl isocyanate component to further explore the structure-activity relationships and to identify compounds with improved efficacy, broader weed control spectra, and enhanced crop selectivity.

References

The Pivotal Role of 4-Chloro-6-methoxy-2-methylpyrimidine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Substituted Pyrimidine

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone, particularly in the realm of targeted therapies. Its structural resemblance to the purine bases of DNA and RNA allows it to effectively interact with a multitude of biological targets. Among the vast array of functionalized pyrimidines, 4-Chloro-6-methoxy-2-methylpyrimidine has emerged as a highly valuable and versatile building block. Its strategic substitution pattern—a reactive chlorine atom, an electron-donating methoxy group, and a methyl group—provides a unique combination of reactivity and structural features that medicinal chemists can exploit to construct complex and highly potent therapeutic agents.

This guide delves into the critical role of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. We will explore the causality behind its use as a key intermediate, provide detailed, field-proven protocols for its derivatization through cornerstone reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, and present a case study on its application in the synthesis of a key intermediate for kinase inhibitors.

The Rationale for this compound in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized the treatment of these conditions. The pyrimidine core is a privileged scaffold in this context, often serving as a bioisostere for the adenine base of ATP and forming crucial hydrogen bond interactions with the kinase hinge region.

The specific substitution pattern of this compound offers several advantages in the design of kinase inhibitors:

  • Reactive Handle for C-C and C-N Bond Formation: The chlorine atom at the 4-position is the primary site of reactivity, readily undergoing palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, and amino substituents, which are crucial for modulating the potency and selectivity of the inhibitor.

  • Modulation of Electronic Properties: The electron-donating methoxy group at the 6-position influences the electron density of the pyrimidine ring, which can impact its reactivity and the binding affinity of the final compound to the target kinase.

  • Steric and Conformational Control: The methyl group at the 2-position provides a point of steric differentiation and can influence the overall conformation of the molecule, which is critical for achieving selective binding to the target kinase's active site.

These features make this compound an ideal starting point for the synthesis of libraries of diverse pyrimidine-based compounds for screening against various kinase targets, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDKs).

Core Synthetic Methodologies: Suzuki-Miyaura and Buchwald-Hartwig Couplings

The true utility of this compound is unlocked through its participation in palladium-catalyzed cross-coupling reactions. These reactions provide a robust and versatile means of introducing molecular complexity and are fundamental to the synthesis of many modern pharmaceuticals.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organohalide. In the context of this compound, this reaction is used to introduce aryl or heteroaryl moieties at the 4-position, a key step in building the core structure of many kinase inhibitors.

Conceptual Workflow for Suzuki-Miyaura Coupling

cluster_0 Reaction Components Start 4-Chloro-6-methoxy- 2-methylpyrimidine Reaction_Vessel Reaction Mixture Start->Reaction_Vessel Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction_Vessel Product 4-Aryl-6-methoxy- 2-methylpyrimidine Reaction_Vessel->Product Heat (e.g., MW, 100°C)

Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for the regioselective synthesis of C4-substituted pyrimidines and offers a rapid and efficient route to the desired products.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., 3-aminophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor vials

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a microwave reactor vial, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), potassium carbonate (3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Add 1,4-dioxane and water in a 2:1 ratio (e.g., 4 mL dioxane, 2 mL water).

  • Displace the air in the vial with an inert atmosphere (argon or nitrogen).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100-120°C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

Arylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Reference
Phenylboronic acid0.5K₂CO₃Dioxane/H₂O10015>90[1]
4-Methoxyphenylboronic acid0.5K₂CO₃Dioxane/H₂O10015>90[1]
3-Aminophenylboronic acid0.5K₂CO₃Dioxane/H₂O1001585-95[1]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[2] This reaction is instrumental in introducing the key amino functionalities found in many kinase inhibitors, which often form critical hydrogen bonds with the target protein.

Conceptual Workflow for Buchwald-Hartwig Amination

cluster_0 Reaction Components Start 4-Chloro-6-methoxy- 2-methylpyrimidine Reaction_Vessel Reaction Mixture Start->Reaction_Vessel Amine Aniline or other amine Amine->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction_Vessel Ligand Ligand (e.g., Xantphos) Ligand->Reaction_Vessel Base Base (e.g., Cs2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Product 4-Anilino-6-methoxy- 2-methylpyrimidine Reaction_Vessel->Product Heat (e.g., 110°C)

Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Buchwald-Hartwig Amination with an Aniline

This protocol provides a general procedure for the coupling of this compound with anilines, a common transformation in the synthesis of kinase inhibitors.[3][4]

Materials:

  • This compound

  • Substituted aniline (e.g., 3-amino-4-methylbenzonitrile)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk tube or sealed vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the aniline (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃/XantphosCs₂CO₃Toluene1101685-95[3]
3-AminobenzonitrilePd₂(dba)₃/XantphosCs₂CO₃Dioxane1001880-90[3]
4-FluoroanilinePd₂(dba)₃/XantphosCs₂CO₃Toluene1101688-98[3]

Case Study: Synthesis of a Key Intermediate for Kinase Inhibitors

A key step in the synthesis of Dasatinib involves the nucleophilic aromatic substitution of one of the chlorine atoms of 4,6-dichloro-2-methylpyrimidine with an aminothiazole derivative.[5] This highlights the reactivity of the 4- and 6-positions of the pyrimidine ring towards nucleophilic attack, a reactivity that is modulated by the methoxy group in our compound of interest.

The subsequent reaction of the remaining chlorine atom with 1-(2-hydroxyethyl)piperazine further demonstrates the sequential and controlled functionalization of the pyrimidine core. This step-wise approach is a common strategy in medicinal chemistry to build up molecular complexity and fine-tune the properties of the final drug molecule.

Illustrative Synthetic Pathway for a Dasatinib Intermediate

Start 4,6-Dichloro- 2-methylpyrimidine Intermediate_1 N-(2-chloro-6-methylphenyl)-2- ((6-chloro-2-methylpyrimidin-4-yl) amino)thiazole-5-carboxamide Start->Intermediate_1 Nucleophilic Aromatic Substitution with aminothiazole derivative Dasatinib Dasatinib Intermediate_1->Dasatinib Nucleophilic Aromatic Substitution with 1-(2-hydroxyethyl)piperazine

Illustrative synthetic pathway for Dasatinib.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry, offering a strategically functionalized scaffold for the synthesis of a wide range of therapeutic agents. Its utility is particularly evident in the development of kinase inhibitors, where its reactive chlorine atom allows for the introduction of diverse substituents through robust and reliable cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.

As our understanding of the kinome and its role in disease continues to expand, the demand for novel and selective kinase inhibitors will only grow. The principles and protocols outlined in this guide demonstrate the enduring importance of this compound as a key tool in the medicinal chemist's arsenal for the discovery and development of the next generation of targeted therapies. The continued exploration of new coupling partners and reaction conditions will undoubtedly unlock even greater potential for this unassuming yet powerful molecule.

References

Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in a wide array of human cancers has established it as a premier target for therapeutic intervention.[2][3] Pyrimidine-based scaffolds have emerged as a privileged chemotype for the development of potent and selective PI3K/mTOR inhibitors, leading to several clinical candidates.[4][5] This comprehensive guide provides an in-depth overview of the synthesis, purification, characterization, and biological evaluation of pyrimidine-based PI3K/mTOR inhibitors. We present a detailed, field-tested synthetic protocol for a representative thieno[3,2-d]pyrimidine inhibitor, Pictilisib (GDC-0941), and provide robust protocols for its biological characterization, including in vitro kinase assays, cell-based viability assays, and target validation via Western blotting. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel cancer therapeutics targeting the PI3K/mTOR pathway.

Introduction: The Rationale for Targeting PI3K/mTOR with Pyrimidine-Based Inhibitors

The PI3K/AKT/mTOR signaling cascade is a pivotal intracellular pathway that, when constitutively activated, drives tumorigenesis and resistance to therapy.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of Class I PI3Ks.[1] These lipid kinases phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-triphosphate (PIP3).[1] PIP3 recruits pleckstrin homology (PH) domain-containing proteins, such as AKT and PDK1, to the plasma membrane, resulting in AKT phosphorylation and activation.[1]

Activated AKT, in turn, phosphorylates a multitude of downstream substrates, including the mTOR complex 1 (mTORC1) regulator, TSC2. This ultimately leads to the activation of mTORC1, which promotes protein synthesis and cell growth through the phosphorylation of effectors like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6][7] Given the central role of this pathway, dual inhibition of both PI3K and mTOR is a compelling therapeutic strategy to overcome potential feedback loops and achieve a more comprehensive pathway blockade.[8][9]

Pyrimidine-containing heterocyclic compounds have proven to be a versatile and highly successful scaffold in the design of kinase inhibitors.[2][4] Their structural features allow for key hydrogen bonding interactions within the ATP-binding pocket of kinases, and the multiple points for substitution on the pyrimidine ring provide a rich platform for optimizing potency, selectivity, and pharmacokinetic properties.[2] The thieno[3,2-d]pyrimidine core, in particular, has been extensively explored, leading to the discovery of potent PI3K inhibitors such as Pictilisib (GDC-0941).[3][10]

The PI3K/mTOR Signaling Pathway

The following diagram illustrates the core components of the PI3K/mTOR signaling pathway and highlights the points of inhibition for dual PI3K/mTOR inhibitors.

PI3K_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth, Proliferation, & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Pyrimidine-Based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of therapeutic intervention.

Synthesis of a Representative Pyrimidine-Based Inhibitor: Pictilisib (GDC-0941)

The following section provides a detailed, step-by-step protocol for the synthesis of Pictilisib (GDC-0941), a potent pan-Class I PI3K inhibitor with a thieno[3,2-d]pyrimidine core.[3][10] This synthetic route is illustrative of the general strategies employed for this class of compounds.

Synthetic Workflow Overview

The synthesis of Pictilisib can be conceptualized as the construction of the core thieno[3,2-d]pyrimidine scaffold followed by sequential functionalization at key positions.

Synthesis_Workflow Start Starting Materials (Thiophene derivative) Core Thieno[3,2-d]pyrimidine Core Formation Start->Core Sub1 Substitution at C4 (e.g., Morpholine) Core->Sub1 Sub2 Functionalization at C6 (Formylation/Reductive Amination) Sub1->Sub2 Sub3 Coupling at C2 (Suzuki Coupling) Sub2->Sub3 Final Final Product (Pictilisib) Sub3->Final

Caption: General synthetic workflow for Pictilisib (GDC-0941).

Detailed Synthetic Protocol for Pictilisib (GDC-0941)

Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 2,4-dichloro-thieno[3,2-d]pyrimidine-6-carbaldehyde

  • Starting Material: Commercially available 3-aminothiophene-2,4-dicarbonitrile.

  • Procedure: a. To a solution of 3-aminothiophene-2,4-dicarbonitrile in an appropriate solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) and heat to reflux to facilitate cyclization to the thieno[3,2-d]pyrimidin-4-amine intermediate. b. The resulting aminothienopyrimidine is then subjected to a Sandmeyer-type reaction or diazotization followed by treatment with a chlorine source to yield the 2,4-dichlorothieno[3,2-d]pyrimidine. c. The C6 position is formylated using a Vilsmeier-Haack reaction (POCl₃, DMF) to yield 2,4-dichloro-thieno[3,2-d]pyrimidine-6-carbaldehyde. d. Purify the product by column chromatography on silica gel.

Step 2: Synthesis of 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde

  • Starting Material: 2,4-dichloro-thieno[3,2-d]pyrimidine-6-carbaldehyde.

  • Procedure: a. Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). b. Add morpholine (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents). c. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material. d. Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often of sufficient purity for the next step, or can be purified by column chromatography.

Step 3: Synthesis of (2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-yl)-methanol

  • Starting Material: 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde.

  • Procedure: a. Suspend the aldehyde in a mixture of methanol and DCM. b. Cool the mixture to 0 °C in an ice bath. c. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise. d. Stir the reaction at 0 °C for 30 minutes and then allow to warm to room temperature for 1 hour. e. Quench the reaction carefully with water and extract with DCM. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.

Step 4: Synthesis of 6-(bromomethyl)-2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

  • Starting Material: (2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-yl)-methanol.

  • Procedure: a. Dissolve the alcohol in anhydrous DCM and cool to 0 °C. b. Add phosphorus tribromide (PBr₃) (1.2 equivalents) dropwise. c. Stir the reaction at 0 °C for 1-2 hours. d. Carefully pour the reaction mixture onto ice and extract with DCM. e. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude bromide, which should be used immediately in the next step.

Step 5: Synthesis of 2-chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine

  • Starting Material: 6-(bromomethyl)-2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine and 1-(methylsulfonyl)piperazine.

  • Procedure: a. To a solution of 1-(methylsulfonyl)piperazine (1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) (2.0 equivalents) in a polar aprotic solvent like acetonitrile or DMF, add a solution of the crude bromide from the previous step. b. Stir the reaction at room temperature overnight. c. Filter off the solids and concentrate the filtrate. d. Purify the residue by column chromatography on silica gel to afford the desired product.

Step 6: Synthesis of Pictilisib (GDC-0941)

  • Starting Materials: 2-chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.

  • Procedure: a. To a degassed mixture of the chloro-thienopyrimidine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (1.2 equivalents), and a base such as sodium carbonate (2.0 equivalents) in a solvent system like 1,4-dioxane/water, add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents). b. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-4 hours. c. Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. d. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield Pictilisib (GDC-0941).

Characterization: The final compound and all intermediates should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, LC-MS, and HRMS.

Biological Evaluation of Pyrimidine-Based PI3K/mTOR Inhibitors

A robust biological evaluation is critical to determine the potency, selectivity, and cellular activity of newly synthesized inhibitors. The following protocols provide a standard workflow for this assessment.

In Vitro Kinase Assays

The primary assessment of a new inhibitor is to determine its potency against the target kinases.

Protocol 1: PI3Kα Kinase Activity Assay (e.g., ADP-Glo™ Assay)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[2]

  • Reagents and Materials: Recombinant human PI3Kα, PI(4,5)P2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), 384-well plates.

  • Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. In a 384-well plate, add 0.5 µL of the inhibitor dilution or DMSO (vehicle control). c. Add 4 µL of a mixture containing PI3Kα enzyme and the lipid substrate PI(4,5)P2 in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA).[2] d. Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically 10-100 µM). e. Incubate at room temperature for 60 minutes. f. Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes. g. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. h. Measure luminescence using a plate reader. i. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: mTOR Kinase Activity Assay

This protocol describes an immunoprecipitation-based kinase assay to measure mTORC1 activity.[11][12]

  • Reagents and Materials: Cell line with active mTOR signaling (e.g., HEK293T), anti-mTOR antibody, Protein A/G agarose beads, recombinant inactive substrate (e.g., GST-4E-BP1), [γ-³²P]ATP or antibodies against phosphorylated substrates for non-radioactive detection, lysis buffer, kinase assay buffer.

  • Procedure: a. Lyse cells in CHAPS-based lysis buffer to preserve the integrity of the mTOR complexes.[12] b. Immunoprecipitate mTORC1 from the cell lysate using an anti-mTOR or anti-Raptor antibody coupled to Protein A/G beads. c. Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer. d. Resuspend the beads in kinase assay buffer containing the test inhibitor or DMSO. Pre-incubate for 10 minutes. e. Start the reaction by adding the substrate (e.g., GST-4E-BP1) and ATP (either cold ATP for Western blot detection or [γ-³²P]ATP for radioactive detection). f. Incubate at 30 °C for 30 minutes with gentle agitation. g. Stop the reaction by adding SDS-PAGE loading buffer. h. Analyze the results by SDS-PAGE followed by autoradiography (for ³²P) or Western blotting with a phospho-specific antibody (e.g., anti-phospho-4E-BP1 Thr37/46). i. Quantify the band intensities to determine the IC₅₀ of the inhibitor.

Cell-Based Assays

Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][13]

  • Reagents and Materials: Cancer cell lines (e.g., MCF-7, U87-MG), complete culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol), 96-well plates.

  • Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Treat the cells with serial dilutions of the pyrimidine-based inhibitor for 72 hours. Include a vehicle control (DMSO). c. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[4] d. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Western Blot Analysis of Downstream Signaling

This protocol is essential to confirm that the inhibitor engages its target in a cellular context by assessing the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as Akt and S6K.[1][7]

  • Reagents and Materials: Cancer cell line, complete medium, lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6K (Thr389), anti-total S6K, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure: a. Plate cells and allow them to adhere. b. Serum-starve the cells for 12-24 hours to reduce basal pathway activity. c. Pre-treat the cells with various concentrations of the inhibitor for 2 hours. d. Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1 or insulin) for 15-30 minutes. e. Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer. f. Determine the protein concentration of the lysates using a BCA or Bradford assay. g. Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. h. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. i. Incubate the membrane with the primary antibody overnight at 4 °C. j. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. k. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. l. Analyze the band intensities to assess the dose-dependent inhibition of Akt and S6K phosphorylation.

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and concise format.

Table 1: In Vitro Potency of a Hypothetical Pyrimidine-Based Inhibitor (Compound X)

Kinase TargetIC₅₀ (nM)
PI3Kα4.5
PI3Kβ45.2
PI3Kδ6.8
PI3Kγ80.1
mTOR15.5

Table 2: Cellular Activity of Compound X in Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusGI₅₀ (µM)
MCF-7Breast CancerE545K Mutant0.45
U87-MGGlioblastomaPTEN Null0.28
PC-3Prostate CancerPTEN Null0.35
HCT116Colon CancerH1047R Mutant0.52

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and biological evaluation of pyrimidine-based PI3K/mTOR inhibitors. The detailed protocols for the synthesis of Pictilisib (GDC-0941) and the subsequent in vitro and cell-based assays offer a robust starting point for researchers in this field. The pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future efforts will likely focus on developing inhibitors with improved isoform selectivity to mitigate off-target toxicities, as well as exploring novel pyrimidine-based cores to expand the chemical space and overcome acquired resistance mechanisms. The integration of structure-based drug design and a thorough understanding of the underlying biology will be paramount in advancing the next generation of PI3K/mTOR inhibitors to the clinic.

References

Application Notes & Protocols: Nucleophilic Substitution Reactions of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Chloropyrimidines in Modern Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of countless natural products, pharmaceuticals, and functional materials.[1] From the anti-cancer drugs Imatinib and Gefitinib to antivirals and antibiotics, the strategic functionalization of the pyrimidine ring is a critical activity in drug discovery.[2][3][4] Chloropyrimidines serve as exceptionally versatile and indispensable intermediates in this pursuit. Their utility stems from the electron-deficient nature of the pyrimidine ring, which is further activated by the inductive effect of the chlorine atom(s), rendering the carbon-chlorine bond susceptible to nucleophilic attack.[5][6]

This guide provides an in-depth exploration of the nucleophilic substitution reactions of chloropyrimidines. Moving beyond simple procedural lists, we delve into the mechanistic underpinnings, regiochemical considerations, and practical protocols that govern these powerful transformations. Our focus is on providing the causal logic behind experimental choices, empowering researchers to not only replicate but also rationally design and troubleshoot their synthetic strategies.

PART 1: The Mechanism and Principles of Reactivity

The SNAr Pathway: An Addition-Elimination Mechanism

The primary mechanism for nucleophilic substitution on chloropyrimidines is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike SN1 or SN2 reactions, this is a two-step process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[7] The stability of this complex is a crucial determinant of the reaction rate.

  • Elimination and Re-aromatization: The leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

The reaction is often slow because it requires the temporary disruption of the ring's aromaticity.[8] Consequently, these reactions are frequently conducted at elevated temperatures to overcome the activation energy barrier.[9]

Figure 1: S~N~Ar Mechanism on a Chloropyrimidine.
Regioselectivity: The C4/C6 vs. C2 Puzzle

In di- and trichloropyrimidines, not all chlorine atoms are equally reactive. The generally accepted order of reactivity for SNAr is C4(6) > C2 >> C5 .[6][10][11]

  • Why C4/C6 is Favored: Nucleophilic attack at the C4 or C6 position allows the negative charge of the Meisenheimer intermediate to be delocalized onto both ring nitrogen atoms through resonance.[7] This superior stabilization lowers the activation energy for the attack at these positions compared to C2. Attack at C2 only allows delocalization onto one nitrogen atom.

  • Why C5 is Unreactive: The C5 position is not directly activated by the electron-withdrawing ring nitrogens and is therefore generally inert to SNAr.[11]

However, this inherent preference is not absolute and can be modulated or even reversed by several factors:

  • Ring Substituents: Electron-donating groups (EDGs) at the C6 position can deactivate the C4 position and favor substitution at C2.[10][12] Conversely, electron-withdrawing groups (EWGs) at the C5 position enhance the inherent preference for C4 substitution.[10]

  • Nucleophile Structure: Sterically hindered amines may favor the less hindered position. More surprisingly, tertiary amines have been shown to selectively attack the C2 position on 5-substituted-2,4-dichloropyrimidines, a reversal of the typical selectivity.[13]

  • Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the isomeric ratio of products.[10]

SubstrateNucleophileTypical C4/C2 RatioRationaleSource
2,4-DichloropyrimidinePrimary/Secondary Amines1:1 to 4:1Inherent electronic preference for C4 is moderate.[10]
2,4-Dichloro-5-nitropyrimidineAmines>20:1The C5-nitro group strongly activates the C4 position.[10]
2,4-Dichloro-6-methoxypyrimidineAminesC2 favoredThe C6-methoxy (EDG) deactivates C4 and directs to C2.[12][14]
6-Aryl-2,4-dichloropyrimidineAnilines (Pd-catalyzed)>30:1Ligand effects in catalysis can dominate, strongly favoring C4.[10]

Table 1: Factors influencing regioselectivity in the amination of dichloropyrimidines.

PART 2: Core Applications and Experimental Protocols

This section provides validated, step-by-step protocols for the most common and powerful transformations of chloropyrimidines.

Workflow: Selecting the Right Amination Strategy

For C-N bond formation, the two primary methods are catalyst-free SNAr and palladium-catalyzed Buchwald-Hartwig amination. The choice depends critically on the reactivity of the chloropyrimidine and the amine.

Amination_Workflow Figure 2: Decision Workflow for Amination start Start: Chloropyrimidine + Amine q1 Is the pyrimidine ring activated by EWGs (e.g., -NO2, -CN) or multiple Cl atoms? start->q1 snar High Probability of Success: Use Catalyst-Free SNAr q1->snar Yes q2 Is the C-Cl bond on a deactivated ring (e.g., EDGs present)? q1->q2 No / Unsure snar_protocol Proceed to Protocol 2.1 snar->snar_protocol bha High Probability of Success: Use Buchwald-Hartwig Amination q2->bha Yes q3 Is the reaction sluggish under SNAr conditions? q2->q3 No bha_protocol Proceed to Protocol 2.2 bha->bha_protocol q3->snar No q3->bha Yes

Figure 2: Decision Workflow for Amination.
Protocol 2.1: Catalyst-Free SNAr Amination

This method is robust for activated chloropyrimidines and is often the first approach due to its simplicity and cost-effectiveness. High temperatures are typically required to drive the reaction.[9]

  • Rationale: This protocol leverages the intrinsic electrophilicity of the chloropyrimidine. An inorganic base is used to neutralize the HCl generated during the reaction. Solvents like DMF or NMP are chosen for their high boiling points and ability to dissolve a wide range of reagents.

Materials:

  • Chloropyrimidine (1.0 mmol)

  • Amine (1.0–1.2 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–4.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)

  • Reaction vial with a magnetic stir bar

Procedure:

  • To a reaction vial, add the chloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).

  • Add anhydrous DMF (5-10 mL) to the vial.

  • Seal the vial tightly and place it in a pre-heated oil bath or heating block at 120-140 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS (e.g., every 2-4 hours).

  • Upon completion (disappearance of starting material), cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Palladium-Catalyzed Buchwald-Hartwig Amination

This is the method of choice for less reactive aryl chlorides, including many chloropyrimidines, or when sensitive functional groups preclude the high temperatures of SNAr.[9][15] The key is the selection of an appropriate bulky, electron-rich phosphine ligand to facilitate the rate-limiting oxidative addition of the C-Cl bond to the palladium(0) center.[16]

  • Rationale: The palladium catalyst facilitates a catalytic cycle that enables C-N bond formation under conditions where direct SNAr is inefficient. A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle. The entire process must be conducted under an inert atmosphere as the active Pd(0) catalyst is sensitive to oxygen.[16]

Materials:

  • Chloropyrimidine (1.0 mmol)

  • Amine (1.2–1.5 mmol)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine Ligand (e.g., Xantphos, RuPhos, 4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2–1.5 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5-10 mL)

  • Oven-dried Schlenk tube or reaction vial

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (NaOtBu, 1.4 mmol).

  • Add the chloropyrimidine (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., Dioxane, 5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 80–110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2.3: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki coupling is a premier method for creating C-C bonds, enabling the synthesis of biaryl and aryl-heteroaryl structures ubiquitous in pharmaceuticals.[17] Chloropyrimidines are excellent substrates due to the electron-deficient ring, which makes them more reactive than analogous aryl chlorides.[5][18]

  • Rationale: This reaction uses a palladium catalyst to couple the chloropyrimidine with an organoboron reagent (boronic acid or ester). The catalytic cycle involves oxidative addition of the C-Cl bond to Pd(0), transmetalation of the aryl group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Cycle Figure 3: Catalytic Cycle for Suzuki Coupling pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)(Cl)L₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl Ar-Pd(II)(Ar')L₂ transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Product (Ar-Ar') red_elim->product ar_cl Chloropyrimidine (Ar-Cl) ar_cl->ox_add ar_b Boronic Acid (Ar'-B(OH)₂) + Base ar_b->transmetal

Figure 3: Catalytic Cycle for Suzuki Coupling.

Materials:

  • Chloropyrimidine (1.0 mmol)

  • Arylboronic acid (1.2–1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(OAc)₂, 2-5 mol%)

  • Ligand (if using Pd(OAc)₂, e.g., PPh₃, 4-10 mol%)

  • Base (e.g., aq. Na₂CO₃ 2M, K₂CO₃, or KF) (2.0–3.0 mmol)

  • Solvent system (e.g., Dioxane, Toluene/Water, or THF)[19]

Procedure:

  • To a Schlenk tube, add the chloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-Dioxane, 5 mL) via syringe.

  • Heat the reaction mixture to 80–100 °C with stirring until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

ParameterRecommended Reagents/ConditionsRationale & NotesSource
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Pd₂(dba)₃/LigandPd(PPh₃)₄ is often used directly. For other Pd(II) or Pd(0) sources, a phosphine ligand is required.[18][19]
Ligand PPh₃, P(t-Bu)₃P(t-Bu)₃ is a bulky, electron-rich ligand effective for activating C-Cl bonds. PPh₃ is a standard, effective choice for activated pyrimidines.[17][18][20]
Base K₂CO₃, Cs₂CO₃, KF, Na₂CO₃An aqueous base is required for the transmetalation step. KF is effective and can be used as a spray-dried solid.[17][19]
Solvent Dioxane, Toluene, THF, DME, often with waterA mixture of an organic solvent and water is common to dissolve both the organic substrate and the inorganic base.[19]

Table 2: Optimized conditions for Suzuki-Miyaura coupling of chloropyrimidines.

PART 3: Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion (SNAr) 1. Insufficient temperature.[9]2. Inappropriate base.3. Deactivated substrate.1. Increase temperature to 140-150 °C.2. Switch to a stronger base like Cs₂CO₃.3. Switch to a palladium-catalyzed method (Protocol 2.2).
No or Low Conversion (Buchwald-Hartwig) 1. Inactive catalyst (oxygen exposure).[16]2. Ligand is not suitable for C-Cl activation.3. Insufficiently strong base.1. Ensure rigorous inert atmosphere and use fresh, degassed solvents.2. Use a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos).[16]3. Use NaOtBu or LiHMDS. Weaker bases require more active catalysts.[10]
Poor Regioselectivity 1. Inherent electronic properties of the substrate.2. Steric hindrance.3. Reaction conditions not optimized.1. Analyze the electronic nature of substituents. For 6-aryl systems, Pd-catalysis with LiHMDS can strongly favor C4.[10]2. Consider if the nucleophile or substrate sterics favor one position.3. Screen different solvents and bases; sometimes a change can significantly alter the C4/C2 ratio.
Hydrodehalogenation Side Product 1. Competing reaction pathway in Pd-catalyzed reactions.2. Presence of trace water or other proton sources.1. This occurs when reductive elimination is slow. Use a ligand that promotes faster reductive elimination (e.g., Josiphos-type ligands).[16]2. Ensure all reagents and solvents are rigorously dried.

Table 3: Common issues and solutions in chloropyrimidine substitutions.

References

Application Notes & Protocol: Palladium-Catalyzed Synthesis of N,N-Dimethylanilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the formation of carbon-nitrogen (C–N) bonds.[1][2] This guide provides an in-depth exploration of its application to the synthesis of N,N-dimethylanilines, a structural motif prevalent in pharmaceuticals, agrochemicals, and functional materials.[2] We will dissect the catalytic cycle, detail the critical roles of ligands, bases, and palladium sources, and provide a robust, field-proven protocol for researchers. This document is designed to empower scientists in research and drug development with the foundational knowledge and practical steps required to successfully implement and optimize this essential transformation.

Introduction: The Strategic Importance of N,N-Dimethylanilines

N,N-dimethylaniline derivatives are crucial building blocks in the chemical sciences. Their presence in numerous approved pharmaceuticals highlights their significance in medicinal chemistry.[2] Traditionally, their synthesis involved harsh methods like nucleophilic aromatic substitution, which often suffered from limited substrate scope and poor functional group tolerance.[1] The advent of the palladium-catalyzed Buchwald-Hartwig amination revolutionized this field, offering a milder, more general, and efficient pathway for their preparation from readily available aryl halides and pseudohalides.[1][2][3]

This methodology's strength lies in its modularity and reliability, which has been continuously refined through the development of sophisticated ligands and air-stable palladium precatalysts.[3][4] These advancements have made the synthesis of complex aryl amines more accessible, even on an industrial scale.[4][5]

Mechanistic Foundations: The Buchwald-Hartwig Catalytic Cycle

Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The synthesis of N,N-dimethylanilines via this method proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][3][6]

The generally accepted mechanism involves four key steps:

  • Oxidative Addition: A coordinatively unsaturated, monoligated Pd(0) species, L-Pd(0), which is the active catalyst, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[7] This step is often rate-limiting, particularly for less reactive aryl chlorides.[8]

  • Amine Coordination & Deprotonation: Dimethylamine coordinates to the Pd(II) center. Subsequently, a base removes a proton from the coordinated amine, forming a palladium amido complex.[9][10]

  • Reductive Elimination: This is the product-forming step where the C–N bond is formed, releasing the N,N-dimethylaniline product. This step regenerates the active L-Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][11]

A competing side reaction, β-hydride elimination, can occur if the amine has β-hydrogens, but this is not a concern with dimethylamine.[4]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex L-Pd(II)(Ar)(NMe₂) oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNMe₂, + Base, - HB⁺X⁻) amido_complex->pd0 Reductive Elimination (+ Ar-NMe₂) Product N,N-Dimethylaniline (Ar-NMe₂) amido_complex->Product Waste Salt (HB⁺X⁻) amido_complex->Waste ArX Aryl Halide (Ar-X) ArX->oa_complex Amine Dimethylamine (HNMe₂) Amine->amido_complex Base Base Base->amido_complex

Caption: The Buchwald-Hartwig catalytic cycle for N,N-dimethylaniline synthesis.

Key Reaction Parameters: A Guide to Rational Selection

The success of the Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

Palladium Source: Precatalysts vs. In-Situ Generation

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active catalyst in situ with a ligand, the use of pre-formed palladium precatalysts is now standard practice.[12] Precatalysts are air- and moisture-stable Pd(II) complexes that readily generate the active L-Pd(0) species under the reaction conditions.[4][12]

Advantages of Precatalysts:

  • Stoichiometric Precision: Ensures a well-defined palladium-to-ligand ratio, leading to more reproducible results.[12]

  • Enhanced Activity: Bypasses potentially problematic in situ reduction steps, often allowing for lower catalyst loadings (0.1-2 mol%) and milder conditions.[13][14]

  • Operational Simplicity: As air-stable solids, they are easy to handle and weigh, avoiding the need for rigorous Schlenk techniques for catalyst preparation.[13][14]

Palladium SourceTypeCommon ExamplesNotes
Standard Sources Pd(0) / Pd(II)Pd₂(dba)₃, Pd(OAc)₂Used for in situ catalyst generation. Pd₂(dba)₃ quality can vary.[13]
Precatalysts Pd(II)Buchwald G3/G4 Palladacycles, (NHC)Pd(allyl)ClAir-stable, highly efficient, and preferred for modern applications.[4][12][15]
Ligands: The Engine of the Catalyst

The ligand is arguably the most critical component, directly influencing the catalyst's stability, activity, and substrate scope.[16] For the amination of aryl halides with secondary amines like dimethylamine, bulky, electron-rich dialkylbiaryl phosphine ligands are exceptionally effective.[16]

Key Functions of the Ligand:

  • Promotes the formation of the active, monoligated L-Pd(0) species.[7][16]

  • Accelerates the rate of oxidative addition, especially for challenging substrates like aryl chlorides.[16]

  • Facilitates the final reductive elimination step to release the product.[17]

Ligand ClassCommon ExamplesCharacteristics & Applications
Dialkylbiaryl Phosphines XPhos, RuPhos, BrettPhosHighly electron-rich and sterically demanding. Excellent for coupling secondary amines and unactivated aryl chlorides.[16]
Ferrocenyl Phosphines dppfBidentate ligand, historically important and still effective for many aryl bromide/iodide couplings.[1][18]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form robust catalysts, often used in specialized applications.[15]
Base: The Essential Activator

The base plays a crucial role in deprotonating the amine-palladium complex to form the key palladium amido intermediate.[9][10] The choice of base is highly dependent on the functional group tolerance of the substrates.

  • Strong Bases (Alkoxides): Sodium tert-butoxide (NaOtBu) is the most commonly used base due to its high efficacy.[8][19] It is suitable for robust substrates but can be incompatible with base-sensitive functional groups like esters.

  • Weaker Bases (Carbonates/Phosphates): For sensitive substrates, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are preferred.[8][19] These reactions may require higher temperatures or longer reaction times. The poor solubility of these bases means that reaction agitation can significantly impact the rate.[19]

BasepKaH (approx.)Common Use Cases & Considerations
NaOtBu 19Highly effective and widely used for a broad range of substrates.[8][19]
LHMDS 26Very strong, non-nucleophilic base.
K₃PO₄ 12.3Mild base, excellent for substrates with base-sensitive groups.[19]
Cs₂CO₃ 10Mild base, often used with sensitive substrates.[19]
Solvent: The Reaction Medium

The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature, typically 80-110 °C.[19]

  • Common Choices: Aprotic solvents like toluene , dioxane , and THF are most frequently used.[19]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit catalysis.[19]

General Laboratory Protocol

This protocol provides a reliable starting point for the palladium-catalyzed synthesis of an N,N-dimethylaniline from an aryl bromide. Note: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.

Materials and Reagents
  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Dimethylamine solution (2.0 M in THF, 0.6 mL, 1.2 mmol, 1.2 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried reaction vial with a PTFE-lined cap and a magnetic stir bar

Experimental Procedure

Caption: Standard experimental workflow for N,N-dimethylaniline synthesis.

Step-by-Step Guide:

  • Preparation (Inert Atmosphere): To the oven-dried reaction vial, add the aryl bromide (1.0 mmol), XPhos Pd G3 (16.9 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by the dimethylamine solution (0.6 mL of a 2.0 M solution in THF).

  • Reaction: Seal the vial tightly with the PTFE-lined cap. Remove the vial from the glovebox and place it in a preheated aluminum heating block on a magnetic stir plate set to 100 °C. Stir vigorously for 2-24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere if necessary) and analyzing by TLC or GC-MS.

  • Workup: Once the reaction is complete (or has ceased to progress), cool the vial to room temperature. Carefully uncap the vial and quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N,N-dimethylaniline product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor base solubility; Inappropriate solvent.Use a reliable precatalyst.[12] Grind the base before use or increase agitation.[19] Ensure the solvent is anhydrous and not an inhibiting one like acetonitrile.[19]
Hydrodehalogenation Side reaction competing with amination.This is less common with secondary amines but can occur. A different ligand/base combination may be required.
Substrate Decomposition Base-sensitive functional groups.Switch to a weaker base like K₃PO₄ or Cs₂CO₃ and adjust the temperature accordingly.[8][19]
Aryl Chloride Inactivity Difficult oxidative addition step.Use a more electron-rich, bulky ligand like RuPhos or BrettPhos, which are designed for this purpose.[16] Increase catalyst loading and/or temperature.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-6-methoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-6-methoxy-2-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our goal is to provide you with the scientific rationale behind our recommendations, enabling you to optimize your purification strategies for the highest purity and yield.

I. Understanding the Compound: Key Physicochemical Properties

Before delving into purification techniques, it is crucial to understand the basic properties of this compound.

PropertyValueSource
Molecular Formula C₆H₇ClN₂O--INVALID-LINK--
Molecular Weight 158.59 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity (Typical) ≥95%--INVALID-LINK--

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.

A. Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. However, achieving high purity and yield can be challenging.

Question: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystalline lattice. This is often due to a high concentration of impurities or a large disparity between the melting point of your compound and the boiling point of the solvent.

Causality and Solutions:

  • High Impurity Load: A significant amount of impurities can lower the melting point of your compound, leading to the formation of a liquid phase.

    • Solution: Attempt a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some of the more polar impurities before recrystallization.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound even at lower temperatures, or the boiling point of the solvent may be too high.

    • Solution: Switch to a solvent with a lower boiling point or a solvent in which your compound is less soluble. Alternatively, a mixed solvent system can be effective. Start by dissolving your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until you observe persistent turbidity. Heating the mixture to get a clear solution and then allowing it to cool slowly can promote crystal formation. For chloropyrimidines, solvent systems like ethanol/water or hexane/acetone can be effective.[1]

Question: I have a low recovery of my compound after recrystallization. How can I improve the yield?

Answer:

Low yield is a common issue in recrystallization and can be attributed to several factors.

Causality and Solutions:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of your compound in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice, reducing the overall yield of pure product.

    • Solution: Allow the hot solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. This slow cooling process encourages the formation of larger, purer crystals.

  • Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, your compound may crystallize on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated funnel and filter flask. Also, add a small excess of hot solvent before filtration to ensure your compound remains in solution.

B. Column Chromatography Troubleshooting

Column chromatography is a versatile technique for separating compounds with different polarities.[2]

Question: My compound is not separating well from an impurity on the silica gel column. What can I do?

Answer:

Poor separation can result from an inappropriate choice of mobile phase or improper column packing.

Causality and Solutions:

  • Incorrect Mobile Phase Polarity: If the eluent is too polar, both your compound and the impurity will move too quickly down the column, resulting in poor separation. If it's not polar enough, the compounds may not move at all.

    • Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for your target compound. For pyrimidine derivatives, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[3] You can gradually increase the polarity of the eluent during the column run (gradient elution) to improve separation.

  • Column Overloading: Applying too much sample to the column can lead to broad, overlapping bands.

    • Solution: As a general rule, use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[4]

  • Poor Column Packing: An unevenly packed column with air bubbles or cracks will lead to channeling and poor separation.

    • Solution: Pack the column carefully using a slurry method to ensure a homogenous stationary phase. Gently tap the column during packing to dislodge any air bubbles.[4]

Question: My compound appears to be degrading on the silica gel column. How can I prevent this?

Answer:

The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

Causality and Solutions:

  • Acid-Sensitivity of the Compound: The silanol groups on the surface of silica gel are acidic and can catalyze the decomposition of certain molecules.

    • Solution:

      • Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base like triethylamine. A common practice is to add about 1% triethylamine to the eluent.

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

      • Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar eluent to speed up the elution, without sacrificing separation.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: The impurities will largely depend on the synthetic route. However, common impurities in the synthesis of chloropyrimidines can include:

  • Starting Materials: Unreacted starting materials are a common source of contamination.

  • Over- or Under-chlorinated Byproducts: If the chlorination step is not well-controlled, you might have di-chloro or un-chlorinated pyrimidine derivatives.

  • Hydrolysis Products: The chloro group can be susceptible to hydrolysis, leading to the formation of the corresponding hydroxy-pyrimidine, especially during workup or purification if water is present.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Based on the purification of similar methoxypyrimidine derivatives, a good starting point for recrystallization would be a mixed solvent system. An isopropanol/water mixture has been shown to be effective for a related compound.[5] You could also explore ethanol/water or hexane/ethyl acetate systems. The key is to find a solvent pair where your compound is soluble in one solvent and insoluble in the other.

Q3: How can I monitor the fractions from my column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring column fractions.[4] Spot a small amount of each fraction onto a TLC plate and develop it in the same solvent system you are using for the column. You can then visualize the spots under a UV lamp (if your compound is UV active) or by using a staining agent. This will allow you to identify which fractions contain your pure product.

Q4: My purified this compound is a solid. How can I be sure it is pure?

A4: Several analytical techniques can be used to assess the purity of your final product:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique that can separate and quantify impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of your compound and help identify any byproducts.

IV. Experimental Protocols

A. Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent system and volumes should be determined on a small scale first.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, water, ethanol, hexanes, ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. For a mixed solvent system, find a "good" solvent that dissolves the compound well and a "poor" solvent in which it is insoluble.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the hot "good" solvent (or the single solvent if not using a mixed system) to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Single Solvent: Allow the hot, clear solution to cool slowly to room temperature.

    • Mixed Solvent: To the hot solution of your compound in the "good" solvent, add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent back until the solution is clear again. Allow this to cool slowly.

  • Cooling: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

B. Protocol 2: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)[4]

  • Eluent (e.g., hexanes/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of your crude mixture in various solvent ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate). The ideal system will give your target compound an Rf of ~0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping the side to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[4]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

V. Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow cluster_start Crude Product cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 4-Chloro-6-methoxy- 2-methylpyrimidine Recrystallization Recrystallization Crude->Recrystallization Dissolve & Crystallize ColumnChrom Column Chromatography Crude->ColumnChrom Adsorb & Elute Analysis Purity & Identity Confirmation (NMR, MP, HPLC, MS) Recrystallization->Analysis TLC TLC Monitoring ColumnChrom->TLC TLC->ColumnChrom TLC->Analysis Pure Pure 4-Chloro-6-methoxy- 2-methylpyrimidine Analysis->Pure Confirmed Pure Troubleshooting_Logic cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues Start Purification Issue Identified OilingOut Compound 'Oils Out' Start->OilingOut LowYield Low Yield Start->LowYield PoorSep Poor Separation Start->PoorSep Degradation Compound Degradation Start->Degradation ChangeSolvent Change Solvent or Use Mixed Solvents OilingOut->ChangeSolvent Inappropriate Solvent? PrePurify Pre-purify with Silica Plug OilingOut->PrePurify High Impurity Load? CheckSolventVol Use Minimum Hot Solvent LowYield->CheckSolventVol Too Much Solvent? SlowCooling Allow Slow Cooling to Room Temp LowYield->SlowCooling Cooling Too Fast? OptimizeEluent Optimize with TLC (Rf ~0.3) PoorSep->OptimizeEluent Incorrect Eluent? CheckLoading Reduce Sample Load PoorSep->CheckLoading Column Overloaded? DeactivateSilica Deactivate Silica (e.g., with TEA) or Use Alumina Degradation->DeactivateSilica Acid Sensitive?

References

Technical Support Center: Catalyst Selection and Troubleshooting for Suzuki Coupling with Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidine substrates. As a foundational tool in modern synthetic chemistry, particularly in drug development, the Suzuki coupling offers a powerful method for C-C bond formation. However, the inherent stability of the Carbon-Chlorine (C-Cl) bond in chloropyrimidines presents a unique set of challenges compared to their more reactive bromo or iodo counterparts.[1][2] This guide is designed to provide you, our fellow researchers and scientists, with field-proven insights, robust troubleshooting strategies, and detailed protocols to navigate these challenges effectively.

Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will delve into the critical parameters that govern reaction success, from catalyst and ligand selection to the nuances of bases, solvents, and reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to designing and executing Suzuki coupling reactions with chloropyrimidines.

Q1: Why is the Suzuki coupling of chloropyrimidines so challenging?

The primary difficulty lies in the strength of the C-Cl bond. The first and often rate-limiting step of the Suzuki catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3][4] C-Cl bonds are significantly stronger and less polar than C-Br or C-I bonds, making this oxidative addition step energetically demanding.[2] Consequently, standard palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), while sometimes effective for electron-deficient pyrimidines, may prove insufficient for less activated or sterically hindered substrates.[2][5] Success hinges on selecting a highly active catalyst system capable of overcoming this high activation barrier.

Q2: What is the best "go-to" catalyst system for a researcher starting with a new chloropyrimidine substrate?

For a reliable starting point, we recommend moving beyond traditional catalysts and employing a system known for its high activity with aryl chlorides. A combination of a palladium(II) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, with a bulky, electron-rich phosphine ligand is a robust choice.[6]

  • Recommended Starting System:

    • Precatalyst: Pd(OAc)₂ (2 mol%)

    • Ligand: SPhos or XPhos (4 mol%)

    • Base: K₃PO₄ (2-3 equivalents)

    • Solvent: 1,4-Dioxane/water (e.g., 4:1 v/v)

    • Temperature: 100 °C[6]

This combination is effective because bulky biarylphosphine ligands (Buchwald ligands) promote the formation of a highly reactive, monoligated Pd(0) species, which facilitates the difficult oxidative addition step.[2]

Q3: How critical are the base and solvent choices, and what are the best options?

The choices of base and solvent are highly interdependent and crucial for success.[1]

  • Base: The base's role is to activate the boronic acid, facilitating the transmetalation step.[2] For chloropyrimidines, strong inorganic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[2][6] The solubility of the base can significantly impact the reaction; K₃PO₄ often works well in aqueous/organic mixtures.[6]

  • Solvent: The solvent must solubilize the reactants while supporting catalyst activity. Aprotic solvents, often mixed with water, are common.[7] 1,4-Dioxane, THF, and DMF are effective choices, with the addition of water often being beneficial by increasing the concentration of the hydrophilic boronate species (RB(OH)₃⁻).[3][7] A 1,4-dioxane/water mixture is an excellent starting point.[3][6]

Q4: What are the most common side reactions, and how can I spot them?

Being aware of potential side reactions is key to troubleshooting. The most common include:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying the nucleophile.[8][9] It is often exacerbated by high temperatures and the presence of water.[1][9] You can identify this by detecting the corresponding "de-boronated" starting material via LC-MS or NMR.

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct.[1] This side reaction is often promoted by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle.[7]

  • Dehalogenation: This involves the replacement of the chlorine atom on the pyrimidine with a hydrogen atom. This can occur after the oxidative addition step and is sometimes promoted by overly bulky ligands or high temperatures.[9]

Q5: Can microwave irradiation improve my reaction outcomes?

Absolutely. Microwave-assisted procedures can be highly effective for Suzuki couplings of chloropyrimidines. The rapid and efficient heating provided by a microwave reactor can significantly shorten reaction times (e.g., from hours to minutes) and often improves yields.[1] In some cases, it allows for successful coupling with lower catalyst loadings (e.g., 0.5 mol%).[1][3]

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Problem: My reaction is sluggish or has completely failed. I see little to no product formation.

Q: I've run my reaction overnight and TLC/LC-MS shows only starting material. What is the most likely culprit and how do I fix it?

A: This is the most common issue and almost always points to a problem with the catalytic system's ability to perform the initial oxidative addition. A systematic screening of parameters is the most effective approach.[1]

Causality & Solution Workflow:

  • Assess Your Catalyst & Ligand: The C-Cl bond is strong; your catalyst must be stronger.[2]

    • Reasoning: Standard catalysts like Pd(PPh₃)₄ may lack the necessary activity for many chloropyrimidines.[2] Bulky, electron-rich ligands are essential as they accelerate the oxidative addition step.[10][11]

    • Action: If you are using Pd(PPh₃)₄, switch to a more potent system. Use a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a Buchwald ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[2][6][12]

  • Evaluate the Base: An inappropriate or ineffective base will halt the catalytic cycle at the transmetalation step.

    • Reasoning: The base must be strong enough to form the boronate species, which then transfers its organic group to the palladium center.[2]

    • Action: Screen stronger inorganic bases. If you used a weaker base like Na₂CO₃, switch to K₃PO₄ or Cs₂CO₃.[6] Ensure the base has some solubility in the reaction medium or use a phase-transfer catalyst if necessary.

  • Check for an Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.

    • Reasoning: Oxygen can oxidize the active Pd(0) to Pd(II), rendering it inactive for oxidative addition.[7] It also promotes the unwanted homocoupling of the boronic acid.[7]

    • Action: Ensure your solvent and reaction mixture are thoroughly degassed. Perform multiple vacuum/inert gas (Argon or Nitrogen) cycles on your reaction vessel before heating.[6][7]

  • Increase the Temperature: The oxidative addition step has a high energy barrier that can often be overcome with thermal energy.

    • Reasoning: Many Suzuki couplings with chloropyrimidines require temperatures of around 100 °C or higher to proceed at a reasonable rate.[3][7]

    • Action: Increase the reaction temperature in increments of 10-20 °C. For high-boiling solvents like DMF or dioxane, you can reflux safely. Microwave heating is an excellent alternative for reaching higher temperatures quickly and efficiently.[3]

Problem: My starting material is consumed, but my yield is low and I see significant side products.

Q: I'm observing a major byproduct that corresponds to the homocoupling of my boronic acid. How can I suppress this?

A: Boronic acid homocoupling is a classic sign of oxygen in your reaction.

  • Reasoning: This side reaction is primarily mediated by oxygen, which can interfere with the catalytic cycle.[7]

  • Action: The solution is rigorous exclusion of oxygen. Improve your degassing procedure. Use a Schlenk line for vacuum/backfill cycles. Ensure your inert gas is of high purity.[7][13]

Q: My main byproduct is the protodeboronated nucleophile. What causes this and how can I prevent it?

A: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, and it's a common pathway for boronic acid decomposition.[8]

  • Reasoning: This side reaction is often promoted by excessive heat and the presence of aqueous base.[1][9] The purity of the boronic acid is also critical, as aged reagents may be partially decomposed.[7]

  • Action:

    • Use fresh, high-purity boronic acid.

    • Run the reaction at the lowest effective temperature.

    • Consider switching to a more stable boronic ester, such as a pinacol ester (Bpin), which can be more resistant to protodeboronation.[9]

Q: My reaction stalls midway, and I suspect catalyst deactivation. What could be the cause?

A: Catalyst deactivation can occur for several reasons, particularly with heteroaromatic substrates like pyrimidines.

  • Reasoning: The nitrogen atoms in the pyrimidine ring can act as Lewis bases and coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][6] Additionally, impurities in the reagents, especially sulfur if using a thiophene-boronic acid, can irreversibly poison the palladium catalyst.[1][3]

  • Action:

    • Ligand Choice: Using a bulky ligand like XPhos or SPhos can create a sterically hindered environment around the palladium center, which can disfavor coordination by the pyrimidine nitrogen.

    • Reagent Purity: Ensure all reagents, especially heteroaryl boronic acids, are of high purity to avoid catalyst poisons.

    • Catalyst Loading: If deactivation is suspected, a modest increase in catalyst loading (e.g., from 2 mol% to 4 mol%) may help drive the reaction to completion.

Data Presentation: Catalyst System Performance

The selection of an appropriate catalyst system is paramount. The table below summarizes yields from a screening study for the Suzuki coupling of 2,4-dichloropyrimidine, illustrating the dramatic impact of catalyst and ligand choice.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Source(s)
1Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O10071[1][3]
2Pd₂(dba)₃ (2.5)-K₂CO₃1,4-Dioxane/H₂O100<5[1]
3Pd(dppf)Cl₂ (5)-K₂CO₃1,4-Dioxane/H₂O10078[3]
4Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃1,4-Dioxane/H₂O10069[3]
5Pd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O10070-95*[6]

*Yield range is typical for various arylboronic acids under these optimized conditions.

Visualizations: Workflows and Mechanisms

Visual aids are indispensable for understanding complex processes. Below are diagrams for the Suzuki catalytic cycle and a troubleshooting workflow.

Suzuki_Catalytic_Cycle Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L_n-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl_Complex Ar-Pd(II)L_n-Ar' Transmetal->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArX Chloropyrimidine (Ar-X) ArX->OxAdd Boronic Boronic Acid/Ester (Ar'-B(OR)₂) Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[14]

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) q1 Is the atmosphere strictly inert? start->q1 a1_yes Improve Degassing (Vacuum/Inert Gas Cycles) q1->a1_yes No q2 Are you using a modern catalyst system? q1->q2 Yes a1_yes->q2 a2_yes Switch to Pd(OAc)₂/SPhos or similar Buchwald system q2->a2_yes No q3 Is the base strong enough? (e.g., K₃PO₄) q2->q3 Yes a2_yes->q3 a3_yes Screen stronger bases (K₃PO₄, Cs₂CO₃) q3->a3_yes No q4 Is the temperature sufficient? (≥100°C) q3->q4 Yes a3_yes->q4 a4_yes Increase Temp or Use Microwave q4->a4_yes No end Re-run Optimized Reaction q4->end Yes a4_yes->end

Caption: A decision tree for troubleshooting a failed Suzuki coupling.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for both microwave-assisted and conventionally heated Suzuki coupling reactions.

Protocol 1: Microwave-Assisted Suzuki Coupling of a Dichloropyrimidine

This protocol is adapted from procedures optimized for rapid synthesis.[3]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 2 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane and distilled water (2:1 v/v mixture)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 2,4-dichloropyrimidine (e.g., 0.5 mmol, 1.0 equiv.), the arylboronic acid (e.g., 0.5 mmol, 1.0 equiv.), and K₂CO₃ (1.5 mmol, 3.0 equiv.).

  • Add the Pd(PPh₃)₄ catalyst (e.g., 0.0025 mmol, 0.5 mol%).

  • Add the degassed solvent mixture of 1,4-dioxane/H₂O (e.g., 4.5 mL total volume).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100 °C for 15-20 minutes.[3]

  • After the reaction, allow the vial to cool to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Heating with a Buchwald Ligand System

This protocol is a general method for challenging couplings, employing a highly active catalyst system.[6]

Materials:

  • Chloropyrimidine substrate (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos or XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • 1,4-Dioxane and distilled water (4:1 v/v mixture)

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask, add the chloropyrimidine (e.g., 1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired product.

References

Technical Support Center: Improving Regioselectivity in Reactions of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective functionalization of dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) related to the common and often complex challenges encountered during the chemical modification of these vital heterocyclic scaffolds.

Frequently Asked Questions (FAQs)

Q1: What is the "default" regioselectivity for reactions with 2,4-dichloropyrimidines, and why?

Generally, the chlorine atom at the C4 position of the pyrimidine ring is more reactive towards nucleophiles than the chlorine at the C2 position.[1][2] This preference is observed in both traditional nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions.[1][2] The underlying reason for this selectivity lies in the stability of the Meisenheimer intermediate, the negatively charged species formed during nucleophilic attack. For 2,4-dichloropyrimidine, attack at the C4 position allows for more effective delocalization of the negative charge onto the ring nitrogens, resulting in a more stable intermediate compared to attack at the C2 position.[3]

Q2: My SNAr reaction on an unsubstituted 2,4-dichloropyrimidine is giving me a mixture of C2 and C4 isomers. Is this normal?

Yes, this is a common issue. While C4 is the preferred site of reaction, the selectivity is often moderate, especially with neutral nucleophiles like amines, which can lead to isomer ratios from 1:1 to 4:1 (C4:C2).[4] This results in challenging purification steps. Several factors, including the nucleophile's nature, solvent, and temperature, can influence this ratio.

Q3: Can I ever achieve selective substitution at the C2 position?

Absolutely. While C4 selectivity is the general rule, reversing this to favor the C2 position is achievable and often desirable for accessing diverse chemical space.[2] Achieving C2 selectivity typically requires a specific strategy, such as modulating the electronic properties of the pyrimidine ring, choosing a specific class of nucleophile, or employing a specialized palladium catalyst system.[5][6][7]

Q4: How do substituents already on the pyrimidine ring affect regioselectivity?

Substituents play a crucial role and can either reinforce or reverse the inherent C4 preference.[8]

  • Electron-donating groups (EDGs) like methoxy (-OMe) or amino (-NHMe) at the C6 position can reverse the selectivity, making the C2 position more favorable for nucleophilic attack.[1][5][8]

  • Electron-withdrawing groups (EWGs) such as cyano (-CN) or nitro (-NO₂) at the C5 position enhance the natural preference for C4 substitution.[1][4]

  • Sterically bulky groups at the C5 position can hinder access to the C4 position, thereby promoting substitution at C2.[8][9]

Troubleshooting Guides

This section provides detailed troubleshooting for specific reaction types, addressing common problems with potential causes and actionable solutions.

Nucleophilic Aromatic Substitution (SNAr)
Problem: Poor regioselectivity in the amination of 2,4-dichloropyrimidine, with a mixture of C4 and C2 products.
  • Potential Cause 1: Intrinsic Reactivity. The inherent reactivity difference between the C4 and C2 positions is not always large enough to ensure high selectivity with all nucleophiles.

    • Solution: For secondary aliphatic amines, using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) in conjunction with a palladium catalyst can dramatically favor C4 amination, achieving ratios greater than 30:1.[10][11] For aromatic amines, the reaction may not require a catalyst and can still provide high C4 selectivity.[11]

  • Potential Cause 2: Nucleophile Choice. The structure of the amine is a critical determinant of selectivity.

    • Solution: If C2 selectivity is desired on a 5-substituted-2,4-dichloropyrimidine, consider using a tertiary amine nucleophile.[7][12] This class of nucleophiles has been shown to exhibit excellent selectivity for the C2 position, often followed by an in-situ N-dealkylation to yield the secondary amine product.[7]

Decision-Making Workflow for SNAr Amination

start Goal: Selective Amination of 2,4-Dichloropyrimidine target_pos Desired Product? start->target_pos c4_path C4-Amine target_pos->c4_path C4 c2_path C2-Amine target_pos->c2_path C2 c4_strategy Strategy for C4-Selectivity c4_path->c4_strategy c2_strategy Strategy for C2-Selectivity c2_path->c2_strategy c4_sol_1 Use Anionic Nucleophile (e.g., pre-treat amine with strong base) c4_strategy->c4_sol_1 c4_sol_2 For 6-Aryl derivatives: Use Pd-catalyst + LiHMDS c4_strategy->c4_sol_2 c2_sol_1 Add Electron-Donating Group at C6 c2_strategy->c2_sol_1 c2_sol_2 On 5-EWG substrates: Use a tertiary amine nucleophile c2_strategy->c2_sol_2

Caption: Troubleshooting workflow for SNAr amination.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.)
Problem 1: My Suzuki-Miyaura coupling yields the C4-substituted product, but I need the C2 isomer.

This is a significant challenge as most standard Pd-catalyzed cross-couplings on unsubstituted 2,4-dichloropyrimidines favor the C4 position.[2][6]

  • Potential Cause: "Normal" Reactivity Pathway. The oxidative addition of the palladium catalyst is typically favored at the more electron-deficient C4 position.

    • Solution: Achieving C2-selectivity often requires inverting the conventional reactivity. A recently developed method utilizes specific palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands for C-S cross-coupling with thiols, which uniquely favors the C2 position.[6][13][14] While this is specific to thiolation, it highlights that catalyst control is a key strategy. For other couplings, screening unconventional ligands and conditions is necessary.

Problem 2: My Buchwald-Hartwig amination is not selective.
  • Potential Cause 1: Inappropriate Ligand Choice. The ligand is one of the most critical factors for controlling regioselectivity in cross-coupling reactions.[15]

    • Solution: A systematic ligand screening is highly recommended. For C2-selective amination of 2,4-dichloropyridine (an analogous substrate), ligands like Xantphos have proven effective.[15] Conversely, very sterically hindered NHC ligands (e.g., IPr, SIPr) can promote high selectivity for the C4 position.[16]

  • Potential Cause 2: Reaction Conditions. Solvent, base, and temperature significantly influence the reaction's outcome.

    • Solution: Screen different solvent and base combinations. For Suzuki couplings, systems like Dioxane/H₂O with K₂CO₃ are common for C4 selectivity.[15][17] Polar solvents can sometimes erode selectivity.[16] For Buchwald-Hartwig aminations, bases like Cs₂CO₃ or K₃PO₄ are frequently used.[18]

Key Variables in Palladium-Catalyzed Cross-Coupling

Regioselectivity Regioselectivity (C4 vs. C2) Ligand Ligand (e.g., Phosphine, NHC) Regioselectivity->Ligand heavily influenced by Precatalyst Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Regioselectivity->Precatalyst sensitive to Solvent Solvent (e.g., Dioxane, Toluene, DMF) Regioselectivity->Solvent affected by Base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Regioselectivity->Base affected by Temperature Temperature Regioselectivity->Temperature affected by

Caption: Factors influencing cross-coupling regioselectivity.

Experimental Protocols

Protocol 1: Microwave-Assisted C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted for achieving high C4 selectivity in the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines with arylboronic acids.[15][17]

  • Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mol%).

  • Solvent: Add a degassed mixture of 1,4-dioxane and water (a 4:1 or 2:1 ratio can be optimal).[15][17]

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 100 °C for 15 minutes.[15][17]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the C4-substituted product.

Protocol 2: C2-Selective Thiolation via Catalyst Control

This protocol describes the unconventional C2-selective C-S cross-coupling of 2,4-dichloropyrimidine.[2][13]

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: In a reaction vessel, combine 2,4-dichloropyrimidine (1.0 equiv.), the desired thiol (1.2 equiv.), and a base such as Cs₂CO₃ (1.5 equiv.).

  • Catalyst System: Add the specialized palladium precatalyst, such as (η³-tBu-indenyl)PdCl(IPent) (2 mol%).

  • Solvent: Add a suitable anhydrous solvent (e.g., THF or Toluene).

  • Reaction Conditions: Stir the reaction mixture at a low temperature, for example, 0 °C, and allow it to slowly warm to room temperature.

  • Monitoring: Track the formation of the C2-substituted product and the disappearance of starting material via LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench with water and extract with an appropriate organic solvent. The organic phase should be washed, dried, and concentrated. The final product is purified by column chromatography.

Data Summary

Table 1: Influence of Ring Substituents on SNAr Regioselectivity
Substituent at C6LUMO Lobe DistributionPredicted/Observed Major ProductReference
-HPrimarily at C4C4-Substitution[5][8]
-OMe (EDG)Similar size at C2 and C4C2-Substitution[5][8]
-NHMe (EDG)Similar size at C2 and C4C2-Substitution[5][8]
-Cl (EWG)Lobes at C4 and C6Mixture of C4/C6 products[8]
Table 2: Ligand/Catalyst Effects on Regioselectivity in Cross-Coupling
Reaction TypeSubstrateCatalyst/Ligand SystemMajor ProductReference
C-S Coupling2,4-Dichloropyrimidine(η³-tBu-indenyl)PdCl(IPent)C2-Thioether[2]
C-S Coupling2,4-DichloropyrimidinePd-PEPPSI-IPrC4-Thioether[2]
Amination6-Aryl-2,4-dichloropyrimidinePd catalyst / LiHMDSC4-Amine[10][11]
Suzuki2,4-DichloropyridinePd(OAc)₂ / XantphosC2-Aryl[15]
Suzuki2,4-DichloropyridinePd(OAc)₂ / SIPrC4-Aryl[16]

References

Storage and stability issues of 4-Chloro-6-methoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-Chloro-6-methoxy-2-methylpyrimidine. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and stability of this key chemical intermediate. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.

Troubleshooting Guide: Addressing Common Issues

This section is structured to help you diagnose and resolve problems you may encounter during the handling, storage, and use of this compound.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Question: I am experiencing significantly lower yields than expected in my nucleophilic substitution reaction using this compound from a previously opened bottle. What could be the cause?

Answer:

The most probable cause of diminished reactivity and lower yields is the degradation of this compound, primarily through hydrolysis.

Root Cause Analysis:

This compound is susceptible to hydrolysis, particularly in the presence of moisture and acidic conditions, which can be inadvertently introduced from the atmosphere or residual acids in solvents. The chloro group at the 4-position is activated towards nucleophilic attack by water, leading to the formation of 4-hydroxy-6-methoxy-2-methylpyrimidine.

This hydrolysis product is problematic for several reasons:

  • Reduced Active Reagent: The conversion of the starting material to its hydroxy analog directly reduces the concentration of the active chloro-pyrimidine available for your intended reaction.

  • Competitive Nucleophile: The resulting 4-hydroxy-6-methoxy-2-methylpyrimidine contains a nucleophilic hydroxyl group. This impurity can compete with your desired nucleophile in the reaction, leading to the formation of unwanted byproducts and further reducing the yield of your target molecule.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yields.

Preventative Measures and Solutions:

  • Strict Anhydrous Conditions: Always handle this compound under an inert atmosphere (e.g., argon or nitrogen). Use dry solvents and glassware to minimize exposure to moisture.

  • Proper Storage: Store the compound in a tightly sealed container in a desiccator at the recommended temperature of 2-8°C.

  • Purity Check Before Use: Before proceeding with a reaction, especially with an older or frequently used bottle, it is advisable to check the purity of the starting material by Thin Layer Chromatography (TLC) or a quick Nuclear Magnetic Resonance (NMR) spectrum. The presence of a more polar spot on TLC or new peaks in the NMR can indicate hydrolysis.

  • Use of Fresh Reagent: If degradation is suspected, it is best to use a fresh, unopened bottle of this compound.

Issue 2: Observation of a Color Change in the Solid Reagent

Question: My initially white solid of this compound has developed a yellowish or brownish tint over time. Is it still usable?

Answer:

A color change from white to a yellowish or brownish hue is a strong indicator of degradation. While the compound may not be entirely decomposed, the presence of colored impurities suggests that its purity has been compromised.

Root Cause Analysis:

The formation of color is often associated with the generation of conjugated systems or minor impurities from degradation pathways that are not the primary hydrolysis route. This can include:

  • Photodegradation: Although specific studies on this compound are limited, related chloropyridines and other pyrimidine derivatives are known to be sensitive to light. UV exposure can lead to the formation of radical species and subsequent complex degradation products that are often colored.

  • Oxidative Degradation: Exposure to air can lead to slow oxidation, which may produce colored byproducts.

Recommendations:

  • Purity Assessment: It is highly recommended to assess the purity of the discolored material using a stability-indicating HPLC method (see protocol below) or NMR to quantify the extent of degradation.

  • Purification: If the degradation is minor, purification by recrystallization may be possible. However, this may not be practical for small quantities.

  • Use with Caution: If the discolored material must be used, it should be with the understanding that reaction yields may be lower and purification of the final product may be more challenging. For critical applications, using a fresh, pure supply is the best course of action.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. To protect against hydrolysis, storage in a desiccator is also recommended.

Storage ConditionTemperatureAtmosphereExpected Stability
Long-Term 2-8°CInert (Argon/Nitrogen)High
Short-Term (Benchtop) Room TemperatureAmbientUse with caution, minimize exposure

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways are:

  • Hydrolysis: Reaction with water to form 4-hydroxy-6-methoxy-2-methylpyrimidine. This is accelerated by acidic conditions.

  • Photodegradation: Decomposition upon exposure to light, particularly UV radiation, which can lead to a variety of byproducts.

main This compound hydrolysis 4-Hydroxy-6-methoxy-2-methylpyrimidine main->hydrolysis H₂O / H⁺ photo Photodegradation Products main->photo Light (hν)

Caption: Primary degradation pathways of this compound.

Q3: What materials and reagents are incompatible with this compound?

A3: Due to its chemical structure, this compound is incompatible with:

  • Strong Oxidizing Agents: Can lead to vigorous reactions and degradation.

  • Strong Acids and Bases: Can catalyze hydrolysis and other decomposition reactions.

  • Nucleophiles: As a chloro-pyrimidine, it is designed to react with nucleophiles. Therefore, it should not be stored in the presence of unintended nucleophiles such as amines, alcohols, or thiols, especially in solution.

Q4: How can I assess the purity and stability of my this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess purity and detect degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase HPLC Method

This method is designed to separate this compound from its primary hydrolysis degradant, 4-hydroxy-6-methoxy-2-methylpyrimidine.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for the analysis of pyrimidine derivatives.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.

Expected Results:

  • This compound: Will have a longer retention time due to its higher hydrophobicity.

  • 4-hydroxy-6-methoxy-2-methylpyrimidine: Will elute earlier due to its increased polarity from the hydroxyl group.

This method allows for the quantification of the parent compound and the detection of the hydrolysis product, providing a clear indication of the sample's stability.

Technical Support Center: Overcoming Catalyst Poisoning in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to diagnose and overcome one of the most persistent challenges in this powerful C-N bond-forming reaction: catalyst poisoning. This guide is structured to help you move from symptom to solution, grounded in the mechanistic principles that govern the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction has stalled or failed completely. How do I know if catalyst poisoning is the culprit?

A: While several factors can lead to low conversion, catalyst poisoning often presents with distinct symptoms. Look for a reaction that either fails to initiate or starts but then plateaus prematurely. A classic sign is the formation of palladium black (finely divided, inactive palladium metal), which indicates the collapse of the catalytic cycle. If you observe a color change from the typical light yellow or orange of the active catalytic complex to a dark brown or black suspension, catalyst deactivation is highly probable.

Q2: What are the most common substances that poison palladium catalysts in this reaction?

A: Catalyst poisons are substances that bind strongly to the palladium's active sites, preventing reactants from accessing them.[1][2] The most common culprits can be broadly categorized:

  • Sulfur and Phosphorus Compounds: Thiols, sulfides, phosphines (other than your ligand), and phosphates are notorious poisons. They often originate as low-level impurities in starting materials or solvents.

  • Heavy Metals: Contaminants like mercury, lead, and arsenic, even at ppb levels, can irreversibly deactivate the catalyst.[3]

  • Coordinating Functional Groups: Functional groups present on your substrates or products, such as pyridines, thiophenes, nitriles, oximes, and sometimes even carboxylates, can act as competitive ligands and inhibit the catalyst.[4]

  • Oxidizing Agents: Oxygen from an incomplete inert atmosphere can oxidize the active Pd(0) to inactive Pd(II) oxides.

  • Halide Anions: While a necessary part of the reaction, an excessive concentration of halide ions (especially iodide) can lead to the formation of stable, unreactive palladium-halide dimer complexes, effectively taking the catalyst out of the cycle.[5][6]

Q3: Is it possible to regenerate a catalyst that has been poisoned?

A: Regeneration depends on the nature of the poisoning.

  • Reversible Poisoning: If the poison binds weakly (e.g., some product inhibition), altering reaction conditions like increasing temperature or adding more ligand might restore some activity.[2]

  • Irreversible Poisoning: In most cases, especially with sulfur or heavy metal contaminants, the poisoning is irreversible. The poison forms a strong, covalent bond with the palladium center.[2] In these instances, the focus must shift from regeneration to identifying and eliminating the source of the poison for future reactions. Methods like thermal treatment or chemical washing are sometimes used in industrial settings but are often impractical on a lab scale.[7]

Q4: How critical is the purity of my reagents and solvent?

A: It is absolutely critical and often the most underestimated cause of reaction failure.[8] The Buchwald-Hartwig amination is sensitive to minute quantities of impurities.[9] Always use high-purity, anhydrous, and properly degassed solvents. Starting materials should be purified to remove trace contaminants, as even a small impurity can compromise a reaction that uses a low catalyst loading (e.g., 1 mol%).

In-Depth Troubleshooting Guide

This section addresses specific experimental failures with a focus on the underlying chemical mechanisms.

Scenario 1: The reaction shows very low or zero conversion from the start.

This typically points to an issue with the initial generation of the active Pd(0) catalyst or immediate and potent poisoning.

Question: I've set up my reaction under an inert atmosphere, but nothing is happening. What's wrong?

Answer: Let's break down the most likely causes, starting with the environment and reagents.

1. Compromised Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of the solvent or a poor-quality inert gas stream can lead to rapid oxidation and deactivation.

  • Causality: Oxygen oxidizes the catalytically active L-Pd(0) complex to inactive Pd(II) species (e.g., palladium oxides), which cannot undergo oxidative addition with the aryl halide, thereby halting the catalytic cycle at its first step.

  • Solution: Ensure your Schlenk line or glovebox technique is robust. Degas your solvent thoroughly using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.

2. Impurities in Starting Materials or Solvents:

  • Sulfur/Phosphorus Contaminants: Aryl halides synthesized from thiophenes or reagents prepared using sulfur-containing precursors can carry trace impurities.

    • Causality: Sulfur and phosphorus are soft Lewis bases that form very strong, often irreversible, bonds with the soft Lewis acidic palladium center, blocking the coordination sites needed for the catalytic cycle.

    • Solution: Purify starting materials via recrystallization, distillation, or column chromatography. If a specific reagent is suspected, run a small-scale control reaction where that component is replaced with a new, high-purity batch.

  • Water Content: Using a "dry" solvent that hasn't been properly dried over a desiccant or distilled can be a major issue.

    • Causality: Water can hydrolyze phosphine ligands and can also interfere with the base, particularly strong alkoxides like NaOt-Bu.

    • Solution: Use freshly distilled and degassed solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF/dioxane, CaH₂ for toluene).

3. Substrate-Directed Catalyst Inhibition:

  • Coordinating Heterocycles: Substrates containing nitrogen or sulfur heterocycles (e.g., pyridine, quinoline, thiophene) can be particularly challenging.

    • Causality: The lone pair on the heteroatom can coordinate strongly to the palladium center, acting as a competitive inhibitor against the desired amine nucleophile or phosphine ligand. This is especially problematic with less sterically hindered ligands.

    • Solution: Switch to a more sterically bulky, electron-rich ligand. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to be bulky enough to favor the formation of a monoligated Pd(0) species, which is often more reactive and less prone to inhibition by coordinating substrates.[4][5]

Scenario 2: The reaction starts, proceeds to 20-50% conversion, and then stops completely.

This pattern suggests that the catalyst is initially active but is being deactivated over the course of the reaction.

Question: My LC-MS shows product formation, but the reaction has died. Why?

Answer: This "stalling" behavior points towards several potential deactivation pathways that occur as the reaction progresses.

1. Catalyst Agglomeration (Palladium Black Formation):

  • Causality: The active, ligand-stabilized Pd(0) species can be unstable, especially at high temperatures or if the ligand concentration is too low. It can disproportionate or aggregate into bulk palladium metal (palladium black), which is catalytically inactive. This can be exacerbated if the ligand itself degrades.

  • Solution:

    • Check Ligand-to-Palladium Ratio: Since amines can also act as ligands, it's often beneficial to use a slightly higher ligand-to-palladium ratio (e.g., 1.1:1 to 2:1) to ensure the palladium center remains saturated and stabilized.[6]

    • Lower Reaction Temperature: High temperatures can accelerate both the desired reaction and catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.

    • Use a Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are designed for clean and efficient generation of the active LPd(0) species upon activation by the base, minimizing side reactions that can lead to agglomeration.[6][10]

2. Product Inhibition:

  • Causality: In some cases, the newly formed arylamine product can be a more effective ligand for the palladium center than the starting amine or even the phosphine ligand, especially if the product is electron-rich or sterically unhindered. This coordination can slow or stop catalytic turnover.

  • Solution: This is an inherent challenge tied to the specific substrates. Using a more strongly binding, bulky phosphine ligand can sometimes overcome product inhibition by ensuring the phosphine remains bound to the palladium throughout the cycle.

3. Halide Salt Inhibition:

  • Causality: As the reaction proceeds, a stoichiometric amount of inorganic salt (e.g., NaBr, KI) is produced. With aryl iodides, the resulting iodide anion can coordinate to palladium intermediates to form stable, bridged dimers that are slow to react, thereby inhibiting the catalyst.[5]

  • Solution: When using aryl iodides, switching to a less polar solvent like toluene can be advantageous. The resulting iodide salt is less soluble in toluene, causing it to precipitate out of the reaction mixture and minimizing its inhibitory effect in the solution phase.[6]

Visualizing the Problem

Catalyst Deactivation Pathways

The following diagram illustrates the standard Buchwald-Hartwig catalytic cycle and highlights the key points where catalyst poisons can interfere.

Buchwald_Hartwig_Poisoning Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Agglomeration AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH - X⁻ RedElim Reductive Elimination Complex AmineCoord->RedElim + Base - [H-Base]⁺ RedElim->Pd0 - Ar-NR₂ ArX Ar-X Amine R₂NH Product Ar-NR₂ Base Base HX_Base [H-Base]⁺X⁻ Poison_O2 Oxygen (O₂) Poison_O2->Pd0 Deactivates Poison_S Sulfur/Phosphorus Impurities Poison_S->Pd0 Deactivates Poison_Coord Coordinating Substrates/Products Poison_Coord->Pd0 Inhibits

Caption: Points of failure in the Buchwald-Hartwig cycle.

A Logical Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. Use this workflow to diagnose the issue.

Troubleshooting_Workflow Start Reaction Failure (Low/No Conversion) Check_Inert Verify Inert Atmosphere & Degassing Start->Check_Inert Check_Inert->Start Issue Found & Fixed Check_Reagents Assess Reagent Purity (Solvent, Base, Substrates) Check_Inert->Check_Reagents OK Control_Expt Run Control Experiments: Test Each Component Individually Check_Reagents->Control_Expt Purity OK Purify Purify Suspect Reagent (Recrystallize, Distill, etc.) Check_Reagents->Purify Impurity Suspected Control_Expt->Purify Component Identified Check_Conditions Reaction Stalls? Review Conditions Control_Expt->Check_Conditions Components OK Purify->Control_Expt Optimize_Ligand Optimize Ligand: - Increase L:Pd Ratio - Switch to Bulky Ligand Check_Conditions->Optimize_Ligand Yes Substrate_Issue Suspect Substrate-Directed Inhibition (e.g., Heterocycles) Check_Conditions->Substrate_Issue No Optimize_Temp Lower Reaction Temperature Optimize_Ligand->Optimize_Temp Success Reaction Optimized Optimize_Temp->Success Substrate_Issue->Optimize_Ligand

Caption: A step-by-step troubleshooting decision tree.

Data Summary: Common Poisons and Mitigation

Poison TypeCommon SourcesMechanism of DeactivationRecommended Mitigation Strategy
Sulfur Compounds Impurities in aryl halides (from thiophene precursors), solvents, or amine salts.Strong, irreversible coordination to the Pd center, blocking active sites.Purify starting materials (recrystallization, chromatography). Use high-purity solvents.
Oxygen Leaks in the reaction setup; inadequate solvent degassing.Oxidation of active Pd(0) to inactive Pd(II) species.Use robust Schlenk/glovebox techniques; perform freeze-pump-thaw cycles on solvents.
Coordinating Heterocycles Substrates or products (e.g., pyridines, imidazoles, thiophenes).Reversible competitive binding to the Pd center, inhibiting the catalytic cycle.Use sterically demanding, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to disfavor heterocycle coordination.
Water "Wet" solvents or hygroscopic bases.Hydrolysis of ligands; deactivation of strong bases.Use freshly distilled solvents over appropriate drying agents; handle bases in a glovebox.
Excess Halide Anions Primarily from aryl iodide substrates.Formation of inactive, stable µ-halide bridged palladium dimers.[5]Use a less polar solvent (e.g., toluene) to precipitate the halide salt.[6]
Heavy Metals (Pb, As, Hg) Contaminated reagents or glassware.Irreversible binding to and deactivation of the catalyst.[3]Use high-purity reagents; consider analysis by ICP-MS if poisoning is persistent and unexplained.[3]

Diagnostic Protocols

Protocol 1: Systematic Component Purity Check

This protocol is designed to isolate a potentially contaminated reagent when the source of poisoning is unknown.

Objective: To identify which reaction component (aryl halide, amine, base, or solvent) is introducing the poison.

Methodology:

  • Set up a "control" reaction using reagents from new, trusted, high-purity sources. This is your benchmark for success.

  • Set up a series of parallel small-scale reactions (e.g., in microwave vials under an inert atmosphere).

  • In each reaction, substitute only one of the "trusted" components with the component from your suspect batch.

    • Reaction A: Trusted Ar-X, Trusted Amine, Trusted Base, Suspect Solvent .

    • Reaction B: Trusted Ar-X, Trusted Amine, Suspect Base , Trusted Solvent.

    • Reaction C: Trusted Ar-X, Suspect Amine , Trusted Base, Trusted Solvent.

    • Reaction D: Suspect Ar-X , Trusted Amine, Trusted Base, Trusted Solvent.

  • Run all reactions, including the control, under identical conditions.

  • Monitor by TLC or LC-MS. The reaction that fails is the one containing the poisoned component.

Protocol 2: Advanced Analytical Identification

For persistent, hard-to-diagnose issues, especially in process development, advanced analytical techniques may be necessary.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities in solvents or starting materials that could act as poisons.[9][11]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): An ultra-sensitive technique for detecting trace heavy metal contamination (Pb, As, Hg, etc.) in any of the non-volatile reagents.[3]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can be used to analyze a recovered (poisoned) catalyst to identify the elements that have deposited on its surface.[3][12]

By approaching catalyst poisoning systematically—understanding the potential causes, observing the symptoms, and logically isolating the variable—you can overcome this common hurdle and achieve robust, reproducible results in your Buchwald-Hartwig aminations.

References

Technical Support Center: Minimizing Byproduct Formation in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis, with a focus on minimizing byproduct formation to improve yield, purity, and overall efficiency. Here, we delve into the causality behind experimental choices, offering field-proven insights and self-validating protocols for two of the most powerful and widely used methods: the Biginelli and Pinner pyrimidine syntheses.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during pyrimidine synthesis.

Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This Hantzsch pathway competes with the desired Biginelli reaction.[1][2]

Prevention Strategies:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[2]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1][2]

Q2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

A2: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[1][2]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]

  • Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[2]

Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.[1]

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1]

  • Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[1]

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1]

Q4: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls and how can I avoid them?

A4: The Pinner synthesis can be prone to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1][2]

Preventative Measures:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[1][2]

  • Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[1][2]

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[1]

Troubleshooting Guides

This section provides detailed guidance for specific issues encountered in the Biginelli and Pinner reactions.

Troubleshooting the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, and while generally efficient, it can be plagued by side reactions.[3]

Issue 1: Knoevenagel Condensation as a Major Side Reaction

The Knoevenagel condensation between the aldehyde and the β-ketoester can lead to the formation of an α,β-unsaturated dicarbonyl compound, which may not cyclize efficiently, thereby reducing the yield of the desired pyrimidine.[1]

  • Causality: This side reaction is often favored by conditions that promote the initial condensation over the formation of the dihydropyrimidine ring.

  • Mitigation:

    • Catalyst Choice: Employing milder catalysts can sometimes disfavor the Knoevenagel pathway.

    • Temperature Control: Lowering the reaction temperature can help to control the rate of the Knoevenagel condensation.[3]

Issue 2: Incomplete Cyclization Leading to Open-Chain Intermediates

Failure of the final cyclization step results in the accumulation of open-chain ureide intermediates.

  • Causality: This is often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen.

  • Mitigation:

    • Increase Acid Catalyst Concentration/Strength: A stronger acid or a higher catalytic loading can enhance the rate of the final cyclization-dehydration step.[4]

    • Increase Temperature: Heating the reaction mixture provides the necessary activation energy for the ring closure.[4]

Troubleshooting the Pinner Pyrimidine Synthesis

The Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound, is a versatile method for preparing substituted pyrimidines.[3] However, its success is highly dependent on rigorous control of reaction conditions.

Issue 1: Hydrolysis of Amidine and Intermediates

The presence of water is a major detriment to the Pinner synthesis, leading to the hydrolysis of the amidine starting material or key intermediates. The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts instead of the desired pyrimidine.[4]

  • Causality: Amidines are hygroscopic and can absorb moisture from the atmosphere. Water can also be introduced through wet solvents or glassware.

  • Mitigation:

    • Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents and oven-dried glassware. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[4]

    • Use of HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, ensuring strictly anhydrous acidic conditions.[4]

Issue 2: Amidine Self-Condensation

Amidines can react with themselves, particularly under basic conditions, to form triazines or other condensation products.[3]

  • Causality: The nucleophilic nature of the amidine allows it to attack another amidine molecule.

  • Mitigation:

    • Temperature Control: Lowering the reaction temperature can disfavor the self-condensation pathway.[3]

    • pH Adjustment: Careful control of the pH can minimize amidine self-reaction.[3]

Experimental Protocols

These protocols are designed to provide a robust starting point for minimizing byproduct formation in your pyrimidine synthesis.

Protocol 1: High-Yield Biginelli Reaction with Minimized Hantzsch Byproduct

This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Suitable Lewis acid catalyst (e.g., sulfated zirconia, 50 mg)[1]

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[1]

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).[1]

  • Stir the mixture at a controlled temperature of 60°C.[1]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[1]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[1]

  • Add a small amount of ethanol and stir for 5 minutes.[1]

  • Filter the solid product and wash with cold ethanol.[1]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]

Protocol 2: Robust Pinner Pyrimidine Synthesis Under Anhydrous Conditions

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.

Materials:

  • Amidine hydrochloride (10 mmol)

  • 1,3-Dicarbonyl compound (10 mmol)

  • Anhydrous ethanol (50 mL)

  • Sodium ethoxide (11 mmol)

  • Dilute HCl (for neutralization)

Procedure:

  • In an oven-dried, three-necked, round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the amidine hydrochloride (10 mmol) and the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol (50 mL).[1]

  • Under a nitrogen atmosphere, add a solution of sodium ethoxide in ethanol (11 mmol) dropwise to the stirred mixture.[1]

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[1]

  • Remove the solvent under reduced pressure.[1]

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]

Data Presentation

Table 1: Comparative Study of Lewis Acid Catalysts in the Biginelli Reaction for 3,4-dihydropyrimidin-2(1H)-thione Synthesis

This table summarizes the yield of 3,4-dihydropyrimidin-2(1H)-thiones using different Lewis acid catalysts, highlighting the impact of catalyst choice on reaction efficiency.

CatalystYield (%)
NiCl₂·6H₂O50.3
CuCl₂·2H₂O6.2
CoCl₂·6H₂O0.7
TsOHNot specified

Data sourced from a comparative study on Lewis acid catalyzed Biginelli reactions. The lower yields with CuCl₂ and CoCl₂ may be due to stronger coordination with the sulfur in thiourea, reducing catalytic activity.[5][6]

Visualizations

Diagram 1: Biginelli vs. Hantzsch Reaction Pathways

This diagram illustrates the competing reaction pathways in the Biginelli synthesis, leading to either the desired dihydropyrimidinone or the Hantzsch dihydropyridine byproduct.

Biginelli_vs_Hantzsch reactants Aldehyde + β-Ketoester + Urea iminium N-Acyliminium Intermediate reactants->iminium Desired Pathway enamine Enamine Intermediate reactants->enamine Competing Pathway (Urea Decomposition) biginelli Biginelli Product (Dihydropyrimidinone) iminium->biginelli hantzsch Hantzsch Byproduct (Dihydropyridine) enamine->hantzsch

Caption: Competing pathways in the Biginelli reaction.

Diagram 2: Troubleshooting Workflow for the Pinner Pyrimidine Synthesis

This workflow provides a logical sequence of steps to diagnose and resolve common issues in the Pinner synthesis.

Pinner_Troubleshooting start Low Yield or Byproduct Formation check_anhydrous Check for Anhydrous Conditions start->check_anhydrous check_amidine Verify Amidine Purity & Stability check_anhydrous->check_amidine Conditions OK sol_anhydrous Use Dry Solvents/Glassware, Inert Atmosphere check_anhydrous->sol_anhydrous Moisture Suspected check_temp Optimize Reaction Temperature check_amidine->check_temp Purity Confirmed sol_amidine Use Freshly Prepared Amidine Hydrochloride check_amidine->sol_amidine Degradation Likely check_base Evaluate Base Stoichiometry & Type check_temp->check_base Temp. Optimized sol_temp Monitor with TLC to Avoid Decomposition/Side Reactions check_temp->sol_temp Suboptimal Temp. sol_base Screen Different Bases & Stoichiometries check_base->sol_base Inefficient Cyclization sol_anhydrous->check_amidine sol_amidine->check_temp sol_temp->check_base

Caption: Troubleshooting workflow for the Pinner reaction.

References

Technical Support Center: Reaction Monitoring of 4-Chloro-6-methoxy-2-methylpyrimidine using TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) for monitoring chemical reactions involving 4-Chloro-6-methoxy-2-methylpyrimidine. Our focus is on delivering field-proven insights and robust troubleshooting strategies to ensure reliable and reproducible results.

Foundational Principles: Why TLC for this Pyrimidine Derivative?

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and powerful technique for monitoring reaction progress.[1][2][3] It allows for the qualitative assessment of the consumption of starting materials and the formation of products.[1][2] For a substrate like this compound, which possesses moderate polarity and a UV-active pyrimidine core, TLC is exceptionally well-suited.

The separation on a standard silica gel plate—the stationary phase—is governed by the polarity of the compounds.[4] Non-polar compounds have weaker interactions with the polar silica gel and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf).[2][5] Conversely, more polar compounds interact more strongly with the silica, travel shorter distances, and have lower Rf values.[5] In a typical reaction, such as a nucleophilic substitution where the chlorine atom is displaced, the product's polarity will differ significantly from the starting material, enabling a clear separation on the TLC plate.

TLC_Principle origin origin spot_polar spot_polar spot_nonpolar spot_nonpolar mobile_phase mobile_phase spot_polar->mobile_phase Lower Rf (More Polar Compound) spot_nonpolar->mobile_phase Higher Rf (Less Polar Compound) caption Fig 1. Principle of TLC Separation by Polarity.

Experimental Protocol: Step-by-Step Reaction Monitoring

This protocol outlines the standard procedure for monitoring a reaction involving this compound.

Materials:

  • TLC Plates: Silica gel 60 F254 (fluorescent indicator) plates are recommended.

  • Developing Chamber (e.g., a beaker with a watch glass cover).

  • Spotting Capillaries.

  • Mobile Phase (Eluent): Start with a mixture of ethyl acetate and hexane.

  • Visualization tools: UV lamp (254 nm), iodine chamber, or chemical stain.

Methodology:

  • Prepare the Developing Chamber:

    • Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm. This level must be below the origin line on your TLC plate.[3]

    • To ensure the chamber atmosphere is saturated with solvent vapors, which leads to better and more reproducible chromatograms, you can line a portion of the chamber wall with filter paper.[3]

    • Cover the chamber and let it equilibrate for at least 15-20 minutes.

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is your origin line.[2][3] Be careful not to gouge the silica layer.

    • Mark small, evenly spaced ticks on the origin line where you will apply your samples. Typically, three lanes are used: Starting Material (SM), Co-spot (C), and Reaction Mixture (R).

  • Spot the Plate:

    • Dissolve a tiny amount of your starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a reference solution.

    • Dip a capillary tube into the reaction mixture and gently touch it to the 'R' mark on the origin line. The spot should be small and concentrated (1-2 mm in diameter).

    • Using a clean capillary, spot the starting material reference solution on the 'SM' mark.

    • For the 'C' (co-spot) lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it. This lane helps to confirm the identity of the starting material spot in the reaction mixture.

    • Allow the solvent from the spots to evaporate completely before development.

  • Develop the Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the plate is upright and the solvent level is below the origin line.[6][7]

    • Cover the chamber and allow the mobile phase to travel up the plate via capillary action.[3]

    • Remove the plate when the solvent front is about 1 cm from the top edge.[3]

    • Immediately mark the position of the solvent front with a pencil.[3]

  • Visualize and Analyze:

    • Allow the plate to dry completely.

    • UV Light: View the plate under a short-wave UV lamp (254 nm). The pyrimidine ring should allow the compounds to appear as dark spots against the fluorescent green background.[8][9] Circle the spots with a pencil.

    • Staining (if necessary): If spots are faint or not visible, use a secondary visualization method like an iodine chamber or a chemical stain (see Table 2).[8][9]

    • Calculate Rf Values: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[10][11][12]

      • Rf = (Distance from origin to spot center) / (Distance from origin to solvent front)

    • An ideal separation will show Rf values between 0.3 and 0.7.[13] As the reaction proceeds, the spot corresponding to the starting material (SM) should diminish in intensity, while a new spot for the product (P) should appear and intensify.

TLC_Workflow

Optimizing Separation: Mobile Phase & Visualization

The choice of mobile phase is critical for achieving good separation. For this compound and its derivatives, a combination of a non-polar and a polar solvent is typically effective.

Table 1: Recommended Mobile Phase Systems PolarityApplication Notes
10-30% Ethyl Acetate in Hexane Low to MediumExcellent starting point for many reactions. Adjust the ratio to move spots: more EtOAc increases Rf values.[14]
30-50% Dichloromethane in Hexane Low to MediumGood alternative to EtOAc/Hexane, offers different selectivity.
5% Methanol in Dichloromethane Medium to HighUseful if the product is significantly more polar than the starting material (e.g., introduction of an alcohol or amine).
Add 0.5% Triethylamine (TEA) ModifierFor reactions involving basic compounds (e.g., amines) to prevent streaking on the acidic silica gel.[7]
Add 0.5% Acetic Acid (AcOH) ModifierFor reactions involving acidic compounds (e.g., carboxylic acids) to improve spot shape.[7]
Table 2: Visualization Techniques TypeBest ForMechanism
UV Light (254 nm) Non-destructivePrimary Method. Most pyrimidine derivatives and other aromatic compounds.[9]The compound quenches the fluorescence of the indicator embedded in the silica, appearing as a dark spot.[8]
Iodine Chamber Semi-destructiveGeneral use, good for unsaturated and aromatic compounds.[8]Iodine vapor reversibly adsorbs onto the spots, making them appear as brown stains.[8]
Potassium Permanganate (KMnO₄) Stain DestructiveCompounds that can be oxidized (alkenes, alkynes, alcohols, amines).The purple permanganate is reduced to brown manganese dioxide (MnO₂) where an oxidizable compound is present.[8]
Phosphomolybdic Acid (PMA) Stain DestructiveGeneral purpose, sensitive to a wide range of functional groups.PMA is reduced by the organic compounds upon heating to form a deep blue-green spot.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during TLC analysis in a direct question-and-answer format.

Troubleshooting_Tree

Frequently Asked Questions (FAQs)

Q1: My starting material and product spots are too close together. How can I improve the separation? A1: This indicates that the polarity difference between your compounds is small, or the chosen solvent system is not optimal. First, try adjusting the polarity of your current mobile phase in small increments. If that fails, you need to change the selectivity of the system. Switch one of the solvents (e.g., from ethyl acetate/hexane to dichloromethane/methanol).[14] Sometimes, a completely different solvent like toluene or acetone can provide the necessary separation.

Q2: The spots on my TLC plate are shaped like crescents or are distorted. A2: This is often caused by disturbing the silica surface during spotting; if you press too hard with the capillary, it creates a channel that distorts solvent flow.[15] It can also happen if the TLC plate is touching the side of the developing chamber or the filter paper during development.[6] Ensure gentle spotting and proper placement of the plate in the chamber.

Q3: Why are my Rf values inconsistent between different runs? A3: Reproducibility in TLC depends on keeping conditions constant.[5] Common causes for inconsistent Rf values include:

  • Chamber Saturation: Failing to allow the chamber to fully saturate with solvent vapors before running the plate.[1]

  • Solvent Composition: Using an old mobile phase whose composition may have changed due to the evaporation of more volatile components. Always use a fresh mobile phase.[1][6]

  • Temperature: Significant temperature fluctuations in the lab can affect solvent viscosity and evaporation rates.[1][5]

  • Plate Variation: Using TLC plates from different manufacturers or batches can sometimes lead to slight differences.[1]

Q4: The reaction appears complete by TLC, but subsequent analysis (e.g., NMR) shows remaining starting material. Why? A4: This is a common and important issue. There are two likely causes:

  • Co-elution: The starting material and product have the exact same Rf value in the chosen solvent system, making them appear as a single spot. You must test other solvent systems to try and resolve the two spots.[1]

  • Detection Limits: TLC is less sensitive than techniques like NMR. The amount of remaining starting material might be below the detection limit of your visualization method on the TLC plate but is easily detected by a more sensitive instrument.[1]

Q5: Can I use TLC to get quantitative information about my reaction? A5: While TLC is primarily a qualitative technique, it can provide semi-quantitative estimates.[16] By comparing the intensity and size of the product spot relative to the starting material spot over time, you can gauge the reaction's progress. However, for accurate quantitative data, such as determining precise conversion rates or purity, more advanced techniques like HPLC, GC, or NMR spectroscopy are required.[1]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-6-methoxy-2-methylpyrimidine and 2,4-dichloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, renowned for its prevalence in nucleic acids, vitamins, and a vast array of pharmaceuticals.[1] Consequently, functionalized pyrimidines are highly sought-after building blocks in drug discovery and agrochemical synthesis. Among the most versatile intermediates are chloropyrimidines, which readily undergo nucleophilic aromatic substitution (SNAr) to allow for the introduction of diverse functional groups.

This guide provides an in-depth, comparative analysis of two key chloropyrimidine intermediates: 4-Chloro-6-methoxy-2-methylpyrimidine and 2,4-dichloro-6-methoxypyrimidine . While structurally similar, their substitution patterns impart distinct differences in reactivity and regioselectivity. Understanding these nuances is critical for researchers aiming to optimize synthetic routes and achieve desired molecular architectures. We will explore the theoretical underpinnings of their reactivity, present supporting experimental data, and provide validated protocols for their application.

Structural and Physicochemical Profile

The primary distinction lies at the C2 position: the 2-methyl derivative possesses a single chlorine atom at C4, whereas the 2,4-dichloro variant offers two reactive sites for nucleophilic attack.

PropertyThis compound2,4-dichloro-6-methoxypyrimidine
Structure
Molecular Formula C₆H₇ClN₂OC₅H₄Cl₂N₂O
Molecular Weight 158.59 g/mol 179.00 g/mol [2]
CAS Number 97041-37-7[3]43212-41-5[2]
Appearance SolidSolid
Melting Point Not widely reported57-61 °C

Theoretical Framework of Reactivity

The reactivity of chloropyrimidines is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, facilitates the attack of nucleophiles. This reaction typically proceeds via a two-step mechanism involving a high-energy, anionic intermediate known as a Meisenheimer complex.

The stability of this intermediate is paramount in determining the reaction's feasibility and regioselectivity. For pyrimidines, nucleophilic attack is strongly favored at the C2, C4, and C6 positions, as the resulting negative charge can be effectively delocalized onto the ring nitrogen atoms, a stabilization not possible with attack at C5.[4][5]

Electronic Effects of Substituents

The substituents on the pyrimidine ring profoundly influence its electrophilicity:

  • Chloro (-Cl) Group: Acts as an electron-withdrawing group via induction (-I effect), increasing the partial positive charge on the carbon it is attached to, thereby activating the ring for nucleophilic attack. It is also an excellent leaving group.

  • Methoxy (-OCH₃) Group: Exhibits a dual role. It is electron-withdrawing inductively (-I) but strongly electron-donating through resonance (+R effect). The overall effect is often a net donation of electron density to the ring, which can deactivate it towards nucleophilic attack compared to an unsubstituted ring.

  • Methyl (-CH₃) Group: A weakly electron-donating group through induction (+I effect), which slightly deactivates the ring towards nucleophiles.

Steric Considerations

Steric hindrance can also play a role, potentially impeding the approach of a bulky nucleophile to a reactive site.[6][7] In the case of these two molecules, the C4 position is relatively unhindered. The methyl group at C2 in this compound does not significantly shield the reactive C4 position.

G Figure 1: Comparison of Electronic Influences cluster_0 This compound cluster_1 2,4-dichloro-6-methoxypyrimidine mol1 Pyrimidine Ring (Electron Deficient) Me C2-Methyl (+I) (Weakly Deactivating) mol1->Me OMe1 C6-Methoxy (+R) (Deactivating) mol1->OMe1 Cl1 C4-Chloro (-I) (Activating Site) mol1->Cl1 mol2 Pyrimidine Ring (More Electron Deficient) Cl2_1 C2-Chloro (-I) (Activating Site) mol2->Cl2_1 Cl2_2 C4-Chloro (-I) (Primary Activating Site) mol2->Cl2_2 OMe2 C6-Methoxy (+R) (Deactivating) mol2->OMe2

Figure 1: Electronic effects of substituents on the pyrimidine core.

Comparative Reactivity and Regioselectivity

This compound
  • Reactivity: This molecule is moderately reactive. The presence of two electron-donating groups (methyl and methoxy) increases the electron density of the pyrimidine ring, making it less electrophilic and thus less susceptible to nucleophilic attack compared to its dichloro counterpart.

  • Selectivity: The reaction outcome is highly predictable. With only one chloro leaving group at the activated C4 position, nucleophilic substitution occurs exclusively at this site, leading to a single, well-defined product. This makes it an ideal substrate for syntheses where unambiguous regiochemistry is required.

2,4-dichloro-6-methoxypyrimidine
  • Reactivity: This compound is significantly more reactive. The replacement of the electron-donating methyl group with a second electron-withdrawing chloro group renders the pyrimidine ring much more electron-deficient and highly activated for SNAr. Reactions can often proceed under milder conditions (e.g., lower temperatures, weaker bases) than with the 2-methyl analogue.

  • Regioselectivity: This is the most critical point of comparison. With two potential leaving groups at C2 and C4, regioselectivity becomes a key consideration.

    • General Rule: For most 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position .[8] This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon C4 attack, where the negative charge is delocalized over both ring nitrogens more effectively.

    • Substituent Effects: However, this selectivity is not absolute and can be influenced by other ring substituents. Quantum mechanics studies have revealed that strong electron-donating or -withdrawing groups at C5 or C6 can sometimes reverse this preference, favoring C2 substitution.[9][10] For 2,4-dichloro-6-methoxypyrimidine, while C4 is the generally preferred site, the possibility of obtaining a minor C2-substituted isomer or disubstitution under forcing conditions must be considered. Careful control of reaction stoichiometry and temperature is crucial to favor monosubstitution at C4.

Summary Table of Reactivity
FeatureThis compound2,4-dichloro-6-methoxypyrimidine
Overall Reactivity ModerateHigh
Driving Electronic Factor Single -Cl group vs. two donating groupsTwo -Cl groups strongly activate the ring
Number of Reactive Sites 1 (C4)2 (C4 and C2)
Regioselectivity Excellent (only C4 substitution)Good to Excellent (C4 is major product)
Potential Byproducts MinimalC2-substituted isomer, disubstituted product
Ideal Use Case Unambiguous synthesis of 4-substituted pyrimidinesRapid synthesis, access to C4-substituted intermediates

Experimental Protocols and Data

The following protocols describe a representative SNAr reaction with a secondary amine, piperidine, illustrating the typical conditions required for each substrate.

G Figure 2: General SNAr Experimental Workflow A 1. Reagent Setup Dissolve chloropyrimidine in suitable solvent (e.g., EtOH, IPA, DMF) B 2. Addition of Nucleophile Add amine (e.g., piperidine, 1.1 eq) and base (e.g., DIPEA, 1.5 eq) A->B C 3. Reaction Heat mixture at specified temperature (e.g., 60-80°C) B->C D 4. Monitoring Monitor progress by TLC or LC-MS until starting material is consumed C->D E 5. Work-up Cool, dilute with water, and extract with organic solvent (e.g., EtOAc) D->E F 6. Purification Dry organic layer, concentrate, and purify by column chromatography E->F

Figure 2: A generalized workflow for SNAr reactions.

Protocol 1: Synthesis of 6-methoxy-2-methyl-4-(piperidin-1-yl)pyrimidine
  • Rationale: Due to the lower reactivity of the starting material, a polar solvent and moderate heating are employed to ensure the reaction proceeds to completion in a reasonable timeframe. A slight excess of the amine and a non-nucleophilic base are used to drive the reaction and neutralize the HCl byproduct.

  • Methodology:

    • To a solution of this compound (1.0 g, 6.3 mmol) in isopropanol (20 mL), add piperidine (0.68 g, 7.9 mmol, 1.25 eq).

    • Add N,N-Diisopropylethylamine (DIPEA) (1.22 g, 9.5 mmol, 1.5 eq) to the mixture.

    • Heat the reaction mixture to 80°C and stir for 6-12 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Dilute the residue with water (30 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel chromatography to yield the title compound.

  • Expected Outcome: High yield (>90%) of the single C4-substituted product.

Protocol 2: Regioselective Synthesis of 2-chloro-6-methoxy-4-(piperidin-1-yl)pyrimidine
  • Rationale: The higher reactivity allows for milder conditions. A lower temperature is used to enhance the kinetic preference for substitution at the more reactive C4 position and minimize the formation of the C2-substituted isomer and any potential disubstitution products.

  • Methodology:

    • Dissolve 2,4-dichloro-6-methoxypyrimidine (1.0 g, 5.6 mmol) in ethanol (20 mL) and cool the solution to 0°C in an ice bath.

    • Slowly add a solution of piperidine (0.52 g, 6.2 mmol, 1.1 eq) and DIPEA (1.08 g, 8.4 mmol, 1.5 eq) in ethanol (5 mL) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Once complete, concentrate the solvent in vacuo.

    • Perform an aqueous work-up and extraction as described in Protocol 1.

    • Purify via silica gel chromatography to isolate the major C4-substituted product.

  • Expected Outcome: Good to excellent yield (85-95%) of the C4-substituted product. The C2 isomer is typically observed as a minor byproduct (<5%).

Conclusion and Recommendations

The choice between this compound and 2,4-dichloro-6-methoxypyrimidine is dictated by the specific goals of the synthetic chemist.

  • Choose this compound for:

    • Syntheses where a single, unambiguous product is essential.

    • Projects where avoiding purification of regioisomers is a priority.

    • Situations where milder reactivity is sufficient.

  • Choose 2,4-dichloro-6-methoxypyrimidine for:

    • Rapid and efficient introduction of a nucleophile at the C4 position under mild conditions.

    • Synthetic routes that may later require functionalization at the C2 position.

    • Applications where maximizing yield and reaction speed is critical, and minor isomer separation is feasible.

By understanding the interplay of electronic and steric effects, researchers can harness the distinct reactivity profiles of these versatile building blocks to advance their synthetic programs with greater precision and efficiency.

References

A Comparative Spectroscopic Guide to 4-Chloro-6-methoxy-2-methylpyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrimidine derivatives stand as a cornerstone scaffold for the development of novel therapeutic agents. Their versatile chemical nature allows for a diversity of substitutions, leading to a broad spectrum of biological activities. Among these, 4-chloro-6-methoxy-2-methylpyrimidine and its analogues are of significant interest as key intermediates in the synthesis of targeted therapies. A thorough understanding of their molecular architecture is paramount for predicting reactivity, designing synthetic routes, and ultimately, for structure-activity relationship (SAR) studies.

This technical guide offers an in-depth comparative analysis of the spectroscopic properties of 4-chloro-pyrimidine derivatives, with a focus on elucidating their structural features through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS). By presenting and interpreting experimental data, this guide aims to equip researchers with the foundational knowledge to confidently characterize these important chemical entities.

The Spectroscopic Fingerprint: A Multi-faceted Approach

The unequivocal identification of a synthetic compound relies on a synergistic application of various spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and together, they provide a comprehensive structural picture. The logical workflow for the characterization of a novel pyrimidine derivative is a systematic process of data acquisition and

A Comparative Guide to the Biological Activity Screening of Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems, making it a recurring motif in the design of novel therapeutics.[2] Pyrimidine derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, often exerting their effects through the modulation of key enzymes and signaling pathways.[3][4][5]

This guide provides a comprehensive framework for the biological activity screening of novel pyrimidine compounds. It is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison with established alternatives, supported by experimental data and detailed protocols. Our focus is on providing a scientifically rigorous yet practical approach to evaluating the therapeutic potential of this versatile class of molecules.

Strategic Screening Cascade for Novel Pyrimidine Derivatives

A logical and stepwise approach is crucial for the efficient evaluation of novel compounds. The screening cascade should be designed to first identify general bioactivity and potential liabilities, followed by more specific and targeted assays to elucidate the mechanism of action.

Screening_Cascade Start Novel Pyrimidine Compound Library Cytotoxicity Primary Screening: Cytotoxicity Assays (e.g., MTT, XTT) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial Hit_Identification Hit Identification & Prioritization Cytotoxicity->Hit_Identification Antimicrobial->Hit_Identification Target_Deconvolution Secondary Screening: Target-Based Assays Hit_Identification->Target_Deconvolution Kinase_Assay Kinase Inhibition Assays Target_Deconvolution->Kinase_Assay SAR Structure-Activity Relationship (SAR) Studies Kinase_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical screening cascade for novel pyrimidine compounds.

Part 1: Anticancer Activity Screening

The antiproliferative activity of pyrimidine derivatives is a cornerstone of their therapeutic potential. Many successful anticancer drugs, such as 5-fluorouracil and gefitinib, are based on the pyrimidine scaffold.[6][7] Screening for anticancer activity typically begins with evaluating the cytotoxicity of the novel compounds against a panel of cancer cell lines.

Comparative Anticancer Activity Data

The efficacy of novel pyrimidine compounds is benchmarked against established chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Novel Pyrimidine 14 MCF-7 (Breast)22.12[3]
Novel Pyrimidine 13 MCF-7 (Breast)22.52[3]
Novel Pyrimidine 9 MCF-7 (Breast)27.83[3]
Doxorubicin (Standard) MCF-7 (Breast)30.40[3]
Novel Pyrimidine 20 HCT-116 (Colon)Superior to Doxorubicin[6]
Doxorubicin (Standard) HCT-116 (Colon)-[6]
Novel Pyrimidine 4e HepG2 (Liver)5.34[8]
Doxorubicin (Standard) HepG2 (Liver)-[8]
Novel Pyrimidine 10b A549 (Lung)5.85[9]
Erlotinib (Standard) A549 (Lung)1.12[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] These crystals are then solubilized, and the absorbance is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of living cells.[11]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyrimidine compounds and the standard drug (e.g., Doxorubicin) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and an untreated control (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[12]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10][11]

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compounds B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for cytotoxicity screening.

Part 2: Antimicrobial Activity Screening

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyrimidine derivatives have shown promise in this area, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[4]

Comparative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the primary metric for quantifying the in vitro activity of an antimicrobial agent. It is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Novel Pyrimidine 8b S. aureus (MRSA)0.0626[13]
Ciprofloxacin (Standard) S. aureus (MRSA)0.25[13]
Novel Pyrimidine Hybrid E. coli0.013[14]
Ciprofloxacin (Standard) E. coli-[14]
Novel Pyrimidine 3a S. aureus0.25[13]
Ciprofloxacin (Standard) S. aureus-[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[15][16]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible turbidity after incubation.[15]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the novel pyrimidine compound and the standard antibiotic (e.g., Ciprofloxacin) in a suitable solvent.

    • Perform a two-fold serial dilution of the stock solutions in a sterile 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[17]

  • Inoculum Preparation:

    • From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[16]

    • Dilute this standardized suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Inoculation of Microtiter Plate:

    • Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agent with the prepared bacterial inoculum.

    • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in an ambient air incubator.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[15]

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compounds in 96-well Plate C Inoculate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate 16-20h at 37°C C->D E Read MIC (Lowest Concentration with No Growth) D->E

Caption: Workflow of the broth microdilution assay for MIC determination.

Part 3: Kinase Inhibition Screening

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development.[7][18] Many pyrimidine derivatives have been developed as potent and selective kinase inhibitors.[19][20]

Comparative Kinase Inhibition Data

The inhibitory activity of novel pyrimidine compounds against specific kinases is determined by their IC50 values. Staurosporine is a well-known, potent, but non-selective kinase inhibitor often used as a positive control.[21]

Compound/DrugKinase TargetIC50 (nM)Reference
Novel Pyrimidine 5g CDK2128[19]
Novel Pyrimidine 5c CDK2244[19]
Staurosporine (Standard) CDK2-[19]
Novel Pyrimidine 10b EGFR8.29[9]
Erlotinib (Standard) EGFR2.83[9]
Novel Pyrimidine 12a Aurora A309[20]
Novel Pyrimidine 12a Aurora B293[20]
Experimental Protocol: In Vitro Kinase Inhibition Assay

A variety of in vitro kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[22] The following is a general protocol for a luminescence-based assay that measures ATP consumption.

Principle: Kinase activity results in the conversion of ATP to ADP. The amount of remaining ATP is detected using a luciferase-based reaction that generates a luminescent signal. A decrease in the luminescent signal indicates higher kinase activity and lower inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the novel pyrimidine compound and a standard inhibitor (e.g., Staurosporine) in DMSO.

    • Perform serial dilutions of the compounds.

    • Prepare a reaction buffer containing the kinase, its specific substrate peptide, and any necessary cofactors.

  • Kinase Reaction:

    • In a white, opaque 96-well or 384-well plate, add the diluted compounds.

    • Add the kinase to the wells and pre-incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a solution containing the substrate and ATP.

    • Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).

  • ATP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a specific reagent from a commercial kit (e.g., ADP-Glo™).

    • Add a second reagent that converts the ADP generated back to ATP and provides luciferase and luciferin to produce a luminescent signal.[23]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinase_Inhibition_Pathway cluster_EGFR EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR Inhibits Tyrosine Kinase Activity

Caption: Simplified EGFR signaling pathway and its inhibition by pyrimidine-based compounds.[7][24]

Conclusion: From Hits to Leads

The systematic screening of novel pyrimidine compounds through a well-defined cascade of in vitro assays is a critical first step in the drug discovery process. By employing robust and reproducible protocols, and by comparing the activity of new chemical entities against established standards, researchers can confidently identify promising "hit" compounds. Subsequent structure-activity relationship studies and lead optimization efforts can then be focused on these hits to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The versatility of the pyrimidine scaffold ensures its continued importance in the quest for novel and effective treatments for a wide range of human diseases.

References

A Comparative Guide to Chlorination Reagents for Pyrimidine Synthesis: Yields, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The chlorination of pyrimidines is a cornerstone transformation in medicinal chemistry and drug development, providing essential intermediates for the synthesis of a vast array of biologically active molecules. The reactivity of the resulting chloropyrimidines allows for selective functionalization, making them invaluable building blocks in the construction of compound libraries for drug discovery programs.[1] This guide offers a comprehensive comparison of common and modern chlorinating reagents, focusing on reaction yields, mechanistic underpinnings, and practical, field-proven protocols.

The Workhorse Reagent: Phosphorus Oxychloride (POCl₃)

For over a century, phosphorus oxychloride (POCl₃) has been the most widely employed reagent for the chlorination of hydroxypyrimidines.[2][3] It is particularly effective for converting hydroxy- or oxo- groups on the pyrimidine ring to chloro substituents.

Mechanism of Action: The reaction is understood to proceed through the formation of a phosphate ester intermediate. The lone pair of electrons on the nitrogen of the pyrimidine attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination steps, often facilitated by a base, lead to the chlorinated pyrimidine.

dot

Caption: Generalized mechanism of pyrimidine chlorination using POCl₃.

Yield and Reaction Conditions: High yields are achievable with POCl₃, often exceeding 80-90%.[2][4][5] Traditionally, the reaction is carried out using a large excess of POCl₃, which can also serve as the solvent, at reflux temperatures.[1][2][3] The addition of a tertiary amine, such as N,N-dimethylaniline or pyridine, can facilitate the reaction.[1][6]

However, the use of excess POCl₃ presents significant challenges, especially on a larger scale. The workup procedure involves quenching the excess reagent, which is a highly exothermic and potentially hazardous reaction with water.[1] This also generates a considerable amount of acidic waste.[7]

Modern Approaches with POCl₃: To address the environmental and safety concerns associated with excess POCl₃, solvent-free methods have been developed. These protocols utilize equimolar amounts of POCl₃ in a sealed reactor at elevated temperatures (140-180 °C), often with pyridine as a base.[2][4][5][8] These solvent-free approaches offer several advantages:

  • Reduced Waste: Eliminates the need to quench large amounts of excess reagent.[2]

  • Simplified Work-up: The product can often be isolated by simple filtration or distillation.[2]

  • High Yields: Yields are comparable to or even better than traditional methods.[2][4][5]

Alternative Chlorinating Agents: Thionyl Chloride (SOCl₂) and Oxalyl Chloride ((COCl)₂)

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are also effective chlorinating agents for pyrimidines and other heterocyclic systems.[9][10] They are often used in the context of the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic compounds, but their utility extends to chlorination as well.[9][10]

Mechanism of Action: Similar to POCl₃, these reagents activate the hydroxyl group for nucleophilic substitution. With SOCl₂, a chlorosulfite intermediate is formed, which then decomposes to the chloropyrimidine with the evolution of sulfur dioxide and hydrogen chloride gas. Oxalyl chloride reacts to form an oxalyl ester, which subsequently fragments to yield the chlorinated product along with carbon monoxide, carbon dioxide, and hydrogen chloride. The gaseous nature of the byproducts of both SOCl₂ and (COCl)₂ simplifies the reaction work-up compared to POCl₃.[10]

Yield and Reaction Conditions:

  • Thionyl Chloride (SOCl₂): Can be a powerful chlorinating agent, sometimes used with a catalyst like 4-dimethylaminopyridine (DMAP).[11][12] In some cases, it can lead to the formation of sulfur-bridged dimers as byproducts.[13]

  • Oxalyl Chloride ((COCl)₂): This reagent is highly reactive and the reactions can often be carried out at lower temperatures.[14] When used in conjunction with DMF, it forms the Vilsmeier reagent, which is a potent electrophile.[15]

Phosgene and Other Reagents

Phosgene (COCl₂) and its safer solid equivalent, triphosgene, are also utilized for the chlorination of hydroxypyrimidines. These reactions are often catalyzed by quaternary ammonium or phosphonium salts.[16][17] While effective, the high toxicity of phosgene necessitates stringent safety precautions.

More recently, the development of greener and more sustainable methods has become a focus.[18][19][20] This includes microwave-assisted and ultrasound-assisted syntheses, which can lead to shorter reaction times and improved yields.[18][19]

Yield Comparison Table
SubstrateReagentConditionsYield (%)Reference
2,4-Dihydroxy-5-bromopyrimidinePOCl₃ (equimolar), PyridineSealed reactor, 160°C, 2h90.5[2]
2,4-Dihydroxy-5-methylpyrimidinePOCl₃ (equimolar), PyridineSealed reactor, 160°C, 2h88[2]
2,4-Dihydroxy-5-chloropyrimidinePOCl₃ (equimolar), PyridineSealed reactor, 160°C, 2h89[2]
6-Amino-2,4-dihydroxypyrimidinePOCl₃ (equimolar), PyridineSealed reactor, 160°C, 2h>80 (not specified)[2][5]
4(3H)-PyrimidinonePOCl₃100°C, 5h70[21]
Uracil (2,4-dihydroxypyrimidine)SOCl₂, BTC, DMAP65-70°C95[22]
4,6-DihydroxypyrimidinePOCl₃, N,N-dimethylcyclohexylamine95-100°C, 3h91.7[23]
2-AminopyrimidineHCl, NaNO₂-15 to -10°C26-27[24]

*BTC = bis(trichloromethyl) carbonate (a solid phosgene equivalent)

Experimental Protocols

Protocol 1: Solvent-Free Chlorination of 2,4-Dihydroxy-5-methylpyrimidine with Equimolar POCl₃[2]

This protocol exemplifies a modern, more sustainable approach to pyrimidine chlorination.

dot

Solvent_Free_Chlorination Start Start Combine Combine 2,4-dihydroxy-5-methylpyrimidine, POCl₃ (equimolar), and pyridine in a sealed reactor. Start->Combine Heat Heat the sealed reactor to 160°C for 2 hours. Combine->Heat Cool Cool the reaction mixture to room temperature. Heat->Cool Quench Carefully quench the reaction mixture with ice-water. Cool->Quench Filter Filter the resulting precipitate. Quench->Filter Wash Wash the precipitate with water. Filter->Wash Dry Dry the product under vacuum. Wash->Dry End Obtain 2,4-dichloro-5-methylpyrimidine. Dry->End

Caption: Workflow for solvent-free chlorination of a hydroxypyrimidine.

Materials:

  • 2,4-dihydroxy-5-methylpyrimidine (37.8 g, 0.3 mol)

  • Phosphorus oxychloride (POCl₃) (54 mL, 0.58 mol)

  • Pyridine (24.3 mL, 0.3 mol)

  • Sealed pressure reactor

  • Ice-water bath

Procedure:

  • In a dry, sealed pressure reactor, combine 2,4-dihydroxy-5-methylpyrimidine, phosphorus oxychloride, and pyridine.

  • Seal the reactor and heat the mixture to 160°C for 2 hours with stirring.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully and slowly pour the reaction mixture into an ice-water bath with vigorous stirring to quench the remaining POCl₃.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2,4-dichloro-5-methylpyrimidine.

  • The product can be further purified by distillation under reduced pressure.

Expected Yield: 88%[2]

Protocol 2: Chlorination of Uracil using Thionyl Chloride and a Phosgene Equivalent[23]

This protocol demonstrates the use of an alternative chlorinating system.

Materials:

  • Uracil (2,4-dihydroxypyrimidine) (1.0 g, 8.9 mmol)

  • 4-Dimethylaminopyridine (DMAP) (50 mg)

  • Thionyl chloride (SOCl₂) (4 mL)

  • Bis(trichloromethyl) carbonate (BTC) (5.28 g, 17.8 mmol)

  • Dichloromethane

  • Sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a 50 mL reaction flask, add uracil, DMAP, and thionyl chloride to form a turbid liquid.

  • Slowly add a solution of BTC in SOCl₂ (4 mL) dropwise.

  • Heat the reaction mixture in an oil bath at 65-70°C under reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Add 10 mL of ice water to the residue and neutralize with sodium carbonate solution to a pH of 8-9.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain 2,4-dichloropyrimidine.

Expected Yield: 95%[22]

Concluding Remarks

The choice of chlorinating reagent for pyrimidine synthesis is a critical decision that impacts yield, safety, and environmental footprint. While phosphorus oxychloride remains a robust and widely used reagent, modern solvent-free protocols significantly mitigate its associated hazards and waste generation. Thionyl chloride and oxalyl chloride, particularly in combination with other activators, offer viable alternatives with the advantage of gaseous byproducts, simplifying purification. For researchers and drug development professionals, a thorough understanding of the mechanisms, yields, and practical considerations of each reagent is paramount for the efficient and responsible synthesis of chlorinated pyrimidine intermediates.

References

A Senior Application Scientist's Guide to the Characterization of 4-Chloro-6-methoxy-2-methylpyrimidine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling for a Key Pharmaceutical Intermediate

4-Chloro-6-methoxy-2-methylpyrimidine is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate a rigorous understanding and control of impurities in drug substances and their intermediates.[1][2] According to ICH Q11, intermediates directly influence the critical quality attributes (CQAs) of the final API, making their impurity profiles a subject of intense scrutiny during regulatory filing.[1]

This guide provides a comprehensive comparison of analytical methodologies for the detection, identification, and quantification of impurities in this compound. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, grounding our protocols in established scientific principles and regulatory expectations to ensure a self-validating and trustworthy approach. This document is designed for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity in pharmaceutical manufacturing.

Anticipating the Unknown: Potential Impurities from Synthesis and Degradation

A robust impurity characterization strategy begins with a theoretical understanding of what impurities might be present. This knowledge is derived from the synthetic route and the inherent stability of the molecule.

Process-Related Impurities

The synthesis of this compound typically involves the chlorination of a pyrimidine precursor. A common method involves reacting 2-methyl-4-hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃).[3] This process can introduce several types of impurities:

  • Unreacted Starting Materials: Residual 2-methyl-4-hydroxypyrimidine.

  • Reaction By-products: Impurities arising from side reactions, such as over-chlorination or incomplete reactions.

  • Reagents and Solvents: Residual phosphorus-containing compounds or organic solvents used during the reaction and workup.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Process Impurities SM 2-Methyl-4-hydroxypyrimidine (Starting Material) reagent + POCl₃ (Chlorinating Agent) SM->reagent imp1 Unreacted Starting Material SM->imp1 Carry-over product This compound (Target Intermediate) reagent->product imp3 Phosphorus Residues reagent->imp3 Residual imp2 Over-chlorinated By-products product->imp2 Side Reaction

Caption: Synthesis pathway and potential process-related impurities.

Degradation-Related Impurities

Forced degradation studies are essential for identifying potential degradation products that could form during storage and for establishing the stability-indicating nature of analytical methods.[4][5] These studies intentionally stress the intermediate under harsh conditions to accelerate decomposition.[6][7]

The primary objectives of these studies are:

  • To elucidate potential degradation pathways.[5]

  • To identify the likely structures of degradation products.[5]

  • To ensure the chosen analytical method can separate these degradants from the main compound and from each other.[5]

A Comparative Guide to Analytical Methodologies

No single analytical technique is sufficient for a complete impurity profile. A multi-faceted approach, often combining chromatographic separation with spectroscopic identification, is required. The most common and powerful techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).[8][9]

The Workhorse: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for analyzing non-volatile organic impurities in pharmaceutical products.[8][10] Its versatility allows for the separation of a wide range of compounds with high resolution and sensitivity.

Method Comparison: C18 vs. C8 Reversed-Phase Columns

The choice of column is critical for achieving optimal separation. For a molecule like this compound, reversed-phase chromatography is the most common approach. Here, we compare two of the most widely used stationary phases.

ParameterMethod 1: Reversed-Phase C18Method 2: Reversed-Phase C8Rationale and Field Insights
Column Chemistry Octadecylsilane (C18) bonded silicaOctylsilane (C8) bonded silicaC18 columns provide greater hydrophobicity and retention for non-polar compounds due to the longer alkyl chain. This often leads to better resolution for a wider range of impurities. C8 columns offer less retention, which can be advantageous for faster analysis times if the critical impurity pairs are well-resolved.[11]
Elution Mode GradientIsocraticA gradient elution (Method 1) is superior for complex samples containing impurities with a wide range of polarities, ensuring that both early and late-eluting peaks are sharp and well-resolved.[12] An isocratic elution (Method 2) is simpler, more robust, and faster, making it ideal for routine quality control when the impurity profile is well-understood.[11]
Resolution (Rs) > 2.0 (for critical pair)> 1.8 (for critical pair)A resolution value > 1.5 is generally considered baseline separation. The higher resolving power of the C18 column with a gradient method provides a greater margin of safety for complex impurity profiles.
Run Time ~20 min~12 minThe shorter run time of the C8 method increases sample throughput, a significant advantage in a quality control environment.[11]
Ideal Application Method development, stability studies, characterization of unknown samples.Routine purity testing, quality control of known batches.The choice is a trade-off between comprehensive resolving power and analytical speed. Development should always start with a more powerful gradient method.

Workflow for HPLC Impurity Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve sample in appropriate diluent (e.g., Mobile Phase) inject Inject onto HPLC System prep->inject separate Separation on Reversed-Phase Column (C18 or C8) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity and % of each Impurity integrate->calculate

Caption: General workflow for HPLC purity analysis.

Gas Chromatography (GC) for Volatile Impurity Profiling

While HPLC excels with non-volatile compounds, Gas Chromatography (GC) is the ideal technique for analyzing volatile and semi-volatile impurities, such as residual solvents or certain reaction by-products.[8] When coupled with a Mass Spectrometer (GC-MS), it provides powerful identification capabilities.[13][14]

Key Considerations for GC Analysis:

  • Volatility: The analyte must be thermally stable and sufficiently volatile to be analyzed by GC. Derivatization can sometimes be used to increase volatility.[13][15]

  • Column Selection: A polar column (like a DB-WAX) is suitable for polar solvents, while a non-polar column (like a DB-5ms) is better for hydrocarbons and less polar impurities.

  • Injection Technique: Headspace injection is commonly used for residual solvent analysis, as it introduces only the volatile components onto the column, protecting it from non-volatile matrix components.

Definitive Identification: The Power of Mass Spectrometry (MS) and Spectroscopy

Identifying an unknown impurity is a critical step that requires structural elucidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for identifying impurities detected during HPLC analysis.[10] It provides the molecular weight of the impurity and, through tandem MS (MS/MS), fragmentation data that acts as a structural fingerprint.[8][16]

  • Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy: For absolute structural confirmation, especially for novel impurities, isolation via preparative HPLC is often followed by analysis with NMR and FTIR.[8] NMR provides a detailed map of the carbon-hydrogen framework, while FTIR identifies key functional groups present in the molecule.[17][18]

G detect Detect Unknown Peak (HPLC-UV) lcms LC-MS Analysis detect->lcms mw Determine Molecular Weight (MS) lcms->mw frag Obtain Fragmentation Pattern (MS/MS) lcms->frag propose Propose Structure mw->propose frag->propose isolate Isolate Impurity (Prep-HPLC) propose->isolate nmr NMR / FTIR Analysis isolate->nmr confirm Confirm Structure nmr->confirm

Caption: Workflow for the structural elucidation of an unknown impurity.

Experimental Protocols: A Self-Validating System

Trustworthiness in science is built on reproducibility. The following protocols are provided as robust starting points for developing validated in-house methods.

Protocol 1: Forced Degradation Study
  • Preparation: Prepare separate solutions of this compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Also prepare a solid sample for thermal and photolytic stress.

  • Acid Hydrolysis: Add 1N HCl to the solution and heat at 60°C for 4 hours.

  • Base Hydrolysis: Add 1N NaOH to the solution and keep at room temperature for 2 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to the solution and keep at room temperature for 6 hours.[7]

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated, stability-indicating HPLC method (see Protocol 2). The goal is to achieve 10-20% degradation of the active substance.[19]

Protocol 2: Comparative HPLC-UV Purity Method (Method 1: C18 Gradient)
  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0 min: 90% A, 10% B

    • 15 min: 10% A, 90% B

    • 20 min: 10% A, 90% B

    • 21 min: 90% A, 10% B

    • 25 min: 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be < 2.0%, and the tailing factor should be < 1.5.

  • Calculation: Determine the area percent of each impurity relative to the total area of all peaks.

Conclusion: An Integrated, Multi-Technique Strategy

The effective characterization of impurities in this compound is not a linear process but an integrated strategy that relies on orthogonal analytical techniques. A high-resolution, stability-indicating HPLC method serves as the foundation for both quantification and initial detection. This must be complemented by GC for volatile impurities and hyphenated mass spectrometry techniques for confident structural identification.

This guide has provided a framework for comparing and implementing these methods, emphasizing the rationale behind procedural choices to build a scientifically sound and regulatory-compliant impurity control strategy. By grounding our analytical work in the principles of expertise, trustworthiness, and authoritative standards, we ensure the quality of pharmaceutical intermediates and, ultimately, the safety and efficacy of medicines delivered to patients.

References

A Comparative Guide to the Antitumor Activity of Quinoline Derivatives Synthesized from Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel scaffolds with potent and selective antitumor activity is perpetual. Among the privileged heterocyclic structures, quinoline and pyrimidine rings have independently demonstrated significant anticancer properties. The strategic hybridization of these two pharmacophores into single molecular entities has given rise to a promising class of compounds: quinoline derivatives synthesized from pyrimidines. This guide provides an in-depth, objective comparison of the antitumor performance of these hybrid molecules against established alternatives, supported by experimental data and detailed methodologies.

The Rationale for Quinoline-Pyrimidine Hybridization

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic drugs with a wide array of biological activities, including anticancer effects.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of tyrosine kinases and topoisomerases to the disruption of tubulin polymerization and induction of apoptosis.[2][3] Similarly, the pyrimidine ring is a fundamental component of nucleobases and is integral to various FDA-approved anticancer drugs that function as antimetabolites or kinase inhibitors.[4]

The rationale behind fusing these two potent pharmacophores is to develop novel chemical entities with potentially synergistic or enhanced antitumor activities, novel mechanisms of action, and improved pharmacological profiles. By combining the structural features of both quinoline and pyrimidine, researchers aim to overcome challenges such as drug resistance and off-target toxicity associated with existing chemotherapeutic agents.[5]

Comparative Antitumor Efficacy: A Data-Driven Analysis

The true measure of a novel anticancer agent lies in its performance against established treatments. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative quinoline-pyrimidine hybrids against various cancer cell lines, in comparison to the standard chemotherapeutic drugs, Doxorubicin and Cisplatin. A lower IC50 value indicates greater potency.

Compound IDCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Reference
Compound 4g MCF-7 (Breast)3.02 ± 0.63Doxorubicin~1.0-5.0[4][6]
Compound 9i K-562 (Leukemia)1.91Cisplatin2.71[7]
Compound 9j A549 (Lung)5.29Doxorubicin~1.0-10.0[6][7]
Compound 2g SW480 (Colon)5.10 ± 2.125-FU4.90 ± 0.83[8]
Compound 2g SW480 (Colon)5.10 ± 2.12Cisplatin16.10 ± 1.10[8]
Compound 5d HepG2 (Liver)1.94Doxorubicin3.18[9]
Compound 5d MCF-7 (Breast)7.1Doxorubicin5.57[9]

Table 1: Comparative Cytotoxicity of Quinoline-Pyrimidine Hybrids and Standard Anticancer Drugs.

As the data indicates, several quinoline-pyrimidine hybrids exhibit potent anticancer activity, with IC50 values in the low micromolar range, comparable or even superior to standard chemotherapeutic agents in specific cell lines. For instance, compound 9i shows greater potency than cisplatin against the K-562 leukemia cell line.[7] Furthermore, some of these novel compounds have demonstrated a favorable safety profile, exhibiting lower toxicity towards normal cell lines compared to cancerous ones.[9]

Unraveling the Mechanisms of Action

The antitumor effects of quinoline derivatives synthesized from pyrimidines are not limited to cytotoxicity. These compounds often engage with specific molecular targets, leading to the disruption of critical cellular processes in cancer cells. Two prominent mechanisms of action that have been elucidated are the inhibition of tubulin polymerization and the modulation of the PI3K/Akt/mTOR signaling pathway.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[10] Several quinoline-pyrimidine hybrids have been identified as potent inhibitors of tubulin polymerization, acting on the colchicine binding site.[4][11] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[11]

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Inhibition Inhibition of Polymerization Microtubules->Tubulin Dimers Depolymerization G2 Phase G2 Phase M Phase (Mitosis) M Phase (Mitosis) G2 Phase->M Phase (Mitosis) Arrest G2/M Arrest Cell Division Cell Division M Phase (Mitosis)->Cell Division Apoptosis Apoptosis M Phase (Mitosis)->Apoptosis Leads to Quinoline-Pyrimidine Hybrid Quinoline-Pyrimidine Hybrid Quinoline-Pyrimidine Hybrid->Tubulin Dimers Binds to Colchicine Site

Caption: Inhibition of Tubulin Polymerization by Quinoline-Pyrimidine Hybrids.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[12] Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[13] Certain quinoline-chalcone hybrids, which share structural similarities with quinoline-pyrimidine derivatives, have been shown to be potent inhibitors of PI3K isoforms.[7][14] By blocking this pathway, these compounds can effectively halt cancer cell proliferation and induce apoptosis.[15]

G cluster_0 PI3K/Akt/mTOR Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibition Pathway Inhibition PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Apoptosis Apoptosis Cell Growth & Proliferation->Apoptosis Suppression leads to Quinoline-Pyrimidine Hybrid Quinoline-Pyrimidine Hybrid Quinoline-Pyrimidine Hybrid->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols for Antitumor Activity Evaluation

To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the antitumor activity of quinoline-pyrimidine hybrids.

Synthesis of a Representative Quinoline-Pyrimidine Hybrid

The synthesis of quinoline derivatives from pyrimidines often involves a multi-step process. A general and effective approach is the reaction of a substituted 2-aminophenyl ketone with a pyrimidine derivative containing an active methylene group, followed by cyclization.

G 2-Aminophenyl Ketone 2-Aminophenyl Ketone Intermediate Intermediate 2-Aminophenyl Ketone->Intermediate + Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->Intermediate Reaction Quinoline-Pyrimidine Hybrid Quinoline-Pyrimidine Hybrid Intermediate->Quinoline-Pyrimidine Hybrid Cyclization

Caption: General Synthesis Scheme for Quinoline-Pyrimidine Hybrids.

A specific example is the synthesis of pyrimidine-quinolone hybrids via a green, catalyst-free microwave-assisted aromatic nucleophilic substitution reaction between 3-(((2/4-aminophenyl)thio)methyl)quinolin-2(1H)-ones and 4-aryl-2-chloropyrimidines.[16]

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-pyrimidine hybrid, a vehicle control (e.g., DMSO), and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Detection: The Annexin V-FITC Assay

This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the quinoline-pyrimidine hybrid at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the quinoline-pyrimidine hybrid for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion and Future Perspectives

The synthesis of quinoline derivatives from pyrimidines represents a highly promising strategy in the development of novel anticancer agents. The data presented in this guide demonstrates that these hybrid molecules possess potent cytotoxic activity against a range of cancer cell lines, often comparable or superior to existing chemotherapeutics. Their multifaceted mechanisms of action, including the inhibition of tubulin polymerization and the PI3K/Akt/mTOR signaling pathway, offer new avenues for overcoming drug resistance and improving therapeutic outcomes.

The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, ensuring the generation of robust and reproducible data. Future research should focus on optimizing the structure-activity relationships of these hybrids to further enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential in preclinical models. The continued exploration of quinoline-pyrimidine hybrids holds great promise for the future of cancer therapy.

References

A Senior Application Scientist's Guide to Ligand Efficacy in the Buchwald-Hartwig Amination of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of aminopyrimidines is a foundational step in the discovery of novel therapeutics. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its functionalization via C-N bond formation is of paramount importance. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these bonds, yet the unique electronic properties of chloropyrimidines present a significant challenge. This guide provides an in-depth, objective comparison of various phosphine ligands, supported by experimental data, to empower you in selecting the optimal catalytic system for your specific application.

The Challenge of Chloropyrimidines in C-N Cross-Coupling

Chloropyrimidines are notoriously challenging substrates in palladium-catalyzed cross-coupling reactions. Their electron-deficient nature, a consequence of the two nitrogen atoms in the aromatic ring, deactivates the C-Cl bond towards oxidative addition to the Pd(0) center. This initial, often rate-limiting, step is crucial for the catalytic cycle to proceed efficiently.[1] Furthermore, the pyrimidine nitrogen atoms can act as competing ligands for the palladium catalyst, leading to catalyst inhibition or decomposition.

The selection of a suitable phosphine ligand is therefore paramount to overcoming these hurdles. An effective ligand must be sufficiently electron-rich to promote the oxidative addition of the recalcitrant C-Cl bond and sterically bulky enough to facilitate the reductive elimination of the desired aminopyrimidine product. This guide will delve into the performance of several classes of state-of-the-art ligands to navigate these challenges.

Performance Comparison of Ligand Classes

To provide a clear and objective comparison, the following tables summarize the performance of selected ligands in the Buchwald-Hartwig amination of chloro-heterocycles, which serve as excellent models for chloropyrimidines. The data has been compiled from various studies to illustrate the relative efficacy of each ligand class under comparable conditions.

Table 1: Comparison of Ligand Performance in the Amination of 2-Chloropyridine with Morpholine
LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
RuPhos Pd₂(dba)₃ / RuPhosLiHMDSTHF651683[2]
SPhos Pd₂(dba)₃ / SPhosLiHMDSTHF651676[2]
XPhos Pd₂(dba)₃ / XPhosLiHMDSTHF651640[3]
Josiphos-type (CyPF-tBu) Pd(OAc)₂ / CyPF-tBuNaOtBuToluene100298*[4]

Note: The data for the Josiphos-type ligand is for the amination of 3-chloropyridine with n-octylamine but is included to demonstrate its high reactivity with chloro-heterocycles.

Key Observations and Ligand Selection Rationale
  • Bulky Biarylphosphine Ligands (RuPhos, SPhos, XPhos): This class of ligands, developed by the Buchwald group, is characterized by significant steric bulk and electron-donating properties.[5] This combination is highly effective at promoting the challenging oxidative addition of aryl chlorides and facilitating the final reductive elimination step. As the data suggests, RuPhos and SPhos demonstrate superior performance for the amination of chloro-heterocycles with secondary amines. RuPhos, in particular, has proven to be an exceptional ligand for a wide array of challenging C-N cross-coupling reactions.[2] While XPhos is a highly versatile and widely used ligand, in this specific comparison, it showed lower efficacy.

  • Josiphos-type Ligands: These ferrocene-based diphosphine ligands are known for their robustness and high activity, even at low catalyst loadings. The combination of a hindered di-tert-butylphosphino group and a dicyclohexylphosphino group on a ferrocene backbone creates a highly effective catalyst for the coupling of heteroaryl chlorides.[4] The remarkably high yield and short reaction time observed with the Josiphos-type ligand, even with a different substrate, underscore its potential for efficient amination of chloropyrimidines.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in this guide. These protocols are intended to be representative and may require optimization for specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination with a RuPhos-based Catalyst

This protocol is adapted from a procedure for the amination of 3-bromo-2-chloropyridine and can be modified for chloropyrimidine substrates.[6]

Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reaction Reaction Assembly cluster_process Reaction and Workup prep1 Add Pd₂(dba)₃ and RuPhos to a dry Schlenk tube prep2 Evacuate and backfill with inert gas (e.g., Argon) prep1->prep2 reac1 Add chloropyrimidine and anhydrous solvent prep2->reac1 reac2 Add amine reac1->reac2 reac3 Add base (e.g., LiHMDS) reac2->reac3 proc1 Heat the reaction mixture with stirring reac3->proc1 proc2 Monitor reaction progress (TLC, LC-MS) proc1->proc2 proc3 Cool to room temperature and quench proc2->proc3 proc4 Extract, dry, and concentrate proc3->proc4 proc5 Purify the product (e.g., column chromatography) proc4->proc5

A generalized workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: RuPhos

  • Chloropyrimidine (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Schlenk tube or similar reaction vessel for inert atmosphere operations

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (e.g., 2 mol%) and RuPhos (e.g., 4 mol%).

  • Add the chloropyrimidine (1.0 equivalent) and anhydrous, degassed solvent.

  • Add the amine (1.2 equivalents).

  • Add the LiHMDS solution (2.5 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 65-100 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with an XPhos-based Catalyst

This protocol is a general procedure for the amination of aryl chlorides and is highly applicable to chloropyrimidines.

Materials:

  • Palladium source: Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • Ligand: XPhos

  • Chloropyrimidine (1.0 equivalent)

  • Amine (1.5 equivalents)

  • Base: Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Anhydrous, degassed Toluene

  • Two-necked flask equipped with a reflux condenser

Procedure:

  • To a two-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (e.g., 1.5 mol%), XPhos (e.g., 3.0 mol%), and sodium tert-butoxide (2.0 equivalents).

  • Add anhydrous, degassed toluene and stir the mixture at room temperature for 5 minutes.

  • Add the chloropyrimidine (1.0 equivalent) and the amine (1.5 equivalents) in one portion.

  • Stir the resulting mixture at reflux for the required time (typically 6-24 hours), monitoring the reaction by GC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights: The Role of the Ligand

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The phosphine ligand plays a critical role in each step of this cycle.

G pd0 Pd(0)L₂ pd0_mono Pd(0)L pd0->pd0_mono - L oa_complex [Pd(II)(Ar-Cl)L] pd0_mono->oa_complex + Ar-Cl (Oxidative Addition) amine_adduct [Pd(II)(Ar)(NHR₂)L]⁺Cl⁻ oa_complex->amine_adduct + HNR₂ amido_complex [Pd(II)(Ar)(NR₂)L] amine_adduct->amido_complex - Base-H⁺Cl⁻ (Deprotonation) amido_complex->pd0_mono (Reductive Elimination) product Ar-NR₂ amido_complex->product

A simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst, bearing one or two phosphine ligands (L), reacts with the chloropyrimidine (Ar-Cl) in the rate-determining step to form a Pd(II) intermediate. Electron-rich and sterically bulky ligands accelerate this step by increasing the electron density on the palladium center, which facilitates the cleavage of the C-Cl bond.[7]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst. Sterically demanding ligands promote this step by creating a crowded coordination sphere around the palladium, which favors the elimination of the product.[7]

The success of ligands like RuPhos and Josiphos in the amination of chloropyrimidines can be attributed to their optimal balance of steric and electronic properties, which efficiently drives the catalytic cycle forward, even with these challenging substrates.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminopyrimidines. The choice of ligand is the most critical parameter for success, particularly with challenging chloropyrimidine substrates. This guide has highlighted the superior performance of bulky biarylphosphine ligands, such as RuPhos , and robust ferrocene-based ligands, like the Josiphos family. While a universal ligand for all substrate combinations does not exist, a systematic approach to ligand selection based on the principles outlined in this guide will undoubtedly accelerate the discovery and development of novel, pyrimidine-based molecular entities. The provided protocols offer a solid foundation for initiating your synthetic endeavors, and a thorough understanding of the mechanistic role of the ligand will empower you to troubleshoot and optimize your reactions effectively.

References

A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Pyrimidines and the Power of Crystallography

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development. As a privileged structure, it forms the core of numerous bioactive compounds, including anticancer, antiviral, and antimicrobial agents.[1] The biological activity of these derivatives is intimately linked to their three-dimensional structure and the spatial arrangement of their substituents. Understanding this structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutics.[1]

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of molecules in the solid state.[2] It provides unambiguous determination of molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing. This guide offers a comparative analysis of the X-ray crystallographic data of various substituted pyrimidines, a detailed protocol for their structural analysis, and a discussion of complementary analytical techniques.

The Influence of Substituents on the Crystal Packing of Pyrimidines: A Comparative Analysis

The nature and position of substituents on the pyrimidine ring profoundly influence the resulting crystal structure. These modifications dictate the types of intermolecular interactions, such as hydrogen bonds and π-π stacking, which in turn determine the crystal packing and can affect physicochemical properties like solubility and stability.[3][4]

Key Crystallographic Parameters of Substituted Pyrimidines

The following table summarizes the key crystallographic parameters for a selection of substituted pyrimidine derivatives, illustrating the impact of different functional groups on the crystal lattice.

Compound/DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
PyrimidineC₄H₄N₂OrthorhombicPna2₁9.6939.5313.708904[3]
5-MethylpyrimidineC₅H₆N₂MonoclinicP2₁/n7.6435.92513.064101.44[3]
2-ChloropyrimidineC₄H₃ClN₂MonoclinicP2₁/n7.5455.86512.065105.14[3]
2-AminopyrimidineC₄H₅N₃MonoclinicP2₁/c5.49513.7857.608122.94[3]
5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine (Form I)C₁₀H₇Cl₃N₄TriclinicP-16.4879.21612.01689.952[5][6]
5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine (Form II)C₁₀H₇Cl₃N₄MonoclinicP2₁/c12.0007.51813.45097.874[5][6]

Z = number of molecules in the unit cell

The Critical Role of Hydrogen Bonding

Hydrogen bonding is a dominant force in the crystal packing of many pyrimidine derivatives, especially those containing amino, hydroxyl, or carbonyl groups.[7][8][9][10][11] These interactions can lead to the formation of well-defined supramolecular structures, such as dimers, chains, and sheets. For instance, in the crystal structure of trimethoprim hydrogen phthalate, the protonated pyrimidine ring interacts with the carboxylate oxygens through a pair of N-H···O hydrogen bonds, forming a fork-like interaction.[8] Furthermore, the pyrimidine moieties can form centrosymmetric pairs through N-H···N hydrogen bonds.[8]

The study of a series of 18 substituted 4-(trihalomethyl)-2(1H)-pyrimidinones revealed robust N-H···O hydrogen bonds in all crystalline structures, contributing significantly to their stabilization.[9][11] This highlights the persistence of certain hydrogen bonding patterns regardless of the other substituents present.[9][11]

Polymorphism in Substituted Pyrimidines

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit distinct physicochemical properties.[1][12] The case of 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine, which crystallizes in both triclinic and monoclinic forms, underscores the importance of a thorough crystallographic analysis to identify and characterize different polymorphic forms.[5][6]

A Step-by-Step Guide to the X-ray Crystallographic Analysis of Substituted Pyrimidines

The determination of the crystal structure of a novel substituted pyrimidine is a meticulous process that requires careful execution of several key steps.

Experimental Protocol
  • Synthesis and Purification: The journey begins with the synthesis of the target pyrimidine derivative, followed by rigorous purification to obtain a homogenous sample, which is a prerequisite for growing high-quality crystals.

  • Crystallization: This is often the most challenging step. The goal is to grow single, well-ordered crystals of a suitable size (typically 0.1-0.3 mm).[5] Common crystallization techniques for small organic molecules include:

    • Slow Evaporation: A nearly saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to crystallization.[10][13]

    • Vapor Diffusion: A solution of the compound in a relatively non-volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[3][13]

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.[10][13]

  • Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[7] The mounted crystal is then placed in a single-crystal X-ray diffractometer. For data collection, the crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations.[7] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at various orientations.[6][7]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.[7] This involves indexing the diffraction spots and integrating their intensities.

  • Structure Solution and Refinement:

    • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.[7]

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.[7]

    • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting atomic coordinates and thermal parameters to improve the agreement between the calculated and observed structure factors.[7]

Data Analysis and Visualization Workflow

Caption: A generalized workflow for the X-ray crystallographic analysis of substituted pyrimidines.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, a comprehensive understanding of a molecule's properties often requires the integration of data from other analytical techniques.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[2] It provides information about the connectivity of atoms and the relative stereochemistry.[11] While X-ray crystallography gives a static picture of the molecule in a crystal lattice, NMR can reveal information about the dynamic processes and conformational equilibria in solution.[2] However, for determining the absolute configuration of chiral centers and resolving ambiguities in complex structures with multiple stereocenters, X-ray crystallography is often superior.[11]

Density Functional Theory (DFT) Calculations

DFT calculations are a valuable computational tool that can complement experimental crystallographic data.[14][15][16][17] They can be used to:

  • Optimize the geometry of the molecule and compare it with the experimental structure.[15]

  • Calculate various molecular properties, such as dipole moments and molecular orbitals, which can provide insights into the molecule's reactivity and electronic structure.[16][18]

  • Analyze intermolecular interactions and their energies, providing a deeper understanding of the forces that govern crystal packing.[15]

Logical Relationship of Analytical Techniques

G cluster_0 Primary Structural Elucidation cluster_1 Complementary Techniques Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Solid vs. Solution State DFT DFT Calculations Xray->DFT Experiment vs. Theory MS Mass Spectrometry Xray->MS 3D Structure vs. Composition

Caption: Interplay between X-ray crystallography and other key analytical techniques.

Conclusion

The X-ray crystallographic analysis of substituted pyrimidines is an indispensable tool for medicinal chemists and drug development professionals. It provides a wealth of information that is fundamental to understanding structure-activity relationships and guiding the design of new therapeutic agents. By comparing the crystallographic data of different derivatives, researchers can gain valuable insights into the effects of various substituents on molecular conformation and crystal packing. When integrated with data from complementary techniques such as NMR and DFT, a truly comprehensive understanding of the structural and electronic properties of these important molecules can be achieved.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Chloro-6-methoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a core component of scientific integrity. This guide provides a detailed protocol for the proper disposal of 4-Chloro-6-methoxy-2-methylpyrimidine, a halogenated heterocyclic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect our environment, and maintain compliance with regulatory standards. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste streams effectively and safely.

Hazard Profile and Essential Precautions

Understanding the hazard profile of a chemical is the foundation of its safe handling and disposal. This compound and structurally similar chlorinated pyrimidines are classified as hazardous. Their disposal pathway is dictated by their chemical properties and associated risks.

Primary Hazards:

  • Irritation: Causes skin and serious eye irritation.[1][2] Direct contact with the skin should be avoided, and any contaminated clothing must be removed and washed before reuse.[3] In case of eye contact, rinsing cautiously with water for several minutes is required.[2][3]

  • Harmful if Swallowed: These compounds can be harmful if ingested.[3] Do not eat, drink, or smoke in areas where this chemical is handled.[3][4]

  • Environmental Hazards: While specific ecotoxicity data is often limited, chlorinated organic compounds can be harmful to aquatic life.[3] Therefore, release into the environment, especially drains and waterways, must be strictly avoided.[3][5]

The primary disposal route for this category of chemical is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing to neutralize hazardous decomposition products like hydrogen chloride gas.[4][5]

Table 1: Hazard and Personal Protective Equipment (PPE) Summary
Hazard ClassificationGHS Hazard StatementRequired PPE & Handling Precautions
Skin Irritation H315Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[1][2]
Serious Eye Irritation H319Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1][5]
Acute Toxicity (Oral) H302 (Harmful if swallowed)Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention.[3]
Respiratory Irritation H335 (May cause respiratory irritation)Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[1][6]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper management of this compound waste is segregation . Due to the presence of chlorine, this compound must be disposed of as halogenated organic waste .

Causality: Mixing halogenated and non-halogenated waste streams has significant consequences. Halogenated wastes require high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic gases (e.g., HCl) produced during combustion.[5] If mixed with non-halogenated solvents, the entire volume becomes more expensive and difficult to dispose of, as it cannot be recycled through standard solvent recovery methods.[7]

Workflow for Waste Handling and Segregation

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Final Disposal Pathway Start Waste Generated (e.g., residual solid, contaminated wipes, reaction quench, mother liquor) Decision Is the waste halogenated? Start->Decision Halogenated YES: Halogenated Waste Stream (Contains this compound) Decision->Halogenated Yes NonHalogenated NO: Non-Halogenated Waste Stream (e.g., Acetone, Hexanes) Decision->NonHalogenated No Container Select Designated, Properly Labeled HALOGENATED Waste Container Halogenated->Container Disposal Store securely for pickup by Environmental Health & Safety (EHS) for licensed incineration. Container->Disposal

Caption: Waste segregation decision workflow for this compound.

Step-by-Step Disposal Protocol

Follow this procedure to ensure safe and compliant disposal of both solid and liquid waste containing this compound.

Step 1: Container Selection and Labeling
  • Choose the Correct Container: Use only waste containers designated and supplied by your institution's Environmental Health & Safety (EHS) department for "Halogenated Organic Waste".[7] These containers are made of chemically resistant materials.

  • Accurate Labeling: Affix a hazardous waste label to the container before adding any waste. Clearly write all constituents, including this compound and any solvents or other reagents present. Vague labels like "organic waste" are unacceptable and can lead to dangerous reactions or costly analysis.[8]

Step 2: Waste Collection and Storage
  • Solid Waste: Collect residual powder, contaminated filter paper, and weighing boats as solid halogenated waste. Place them in a properly labeled, sealable container or bag.

  • Liquid Waste: Collect reaction mixtures, mother liquors, and solvent rinses (e.g., from dichloromethane or chloroform) in a designated liquid halogenated waste container.

  • Avoid Contamination: Use a dedicated funnel for transferring liquid waste. Ensure the exterior of the waste container remains clean and free of chemical residue.[8]

  • Container Fullness: Never fill a liquid waste container beyond 90% of its capacity.[8] This headspace allows for vapor expansion and reduces the risk of spills.

  • Secure Storage: Keep waste containers tightly closed when not in use.[4] Store them in a designated satellite accumulation area, such as a secondary containment tray within a ventilated cabinet, away from incompatible materials like strong oxidizing agents.[4][8]

Step 3: Arranging for Final Disposal
  • Once the waste container is full (or when the experiment is complete), arrange for pickup through your institution's EHS department.

  • Follow their specific procedures for requesting a waste pickup, which typically involves an online form.

  • Final Disposal Method: The waste will be transported to a licensed hazardous waste facility. The standard and most effective disposal method for chlorinated hydrocarbons is high-temperature incineration.[5][9] This process ensures the complete destruction of the organic molecule, while flue gas scrubbers neutralize the resulting hydrogen chloride gas, preventing its release into the atmosphere.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Do not attempt to clean a large spill without proper training and PPE.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or sewers.[3][5]

  • Cleanup:

    • For small spills of solid material, carefully sweep or vacuum the material into a waste container, avoiding dust generation.

    • For small liquid spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, Chemizorb®).[3]

    • Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as halogenated waste.

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of knowledge does not come at the expense of our health or the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methoxy-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-methoxy-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.